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  • Product: 2-Morpholin-4-ylquinoline-3-carbaldehyde
  • CAS: 326008-62-2

Core Science & Biosynthesis

Foundational

2-Morpholin-4-ylquinoline-3-carbaldehyde chemical structure

An In-depth Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential Introduction In the landscape of medicinal chemistry, the quinoline nucleus stands as a "pri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, highly functionalized derivative: 2-Morpholin-4-ylquinoline-3-carbaldehyde .

This molecule is distinguished by the incorporation of two key pharmacophores: the quinoline core, a morpholine ring at the 2-position, and a reactive carbaldehyde group at the 3-position. The morpholine moiety is another cornerstone of drug design, frequently employed to enhance aqueous solubility, improve metabolic stability, and provide critical hydrogen bond interactions with biological targets, such as protein kinases.[3][4] The carbaldehyde group serves as a versatile chemical handle, enabling further structural elaboration to explore structure-activity relationships (SAR).

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-Morpholin-4-ylquinoline-3-carbaldehyde, positioning it as a valuable intermediate and a potential lead compound in modern therapeutic discovery.

Chemical Identity and Structural Elucidation

The structure of 2-Morpholin-4-ylquinoline-3-carbaldehyde is defined by a quinoline ring system where the C2 position is substituted with a morpholine ring via its nitrogen atom, and the C3 position bears a formyl (carbaldehyde) group.

Identifier Value
IUPAC Name 2-morpholin-4-ylquinoline-3-carbaldehyde
CAS Number 326008-62-2[5]
Molecular Formula C₁₄H₁₄N₂O₂[6]
Molecular Weight 242.28 g/mol
Canonical SMILES C1COCCN1C2=NC3=CC=CC=C3C=C2C=O[6]

The quinoline ring system is inherently planar. However, steric hindrance from the bulky morpholine group at the ortho position can cause the adjacent carbaldehyde group to twist slightly out of this plane.[7] The morpholine ring typically adopts a stable chair conformation. This three-dimensional arrangement is critical for its interaction with biological macromolecules.

Synthesis and Reaction Mechanism

The most efficient and common synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is a two-step process. It begins with the construction of a key intermediate, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution (SNAr) with morpholine.[2][8]

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be adapted for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines.[9]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9]

  • Electrophilic Attack and Cyclization: The N-arylacetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by dehydration and elimination, yields the stable 2-chloroquinoline-3-carbaldehyde intermediate.[9] The presence of electron-donating groups on the N-arylacetamide generally improves reaction yields.[9]

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack. This allows for its efficient displacement by a suitable nucleophile.

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C2 carbon of the quinoline ring.

  • Leaving Group Departure: The chloride ion is eliminated, and following a workup, the final product, 2-Morpholin-4-ylquinoline-3-carbaldehyde, is formed. This substitution reaction is a common strategy for introducing amine-containing heterocycles onto the quinoline scaffold.[2]

Synthetic_Workflow Start N-Arylacetamide + POCl3 + DMF Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Cyclization & Formylation Intermediate 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Reagent Morpholine Reagent->SNAr Product 2-Morpholin-4-ylquinoline- 3-carbaldehyde SNAr->Product Substitution

Caption: Synthetic workflow for 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

This protocol is a representative example based on established methodologies for similar transformations.[2][7]

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate)

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Addition of Substrate: Add N-phenylacetamide (1 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from ethyl acetate or used directly in the next step.[10]

Part B: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde (Final Product)

  • Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1 eq.) in a suitable solvent such as ethanol or DMF, add morpholine (1.5 eq.).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2 eq.), to act as an acid scavenger.

  • Reaction: Reflux the mixture overnight. Monitor the reaction completion by TLC.

  • Isolation: After cooling, pour the reaction mixture into water. The product will often precipitate out. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Physicochemical and Spectroscopic Data

The structural confirmation of 2-Morpholin-4-ylquinoline-3-carbaldehyde relies on standard analytical techniques. The expected data are summarized below.

Property / Technique Expected Observation
Appearance Off-white to yellow solid
Infrared (IR) Spectroscopy ~1690 cm⁻¹ (C=O stretch, aldehyde), ~2800-2700 cm⁻¹ (C-H stretch, aldehyde), ~1600-1450 cm⁻¹ (C=C and C=N aromatic stretches)[10]
¹H NMR Spectroscopy δ 9.5-10.6 ppm (singlet, 1H, -CHO), δ 7.5-8.8 ppm (multiplets, 5H, quinoline protons), δ ~3.8 ppm (triplet, 4H, morpholine -CH₂-O-), δ ~3.4 ppm (triplet, 4H, morpholine -CH₂-N-)[10]
¹³C NMR Spectroscopy δ ~190 ppm (C=O, aldehyde), δ ~160 ppm (C2-quinoline), δ ~115-150 ppm (aromatic carbons), δ ~66 ppm (morpholine -CH₂-O-), δ ~47 ppm (morpholine -CH₂-N-)[1]
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z = 243.11

Biological Activity and Therapeutic Potential

While specific biological data for 2-Morpholin-4-ylquinoline-3-carbaldehyde is not extensively published, the activities of closely related analogues provide strong evidence for its therapeutic potential, particularly in oncology.

Anticancer Potential as a Kinase Inhibitor

Many potent kinase inhibitors incorporate a morpholine group, which often occupies the solvent-exposed region of the ATP-binding pocket and forms a crucial hydrogen bond with a backbone nitrogen atom in the hinge region of the kinase.[11][12] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Several PI3K inhibitors feature a morpholine-substituted heterocyclic core.

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent cytotoxic activity against the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar range.[1] These compounds were found to induce cell cycle arrest, highlighting their potential as anticancer agents.[1] It is highly probable that 2-Morpholin-4-ylquinoline-3-carbaldehyde could serve as a precursor to similarly active compounds.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Activation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor 2-Morpholinoquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K signaling pathway by a morpholinoquinoline derivative.

Versatility as a Synthetic Intermediate

The true value of 2-Morpholin-4-ylquinoline-3-carbaldehyde in drug discovery lies in its role as a versatile synthetic intermediate.[2][13] The aldehyde functionality is a gateway to a vast chemical space, allowing for the creation of large compound libraries for SAR screening. Key transformations include:

  • Reductive Amination: To introduce diverse amine side chains.

  • Wittig Reaction: To form alkenes.

  • Condensation Reactions: With active methylene compounds to form chalcones and other conjugated systems.[8]

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

These modifications allow for the systematic exploration of how different substituents at the 3-position impact biological activity, selectivity, and pharmacokinetic properties.

Conclusion

2-Morpholin-4-ylquinoline-3-carbaldehyde is a strategically designed molecule that merges the pharmacologically significant quinoline core with a property-enhancing morpholine moiety. Its synthesis is robust, relying on the well-established Vilsmeier-Haack reaction and subsequent nucleophilic substitution. While its intrinsic biological profile is still under exploration, its structural similarity to known kinase inhibitors, particularly those targeting the PI3K pathway, marks it as a compound of significant interest for anticancer drug discovery. Its primary strength lies in its utility as a versatile chemical scaffold, where the reactive carbaldehyde group provides an anchor point for the development of extensive libraries of novel quinoline derivatives. For research teams in oncology and medicinal chemistry, this compound represents a valuable starting point for the generation of new, potent, and selective therapeutic agents.

References

  • M. M. Ali, R. G. T. Nol, & T. K. M. Sharn, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2007.
  • BenchChem, "Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis," BenchChem, 2025.
  • A. A. Siddiqui, M. A. Wani, & M. M. Husain, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2011.
  • P. Singh, A. Kumar, & D. K. Mehta, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2017.
  • P. S. Rao, K. V. Kumar, & V. Rajeswar Rao, "The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction," International Journal of Science and Research (IJSR), 2015.
  • ChemicalBook, "2-MORPHOLIN-4-YL-QUINOLINE-3-CARBALDEHYDE | 326008-62-2," ChemicalBook, 2023.
  • National Center for Biotechnology Information, "2-Morpholin-4-ylquinoline-3-carbaldehyde," PubChem Compound D
  • Chem-Impex, "2-Morpholin-4-yl-1,3-thiazole-5-carbaldehyde," Chem-Impex, Accessed January 16, 2026.
  • A. M. Al-Dies, A. M. Alafeefy, & H. I. El-Subbagh, "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line," RSC Advances, 2024.
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  • R. E. Khidre, B. F. Abdel-Wahab, & F. A. El-Gendy, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (SCHEME 19)," RSC Advances, 2018.
  • R. E. Khidre, B. F. Abdel-Wahab, & F. A. El-Gendy, "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Introduction)," RSC Advances, 2018.
  • Y. Li, et al., "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors," Frontiers in Chemistry, 2024.
  • S. Tayal, V. Singh, & S.
  • Y. Li, et al., "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors (Full Text)," Frontiers in Chemistry, 2024.
  • S. Eswaran, et al., "Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde," Acta Crystallographica Section E: Structure Reports Online, 2015.
  • B. F. Abdel-Wahab & R. E.
  • G. Singh, et al.
  • National Center for Biotechnology Information, "2-Hydroxyquinoline-3-carbaldehyde," PubChem Compound D
  • R. Kumar, et al., "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis," Expert Opinion on Drug Discovery, 2025.
  • S. C. Deokar, et al., "Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases," Asian Journal of Green Chemistry, 2024.
  • Wikipedia, "Morpholine," Wikipedia, Accessed January 16, 2026.
  • B. F. Abdel-Wahab, "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)," Semantic Scholar, 2018.
  • Thermo Fisher Scientific, "Quinoline-3-carboxaldehyde, 98+%," Thermo Scientific Chemicals, Accessed January 16, 2026.
  • R. K. Singh, et al., "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)," Bioorganic Chemistry, 2020.
  • L. J. Barbour, "2-Chloroquinoline-3-carbaldehyde," Acta Crystallographica Section E: Structure Reports Online, 2009.
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  • Sigma-Aldrich, "isoquinoline-3-carbaldehyde," Sigma-Aldrich, Accessed January 16, 2026.
  • National Center for Biotechnology Information, "4-Morpholinobenzaldehyde," PubChem Compound D

Sources

Exploratory

physicochemical properties of 2-Morpholin-4-ylquinoline-3-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-ylquinoline-3-carbaldehyde Introduction: Bridging Privileged Scaffolds in Medicinal Chemistry The quinoline ring system is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Introduction: Bridging Privileged Scaffolds in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] Its versatile framework is integral to drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and cardiovascular treatments.[2][3][4] Complementing this, the morpholine heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, thereby improving their overall pharmacokinetic profile.[5][6]

This guide provides a comprehensive technical overview of 2-Morpholin-4-ylquinoline-3-carbaldehyde , a molecule that strategically combines these two critical pharmacophores. We will delve into its synthesis, structural elucidation, detailed physicochemical properties, and spectroscopic signature. Furthermore, this document will explore its chemical reactivity and potential applications, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis and Structural Elucidation

The construction of the 2-Morpholin-4-ylquinoline-3-carbaldehyde scaffold is most efficiently achieved through a multi-step synthesis that leverages the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocyclic systems.[7][8][9][10] The typical pathway involves the initial synthesis of a 2-chloroquinoline-3-carbaldehyde intermediate, which then undergoes a nucleophilic aromatic substitution reaction with morpholine.

Synthetic Pathway

The synthesis initiates with the Vilsmeier-Haack cyclization of an N-arylacetamide using a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield 2-chloro-3-formylquinoline. This versatile intermediate is then reacted with morpholine in the presence of a base, such as potassium carbonate, to displace the chlorine atom and afford the final product.[11]

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nucleophilic Substitution A N-Arylacetamide B 2-Chloroquinoline-3-carbaldehyde A->B POCl3, DMF Heat (e.g., 90°C) D 2-Morpholin-4-ylquinoline-3-carbaldehyde B->D C Morpholine C->D K2CO3, Solvent Heat Analytical_Workflow A Synthesized Product B Mass Spectrometry (HRMS) A->B Molecular Formula C NMR Spectroscopy (¹H, ¹³C) A->C Connectivity D IR Spectroscopy (FTIR) A->D Functional Groups E Structural Confirmation & Purity Assessment B->E C->E D->E DFT_Workflow A Input Structure (2D Sketch) B Geometry Optimization (DFT Calculation) A->B C Frequency Calculation B->C Confirm Minimum Energy D Electronic Property Analysis B->D E HOMO/LUMO Orbitals MEP Map Predicted Spectra D->E

Sources

Foundational

The Rationale: Targeting a Central Hub of Cancer Signaling

An In-Depth Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Application in PI3K Pathway Inhibition This guide provides researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Application in PI3K Pathway Inhibition

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Morpholin-4-ylquinoline-3-carbaldehyde (CAS 326008-62-2). We will move beyond a simple recitation of facts to explore the strategic rationale behind its synthesis, its significance as a molecular scaffold in medicinal chemistry, and its application as a modulator of the critical PI3K/Akt/mTOR signaling pathway.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a highly conserved intracellular signaling cascade fundamental to numerous cellular processes, including proliferation, growth, survival, and metabolism.[1] Its dysregulation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[2][3] The pathway is initiated by the activation of cell surface receptors, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This leads to the recruitment and activation of the serine/threonine kinase Akt, a central node that phosphorylates a multitude of downstream targets, ultimately promoting cell survival and proliferation.[5]

Given its central role, the development of small-molecule inhibitors targeting PI3K has been a major focus of oncology research.[3][6] The quinoline scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[7][8] When functionalized with specific pharmacophores, such as a morpholine group, it can effectively target the ATP-binding pocket of kinases like PI3K.[9] The morpholine moiety, in particular, is known to form crucial hydrogen bonds with key residues (e.g., Val851 in PI3Kα), anchoring the inhibitor in the active site.[6] This makes 2-Morpholin-4-ylquinoline-3-carbaldehyde a molecule of significant interest, serving both as a potential inhibitor itself and as a versatile intermediate for the synthesis of more complex derivatives.

PI3K_Pathway Figure 1: The PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (e.g., RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT Akt (PKB) PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of substrates Inhibitor 2-Morpholin-4-ylquinoline -3-carbaldehyde Inhibitor->PI3K Inhibition

Figure 1: The PI3K/Akt/mTOR Signaling Pathway

Synthesis and Chemical Profile: A Strategic Approach

The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is a multi-step process that relies on established and robust chemical transformations. A common and efficient route begins with the synthesis of a 2-chloro-3-formylquinoline intermediate via the Vilsmeier-Haack reaction, followed by a nucleophilic aromatic substitution to introduce the morpholine moiety.[10]

Chemical Properties
PropertyValue
CAS Number 326008-62-2[11]
Molecular Formula C14H14N2O2[12]
Molecular Weight 242.27 g/mol [13]
Appearance Typically a yellow or off-white solid
Workflow for Synthesis

The overall synthetic strategy is designed for efficiency and modularity, allowing for the potential creation of a library of derivatives by simply changing the nucleophile in the final step.

graphdot Figure 2: General Synthetic Workflow A N-Arylacetamide (Starting Material) B Vilsmeier-Haack Reaction A->B C 2-Chloroquinoline- 3-carbaldehyde B->C D Nucleophilic Aromatic Substitution C->D E 2-Morpholin-4-ylquinoline- 3-carbaldehyde (Final Product) D->E F Morpholine (Nucleophile) F->D

Figure 2: General Synthetic Workflow
Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis. Disclaimer: All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction [14]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the starting acetanilide is a critical parameter, with ratios of 12:1 often yielding optimal results. Maintain the temperature below 10°C during this exothermic reaction. The formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) is the causal basis for the subsequent cyclization.

  • Cyclization: After the addition is complete, add the N-arylacetamide (e.g., acetanilide) portion-wise to the reaction mixture.

  • Heating: Slowly raise the temperature and heat the mixture, typically at 80-90°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The electron-donating or -withdrawing nature of substituents on the N-arylacetamide ring significantly impacts reaction time and yield.[14]

  • Work-up: Once the reaction is complete, carefully pour the cooled mixture onto crushed ice.

  • Neutralization & Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until a precipitate forms. Filter the crude solid, wash with water, and dry.

  • Purification: Purify the crude 2-chloroquinoline-3-carbaldehyde by column chromatography (e.g., using silica gel with a hexane-ethyl acetate solvent system) or recrystallization to obtain the pure intermediate.

Step 2: Nucleophilic Substitution with Morpholine [8]

  • Reaction Setup: Dissolve the purified 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as DMF.

  • Addition of Reagents: Add morpholine and a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Reflux the reaction mixture for several hours. Monitor the reaction's completion using TLC.

  • Isolation: After completion, pour the reaction mixture into water. The product will often precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 2-Morpholin-4-ylquinoline-3-carbaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.

Biological Evaluation: Assessing Cytotoxicity and Cell Viability

To evaluate the potential of a compound like 2-Morpholin-4-ylquinoline-3-carbaldehyde as an anti-cancer agent, a primary step is to determine its effect on the viability and proliferation of cancer cells.[15][16] The MTT assay is a robust, colorimetric method widely used for this purpose.[17]

Principle of the MTT Assay

The assay's principle is based on the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[18] This conversion only occurs in metabolically active, viable cells.[19] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.[20]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow Figure 3: MTT Assay Experimental Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Incubation (Allow cells to adhere, ~24h) A->B C 3. Compound Treatment (Add serial dilutions of test compound) B->C D 4. Incubation (Drug exposure, 24-72h) C->D E 5. Add MTT Reagent (Incubate for 2-4h) D->E F 6. Solubilization (Add DMSO or SDS-HCl to dissolve formazan) E->F G 7. Absorbance Reading (Measure OD at ~570nm) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

Figure 3: MTT Assay Experimental Workflow
Detailed Experimental Protocol: MTT Assay[23][25]

This protocol is a self-validating system, incorporating negative (vehicle) and positive (known cytotoxic agent) controls to ensure the reliability of the results.

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells, which have a deregulated PI3K pathway) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21]

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach to the bottom of the wells.

  • Compound Preparation: Prepare a stock solution of 2-Morpholin-4-ylquinoline-3-carbaldehyde in DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

    • Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO in medium). This defines 100% viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.

    • Blank: Wells containing only medium to provide a background reading.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20] Mix gently by pipetting to ensure complete dissolution.

  • Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD of Treated - OD of Blank) / (OD of Negative Control - OD of Blank)] x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Conclusion and Future Directions

2-Morpholin-4-ylquinoline-3-carbaldehyde stands as a compound of significant interest for researchers in oncology and medicinal chemistry. Its synthesis is accessible through well-established reactions, and its structure embodies key pharmacophoric features required for the inhibition of the PI3K kinase family. The technical protocols outlined in this guide provide a robust framework for its synthesis and initial biological characterization.

Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing derivatives, particularly by modifying the 3-carbaldehyde group, to enhance potency and selectivity for specific PI3K isoforms. Furthermore, downstream target modulation assays (e.g., Western blotting for phosphorylated Akt) are necessary to confirm that the observed cytotoxicity is indeed mediated by the inhibition of the PI3K pathway, thus validating its mechanism of action.

References

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Exploratory

potential mechanism of action of 2-Morpholin-4-ylquinoline-3-carbaldehyde

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Morpholin-4-ylquinoline-3-carbaldehyde Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Its fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, making it a privileged scaffold for interacting with various biological targets[3]. The morpholine moiety is another key pharmacophore, often incorporated into drug candidates to enhance solubility, metabolic stability, and target binding affinity[4][5][6]. The conjugation of these two powerful pharmacophores in 2-Morpholin-4-ylquinoline-3-carbaldehyde suggests a strong potential for significant biological activity.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for elucidating the . Drawing from extensive literature on structurally related quinoline and morpholine derivatives, we will focus on the most probable hypothesis: its role as an inhibitor of critical cell signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway. This document will detail the experimental workflows, from initial phenotypic screening to specific target validation and in-vivo efficacy, necessary to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A substantial body of evidence points to the role of quinoline derivatives as inhibitors of protein kinases, with several FDA-approved drugs targeting these enzymes[7]. The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is a hallmark of many cancers[8][9]. Notably, numerous quinoline-based compounds have been identified as potent inhibitors of this pathway[10][11]. The morpholine group in some known PI3K inhibitors is thought to mimic the adenosine moiety of ATP, facilitating interaction with the kinase hinge region[9]. Based on this strong precedent, the primary hypothesis is that 2-Morpholin-4-ylquinoline-3-carbaldehyde functions as an ATP-competitive inhibitor of one or more kinases within the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Compound 2-Morpholin-4-ylquinoline -3-carbaldehyde Compound->PI3K Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation of the Hypothesized Mechanism

A tiered approach is recommended to systematically investigate the mechanism of action, starting with broad cellular effects and progressively focusing on specific molecular interactions.

Part A: Cellular Phenotypic Assays

The initial step is to confirm the biological activity of 2-Morpholin-4-ylquinoline-3-carbaldehyde in relevant cancer cell lines.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and cytostatic effects of the compound on cancer cells.

  • Methodology:

    • Cell Lines: Select a panel of cancer cell lines known for their dependence on the PI3K/Akt/mTOR pathway (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))[12][13].

    • Treatment: Seed cells in 96-well plates and treat with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Readout:

      • MTT or Resazurin Assay: Measures metabolic activity, indicating cell viability[14].

      • CyQUANT Assay: Directly measures nucleic acid content, reflecting cell number.

    • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify the compound's potency.

2. Apoptosis Assay

  • Objective: To determine if the observed reduction in cell viability is due to the induction of programmed cell death.

  • Methodology:

    • Treatment: Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

    • Staining: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

    • Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Part B: Target Engagement and Identification

If the compound exhibits significant anticancer activity, the next step is to identify its direct molecular targets.

1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide evidence of direct binding of the compound to its target protein(s) in a cellular context. Ligand binding stabilizes proteins, leading to a higher melting temperature.

  • Methodology:

    • Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated samples across a range of temperatures.

    • Protein Extraction: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the soluble fraction by Western blot for specific candidate proteins (e.g., PI3K, Akt, mTOR) or by mass spectrometry for an unbiased, proteome-wide analysis.

    • Analysis: A shift to a higher melting temperature in the compound-treated sample compared to the control indicates target engagement.

2. Kinobeads/Affinity Chromatography

  • Objective: To isolate and identify kinase targets from the proteome.

  • Methodology:

    • Matrix: Use beads coupled with broad-spectrum kinase inhibitors (Kinobeads) or immobilize an analog of 2-Morpholin-4-ylquinoline-3-carbaldehyde onto a solid support.

    • Incubation: Incubate the beads with cell lysate. Kinases will bind to the immobilized inhibitors.

    • Competitive Elution: Elute the bound kinases by adding an excess of the free compound.

    • Identification: Identify the eluted proteins using mass spectrometry.

Part C: In Vitro Kinase Profiling

This step directly tests the hypothesis that the compound is a kinase inhibitor.

  • Objective: To determine the inhibitory activity of the compound against a panel of purified kinases, with a focus on the PI3K/Akt/mTOR pathway.

  • Methodology:

    • Kinase Panel: Utilize a commercial kinase profiling service or in-house assays to screen the compound against a large panel of kinases (e.g., >100 kinases), including all Class I PI3K isoforms (p110α, β, γ, δ), mTOR, and Akt.

    • Assay Format: Typically, these are radiometric (e.g., ³³P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate peptide.

    • Data Analysis: Determine the IC50 value for each kinase. High potency (low IC50) against specific kinases identifies them as primary targets.

Target Kinase Hypothesized IC50 Range Rationale
PI3Kα (p110α)< 100 nMCommon target for quinoline-based inhibitors.[11]
PI3Kδ< 100 nMIsoform-specific inhibitors are of high interest.
mTOR< 500 nMDual PI3K/mTOR inhibition is a common profile.[11]
Akt> 1 µMOften less sensitive to direct inhibition by this class of compounds.
Other KinasesVariableOff-target effects can be identified.
Part D: Pathway Analysis

Once primary targets are identified, it is crucial to confirm that the compound modulates the intended signaling pathway within the cell.

Western_Blot_Workflow Start Cancer Cells Treatment Treat with Compound (Time Course & Dose Response) Start->Treatment Lysis Cell Lysis & Protein Quant. Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Band Intensity Detection->Analysis

Caption: Workflow for Western blot analysis of pathway modulation.

  • Objective: To measure the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.

  • Methodology (Western Blot):

    • Treatment: Treat cancer cells with the compound at various concentrations and for different durations.

    • Lysis and Electrophoresis: Lyse the cells, separate proteins by SDS-PAGE, and transfer them to a membrane.

    • Antibody Probing: Probe the membranes with primary antibodies specific for the phosphorylated forms of key signaling nodes (e.g., p-Akt (Ser473), p-S6K, p-4E-BP1) and their total protein counterparts as loading controls.

    • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

  • Expected Outcome: A potent inhibitor of the PI3K/Akt/mTOR pathway should cause a dose-dependent decrease in the phosphorylation of Akt, S6K, and 4E-BP1.

Part E: In Vivo Efficacy Studies

The final preclinical step is to evaluate the compound's therapeutic potential in a living organism.

  • Objective: To assess the antitumor activity and tolerability of the compound in a mouse cancer model.

  • Methodology:

    • Model: Use a xenograft model where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.

    • Treatment: Once tumors are established, treat the mice with the compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

    • Endpoints:

      • Tumor Growth: Measure tumor volume regularly.

      • Toxicity: Monitor animal weight and general health.

      • Pharmacodynamics: At the end of the study, excise tumors and analyze the phosphorylation status of pathway proteins (e.g., p-Akt) by Western blot or immunohistochemistry to confirm target engagement in vivo.

Data Interpretation and Summary

The collective data from these experiments will provide a comprehensive understanding of the compound's mechanism of action.

Experiment Positive Result Supporting Hypothesis Interpretation
Cell ViabilityLow IC50 values (<10 µM) in PI3K-dependent cell lines.Compound has potent anticancer activity.
Apoptosis AssayIncreased Annexin V staining.Cell death is induced via apoptosis.
CETSAIncreased thermal stability of PI3K or mTOR.Direct binding to the target protein in cells.
Kinase ProfilingPotent inhibition of PI3K isoforms and/or mTOR.Compound is a direct kinase inhibitor.
Western BlotDecreased phosphorylation of Akt, S6K, and 4E-BP1.Compound inhibits the PI3K/Akt/mTOR pathway in cells.
In Vivo XenograftSignificant reduction in tumor growth.Compound has therapeutic potential.

Conclusion

The structural motifs within 2-Morpholin-4-ylquinoline-3-carbaldehyde strongly suggest its potential as a modulator of intracellular signaling pathways, with the PI3K/Akt/mTOR cascade being the most probable target. The multi-tiered experimental approach detailed in this guide provides a rigorous and logical framework for validating this hypothesis. By systematically progressing from broad cellular effects to specific molecular interactions and in vivo efficacy, researchers can build a robust data package to define the compound's mechanism of action. A thorough understanding of this mechanism is not only critical for its potential development as a novel anticancer therapeutic but also for identifying potential biomarkers for patient stratification and predicting potential resistance mechanisms.

References
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Foundational

The Enduring Versatility of Quinoline-3-carbaldehydes: A Technical Guide for Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Among its vast array of derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Among its vast array of derivatives, quinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks, prized for their reactivity and the diverse pharmacological activities of their downstream products. This technical guide provides an in-depth exploration of quinoline-3-carbaldehyde compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, chemical transformations, and significant biological applications.

The Synthetic Gateway: Accessing the Quinoline-3-carbaldehyde Core

The strategic placement of the aldehyde group at the 3-position of the quinoline ring system provides a reactive handle for a multitude of chemical transformations. Several synthetic routes have been established for the efficient construction of this key intermediate, with the Vilsmeier-Haack reaction being a prominent and widely adopted method.

The Vilsmeier-Haack Reaction: A Classic and Robust Approach

The Vilsmeier-Haack reaction offers a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] In the context of quinoline-3-carbaldehyde synthesis, this reaction typically involves the treatment of an appropriate N-arylacetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Experimental Protocol: Synthesis of 2-Chloro-6-substituted-quinoline-3-carbaldehyde via Vilsmeier-Haack Reaction [2]

  • Step 1: Reagent Preparation. In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0°C in an ice bath.

  • Step 2: Vilsmeier Reagent Formation. Slowly add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to the cooled DMF under constant stirring. Maintain the temperature below 5°C.

  • Step 3: Addition of Substrate. To the freshly prepared Vilsmeier reagent, add the corresponding substituted acetophenone oxime (0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

  • Step 4: Reaction. After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 16 hours.

  • Step 5: Work-up. Cool the reaction mixture to room temperature and then carefully pour it into 300 mL of ice-cold water with vigorous stirring.

  • Step 6: Isolation and Purification. Stir the aqueous mixture for 30 minutes. The precipitated solid, 2-chloro-6-substituted-quinoline-3-carbaldehyde, is collected by vacuum filtration, washed with cold water, and recrystallized from ethyl acetate to afford the purified product.

The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a variety of substituted quinoline-3-carbaldehydes by simply varying the starting acetanilide or related precursor. This adaptability is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is a workhorse, other methods for accessing quinoline-3-carbaldehydes and their derivatives exist. For instance, the hydrolysis of 2-chloroquinoline-3-carbaldehydes with aqueous acetic acid can yield 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives.[5] Additionally, the Rieche formylation, which employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride, provides another avenue for the formylation of electron-rich aromatic systems, although its application to quinolines is less commonly reported.[6][7]

Chemical Reactivity and Derivatization: Expanding the Chemical Space

The aldehyde functionality at the C3 position is the epicenter of the synthetic utility of quinoline-3-carbaldehydes. Its reactivity allows for a vast array of chemical transformations, leading to a diverse portfolio of derivatives with tailored properties.

Formation of Hydrazones: A Gateway to Bioactive Scaffolds

One of the most explored derivatizations of quinoline-3-carbaldehydes is their condensation with various hydrazine derivatives to form hydrazones.[1][8] This reaction is typically straightforward, proceeding under mild conditions, and provides a modular approach to introduce diverse functionalities.

Experimental Protocol: Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives [9]

  • Step 1: Reactant Preparation. In a suitable reaction vessel, dissolve 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde (1 mmol) in ethanol.

  • Step 2: Condensation Reaction. To this solution, add the desired hydrazine derivative (1 mmol).

  • Step 3: Reaction Conditions. Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Product Isolation. Upon completion, the hydrazone product often precipitates from the reaction mixture and can be collected by filtration. If necessary, the product can be purified by recrystallization or column chromatography.

The resulting hydrazone scaffold has proven to be a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[8]

The Wittig Reaction: Engineering Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones.[10][11] Quinoline-3-carbaldehydes readily undergo this reaction with phosphorus ylides, providing access to 3-styrylquinoline derivatives and other vinyl-substituted quinolines.[12] This transformation is valuable for extending the conjugation of the quinoline system and for introducing lipophilic aryl groups, which can significantly impact biological activity. The stereoselectivity of the Wittig reaction, often favoring the (E)-isomer with stabilized ylides, is an important consideration in the design of specific geometric isomers.[10]

Wittig_Reaction quinoline_aldehyde Quinoline-3-carbaldehyde intermediate Oxaphosphetane Intermediate quinoline_aldehyde->intermediate + Ylide ylide Phosphorus Ylide (Ph3P=CHR) ylide->intermediate product 3-Vinylquinoline Derivative intermediate->product Fragmentation phosphine_oxide Triphenylphosphine Oxide intermediate->phosphine_oxide

Caption: The Wittig reaction of quinoline-3-carbaldehyde.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The true significance of quinoline-3-carbaldehyde compounds in drug discovery lies in the broad and potent biological activities exhibited by their derivatives. These compounds have been extensively investigated as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Arsenal: Combating Bacterial and Fungal Pathogens

Derivatives of quinoline-3-carbaldehyde have demonstrated significant activity against a range of pathogenic microbes. The mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes. For instance, some quinoline derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[13] Molecular docking studies have revealed that these compounds can bind to the active site of these enzymes, disrupting their function and leading to bacterial cell death.[13]

The antimicrobial spectrum of these compounds includes both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15] The modular nature of their synthesis allows for the fine-tuning of their antimicrobial properties through systematic structural modifications.

Anticancer Potential: Targeting the Hallmarks of Cancer

The fight against cancer has been a major focus for the application of quinoline-3-carbaldehyde derivatives. These compounds have shown promising cytotoxic activity against a variety of human cancer cell lines, including those of the breast, colon, lung, and cervix.[8][16][17]

The mechanisms underlying their anticancer effects are multifaceted and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[8][17] Some derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase (PI3K) pathway.[8]

Table 1: In Vitro Anticancer Activity of Representative Quinoline-3-carbaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Hydrazone5eDAN-G (Pancreatic)1.23[8]
LCLC-103H (Lung)1.49[8]
SISO (Cervical)1.35[8]
Quinoline-Acylhydrazone7aDAN-G (Pancreatic)3.21[8]
Quinoline-Sulfonylhydrazone9hSISO (Cervical)2.87[8]
Quinoline-Chalcone Hybrid12eMGC-803 (Gastric)1.38[17]
HCT-116 (Colon)5.34[17]
MCF-7 (Breast)5.21[17]
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3[17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Step 1: Cell Seeding. Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Step 2: Compound Treatment. Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 hours).

  • Step 3: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Step 4: Solubilization. Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Step 5: Absorbance Measurement. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 6: Data Analysis. Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline-3-carbaldehyde derivatives have demonstrated promising anti-inflammatory properties.[6][18] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[19] By inhibiting these enzymes, these compounds can reduce the production of inflammatory mediators like prostaglandins and leukotrienes. Certain quinoline derivatives have shown anti-inflammatory activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[6]

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids inflammatory_stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation quinoline_derivative Quinoline-3-carbaldehyde Derivative quinoline_derivative->cox Inhibition quinoline_derivative->lox Inhibition

Caption: Inhibition of inflammatory pathways by quinoline derivatives.

Future Perspectives and Conclusion

Quinoline-3-carbaldehyde and its derivatives represent a rich and enduring field of research in medicinal chemistry. The synthetic accessibility of the core structure, coupled with the ease of derivatization, provides a powerful platform for the generation of diverse chemical libraries. The broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores the therapeutic potential of this compound class.

Future research will likely focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Elucidation: Continued exploration of the chemical space around the quinoline-3-carbaldehyde scaffold will help in identifying key structural features responsible for potency and selectivity.

  • Development of Drug Delivery Systems: Formulating promising lead compounds into effective drug delivery systems will be essential for improving their pharmacokinetic properties and therapeutic efficacy.

  • Exploration of New Therapeutic Areas: The versatile nature of these compounds suggests that their therapeutic applications may extend beyond the currently explored areas.

References

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Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Quinoline Analogs

Abstract The quinoline scaffold, a nitrogen-containing heterocyclic fused ring system, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a nitrogen-containing heterocyclic fused ring system, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] This versatility has driven continuous innovation in both the synthesis of novel quinoline analogs and the methods for discovering their therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both foundational and state-of-the-art strategies. We will explore the causality behind experimental choices in classical and modern synthetic routes, provide detailed, field-proven protocols, and outline the workflow for identifying and optimizing bioactive candidates through contemporary screening and computational techniques.

Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

First isolated from coal tar in 1834, the quinoline nucleus is composed of a benzene ring fused to a pyridine ring.[5] This simple aromatic structure is the foundation for a vast number of natural alkaloids, such as the potent antimalarial quinine, and synthetic drugs.[5][6] The unique electronic properties and the ability to functionalize the ring at multiple positions have made quinoline a "privileged structure" in drug design.[3] Its derivatives are key components in drugs targeting a wide array of diseases, from bacterial infections (e.g., Ciprofloxacin) to various cancers (e.g., Camptothecin derivatives).[6][7] The continued exploration of this scaffold is fueled by the need for new therapeutics to overcome challenges like drug resistance.[7]

Part 2: Foundational Synthetic Strategies for the Quinoline Core

Several classical named reactions, developed in the late 19th century, remain fundamental for constructing the quinoline core.[5][8] Understanding these methods provides a crucial foundation for designing more complex synthetic pathways.

The Friedländer Synthesis

Discovered by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[9][10] It can be catalyzed by acids or bases, making it a versatile method for producing polysubstituted quinolines.[9][11]

  • Causality and Mechanistic Insight: The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by a cyclizing dehydration (intramolecular Schiff base formation) to form the quinoline ring.[11][12] The choice of catalyst (acid vs. base) depends on the reactivity of the substrates. Base catalysis is common, but acid catalysis can be effective and sometimes necessary. A key advantage is the unambiguous regiochemical outcome, as the bond formation is predetermined by the starting materials. However, a limitation can be the availability of the required ortho-aminoaryl carbonyl precursors.

Diagram: Friedländer Synthesis Mechanism

Friedlander_Mechanism cluster_1 Step 1: Aldol Condensation (Base-Catalyzed) cluster_2 Step 2: Cyclization & Aromatization A 2-Aminoaryl Ketone + α-Methylene Ketone B Enolate Formation A->B Base (OH⁻) C Aldol Adduct B->C Nucleophilic Attack D Dehydration C->D Elimination of H₂O E α,β-Unsaturated Intermediate D->E F Intramolecular Schiff Base Formation E->F Amino group attacks carbonyl G Cyclized Intermediate F->G H Dehydration/ Aromatization G->H Elimination of H₂O I Substituted Quinoline H->I

Caption: Mechanism of the base-catalyzed Friedländer Synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline via Friedländer Reaction [5][9]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH, ~10 mol%) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-phenylquinoline.

The Skraup and Doebner-von Miller Syntheses

The Skraup synthesis (1880) is a classic method that produces quinoline itself by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][13] The reaction is notoriously vigorous.

  • Causality and Mechanistic Insight: The key is the in situ dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).[5] Aniline then undergoes a Michael-type conjugate addition to acrolein. This is followed by an acid-catalyzed cyclization and dehydrogenation (oxidation) to yield the aromatic quinoline ring.[13] The Doebner-von Miller reaction is a more general and controllable variation that directly uses α,β-unsaturated aldehydes or ketones instead of generating them in situ from glycerol.[13][14] This allows for the synthesis of substituted quinolines.[14] A major challenge for both methods, especially when using meta-substituted anilines, is the lack of regioselectivity, often leading to mixtures of 5- and 7-substituted products.[13]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction (1939) is a powerful method for preparing 4-hydroxyquinolines (which often exist as 4-quinolones).[15][16] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[15][17]

  • Causality and Mechanistic Insight: The reaction proceeds in distinct steps. First, a condensation reaction occurs where the aniline displaces the alkoxy group to form an anilidomethylenemalonate intermediate.[16][18] The critical step is a high-temperature (typically >250 °C) intramolecular 6-electron electrocyclization.[15] This high energy barrier is a key feature of the reaction. Subsequent saponification (hydrolysis) of the ester and decarboxylation yields the 4-hydroxyquinoline product.[16] This method is particularly effective for anilines bearing electron-donating groups.[15]

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow start Aniline + Diethyl Ethoxymethylenemalonate (DEEM) step1 Condensation (100-130 °C) start->step1 intermediate Anilidomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (~250 °C in Diphenyl Ether) intermediate->step2 product1 4-Hydroxy-3-carboethoxyquinoline step2->product1 step3 Saponification (NaOH) product1->step3 product2 Quinoline-4-hydroxy-3-carboxylic acid step3->product2 step4 Decarboxylation (Heat) product2->step4 final_product 4-Hydroxyquinoline (4-Quinolone) step4->final_product

Caption: Stepwise workflow for the Gould-Jacobs reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [15]

  • Reaction Setup: In a 2.5 mL microwave vial, combine the substituted aniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 200-250 °C) and hold for the specified time (e.g., 10-30 minutes), which is significantly shorter than conventional heating.[15]

  • Isolation: After the reaction, cool the vial to room temperature. The product, a 4-hydroxy-3-carboethoxyquinoline derivative, should precipitate.

  • Purification: Filter the solid product and wash it with a cold solvent like acetonitrile or hexane. Dry the resulting solid under vacuum. Further steps like saponification can be carried out on this intermediate.

Part 3: Modern Methodologies for the Synthesis of Novel Analogs

While classical methods are robust, modern drug discovery demands greater efficiency, functional group tolerance, and access to diverse chemical space. Recent advances focus on transition-metal catalysis and other innovative strategies.[8][19]

Transition-Metal-Catalyzed C-H Activation/Functionalization

C-H activation is a transformative strategy that allows for the direct functionalization of the quinoline core without pre-installing reactive handles like halogens.[20]

  • Causality and Mechanistic Insight: This approach uses transition metals like Palladium (Pd), Rhodium (Rh), or Copper (Cu) to selectively break a C-H bond and replace the hydrogen with a new functional group (e.g., aryl, alkyl, amine).[20][21] The N-atom in the quinoline ring can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the C8 position via the formation of a stable 5-membered metallacycle.[22] This provides exquisite regiocontrol that is difficult to achieve with classical methods. These reactions are often more atom-economical and can proceed under milder conditions than many classical syntheses.

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[21]

  • Causality and Mechanistic Insight: Transition metal catalysts, particularly copper, have been instrumental in developing novel MCRs for quinoline synthesis.[21] For example, a one-pot, three-component reaction of an enaminone, an aldehyde, and an aniline can be catalyzed by Cu(I) to generate highly substituted quinolines.[21] The efficiency stems from creating multiple bonds in a single synthetic operation, which reduces waste, saves time, and allows for the rapid generation of a library of diverse analogs by simply varying the starting components.

Part 4: Discovery and Optimization of Bioactive Quinolines

Synthesizing a library of novel analogs is the first step. The next is to identify compounds with desired biological activity and optimize them into lead candidates.

High-Throughput Screening (HTS)

HTS is an automated method used to rapidly assess the biological or biochemical activity of a large number of compounds.[23] A diverse library of synthesized quinoline analogs can be screened against a specific biological target (e.g., an enzyme, receptor, or cancer cell line).[24][25][26]

Diagram: Drug Discovery Workflow for Quinoline Analogs

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Lib Synthesize Diverse Quinoline Library (Parts 2 & 3) HTS High-Throughput Screening (HTS) (e.g., MTT Assay) Lib->HTS HitID Hit Identification (Compounds showing activity) HTS->HitID SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR Docking Computational Modeling (Molecular Docking) HitID->Docking LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt Docking->LeadOpt LeadOpt->Lib Synthesize New Analogs

Caption: Integrated workflow from synthesis to lead optimization.

Experimental Protocol: Cell Viability Screening (MTT Assay) [27]

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 for lung cancer) into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.[27][28]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs (typically dissolved in DMSO). Add the compounds to the wells at various final concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[27]

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Structure-Activity Relationship (SAR) Studies

SAR is the analysis of how the chemical structure of a compound influences its biological activity.[29][30] By comparing the IC₅₀ values of different analogs from the HTS data, researchers can deduce which functional groups at which positions are critical for activity.[31][32][33]

  • Causality and Field Insights: For example, in 4-aminoquinolines like chloroquine, a 7-chloro group is known to be essential for antimalarial activity.[30] SAR studies on a new library might reveal that replacing this chlorine with a trifluoromethyl group increases potency, while replacing it with a methoxy group abolishes activity. This information directly guides the next round of synthesis, focusing on analogs with promising features.

Table: Example SAR Data for Hypothetical Quinoline Analogs Against A549 Cancer Cells

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 7)IC₅₀ (µM)
QN-01-H-NH₂-Cl15.2
QN-02-CH₃-NH₂-Cl8.5
QN-03-H-OH-Cl>100
QN-04-H-NH₂-OCH₃89.7
QN-05-H-NH₂-CF₃5.1

From this hypothetical data, one could infer that a 4-amino group is crucial (vs. 4-OH in QN-03), an electron-withdrawing group at position 7 is important (Cl or CF₃ vs. OCH₃), and a small alkyl group at position 2 may enhance activity.

Computational Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a quinoline analog) when bound to a second (a receptor, e.g., a target protein) to form a stable complex.[34][35]

  • Causality and Field Insights: Docking studies provide a structural hypothesis for the observed biological activity.[36][37][38] By visualizing the binding mode, scientists can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the quinoline analog and the protein's active site.[36] For instance, docking might reveal that the 7-CF₃ group of analog QN-05 fits perfectly into a hydrophobic pocket of the target protein, explaining its superior potency. This insight is invaluable for the rational design of next-generation compounds with improved binding affinity and selectivity.[34]

Part 5: Future Directions

The field of quinoline synthesis and discovery continues to evolve. Future research will likely focus on developing even more sustainable and efficient synthetic methods, such as photoredox catalysis and flow chemistry.[19][39] The integration of artificial intelligence and machine learning with computational modeling will accelerate the design and prediction of active compounds. As our understanding of disease biology grows, quinoline scaffolds will be adapted to create highly targeted therapies, including antibody-drug conjugates and PROTACs, ensuring their prominent role in medicine for years to come.

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Foundational

A Technical Guide to 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1][2][3] Its fusion...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1][2][3] Its fusion with a morpholine moiety—a group known to enhance physicochemical and pharmacokinetic properties—creates a molecular framework with significant therapeutic promise.[4][5] This guide provides an in-depth technical analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde (C14H14N2O2), a representative of this promising class. We will explore a robust synthetic pathway, detail comprehensive characterization protocols, and discuss the molecule's potential applications in drug discovery, grounded in the established biological activities of related structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of functionalized quinoline derivatives.

Introduction: The Strategic Combination of Quinoline and Morpholine Scaffolds

The quinoline ring system, a bicyclic heterocycle of benzene fused to pyridine, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[2][6] Its rigid, planar structure provides an ideal anchor for substituents to interact with biological targets, leading to a wide spectrum of activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][7] The functionalization of the quinoline core is a key strategy in medicinal chemistry to modulate efficacy, selectivity, and pharmacokinetic profiles.[6]

The morpholine ring is frequently incorporated into drug candidates to improve their properties.[4] Its inclusion can enhance aqueous solubility, metabolic stability, and bioavailability.[5][8] The nitrogen atom of morpholine provides a basic center, while the oxygen atom can act as a hydrogen bond acceptor, both of which are crucial for molecular interactions with protein targets.[8][9]

The title compound, 2-Morpholin-4-ylquinoline-3-carbaldehyde, strategically combines these two privileged scaffolds. The aldehyde group at the 3-position serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds, such as Schiff bases or other derivatives, for structure-activity relationship (SAR) studies.[10] This guide elucidates the synthesis and detailed characterization of this molecule, providing a foundational framework for its exploration in drug discovery programs.

Synthesis and Mechanistic Rationale

A highly efficient and logical synthetic route to 2-Morpholin-4-ylquinoline-3-carbaldehyde involves a two-step process starting from readily available acetanilides. The core of this strategy is the Vilsmeier-Haack reaction, a powerful method for the one-pot synthesis of 2-chloro-3-formylquinolines.[11] This is followed by a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloroquinoline-3-carbaldehyde. This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] The N-arylacetamide attacks the Vilsmeier reagent, initiating a cascade of reactions involving chlorination, formylation, and intramolecular cyclization to yield the 2-chloroquinoline-3-carbaldehyde intermediate. This one-pot reaction is advantageous due to its efficiency and use of common reagents.[13]

Step 2: Nucleophilic Aromatic Substitution with Morpholine. The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack. The treatment of 2-chloroquinoline-3-carbaldehyde with morpholine results in the displacement of the chloride ion, affording the final product, 2-Morpholin-4-ylquinoline-3-carbaldehyde.[10] This SNAr reaction is a reliable and widely used method for functionalizing chloroquinolines.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Acetanilide Acetanilide Intermediate 2-Chloroquinoline-3-carbaldehyde Acetanilide->Intermediate Vilsmeier-Haack Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product 2-Morpholin-4-ylquinoline-3-carbaldehyde Intermediate->Product Nucleophilic Aromatic Substitution Morpholine Morpholine

Caption: Proposed two-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

PropertyPredicted/Expected ValueSignificance
Molecular Formula C₁₄H₁₄N₂O₂Confirms elemental composition.
Molecular Weight 242.27 g/mol Essential for mass spectrometry and stoichiometry.
LogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, relevant for drug-likeness.[14]
Appearance Expected to be a solid at room temperatureBasic physical property.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[15][16]

  • ¹H NMR: The spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).[17][18] The protons on the quinoline ring will resonate in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns. The morpholine protons will appear as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm) due to the different chemical environments of the protons adjacent to the oxygen and nitrogen atoms.[15]

  • ¹³C NMR: The spectrum will confirm the carbon framework. The aldehyde carbonyl carbon will have a characteristic downfield shift (δ 185-195 ppm).[18] The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), while the morpholine carbons will be found in the aliphatic region (δ 45-70 ppm).[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming connectivity, especially in complex regions of the spectrum.[16][19][20]

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₁₄H₁₄N₂O₂) with high accuracy. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups.[21] Expected characteristic absorption bands include:

  • ~1680-1700 cm⁻¹ (C=O stretch of the aldehyde)

  • ~1550-1620 cm⁻¹ (C=C and C=N stretches of the quinoline ring)

  • ~1110-1130 cm⁻¹ (C-O-C stretch of the morpholine ring)

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound. A single sharp peak in the HPLC chromatogram indicates a high degree of purity.

Potential Applications in Drug Discovery

While specific biological data for 2-Morpholin-4-ylquinoline-3-carbaldehyde may be limited, the extensive research on related morpholinoquinoline derivatives provides a strong basis for predicting its therapeutic potential.[22][23] This class of compounds has demonstrated a wide range of biological activities.

  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by various mechanisms, including the inhibition of kinases, cell cycle arrest, and induction of apoptosis.[1][3][22] The morpholine moiety can enhance these activities and improve the pharmacokinetic profile of the drug candidate.[24]

  • Antimicrobial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[2] Novel morpholinoquinoline conjugates have shown significant antibacterial, antitubercular, and antimalarial activities.[23]

  • Cholinesterase Inhibition: Certain morpholine-bearing quinoline derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for research into neurodegenerative diseases like Alzheimer's.[14]

  • Anti-inflammatory Activity: The quinoline scaffold is also associated with anti-inflammatory properties.[1]

Diagram: Potential Therapeutic Targets

Therapeutic Targets cluster_targets Potential Biological Activities Molecule 2-Morpholin-4-ylquinoline-3-carbaldehyde Anticancer Anticancer (e.g., Kinase Inhibition) Molecule->Anticancer Antimicrobial Antimicrobial Molecule->Antimicrobial Antimalarial Antimalarial Molecule->Antimalarial Neuroprotective Neuroprotective (Cholinesterase Inhibition) Molecule->Neuroprotective AntiInflammatory Anti-inflammatory Molecule->AntiInflammatory

Caption: Potential biological activities of the title compound.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for the synthesis and characterization of similar compounds.[10][11]

Protocol: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde

  • Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N-phenylacetamide (1.0 eq) in anhydrous DMF (3.0 eq).

  • Vilsmeier Reagent Formation: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloroquinoline-3-carbaldehyde.

Part B: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

  • Setup: Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as isopropanol or DMF in a round-bottom flask.

  • Nucleophilic Substitution: Add morpholine (1.2 eq) and a catalytic amount of a base like dimethylaminopyridine (DMAP) if necessary.[10]

  • Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate out.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol: Quality Control & Characterization
  • Purity Assessment (HPLC):

    • Prepare a ~1 mg/mL solution of the final product in methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution at multiple wavelengths (e.g., 254 nm, 280 nm) using a UV detector.

    • A purity of >95% is desirable for biological screening.

  • Structure Confirmation (NMR):

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

    • Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

    • Process the data and assign all proton and carbon signals to confirm the expected structure.

  • Molecular Weight Verification (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode.

    • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight (243.27).

Diagram: Experimental Workflow

Experimental Workflow cluster_qc Characterization Suite Start Synthesis (Vilsmeier-Haack & SNAr) Workup Work-up & Isolation Start->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification QC Quality Control & Characterization Purification->QC NMR NMR (1H, 13C, 2D) QC->NMR MS Mass Spectrometry (HRMS) QC->MS HPLC HPLC (Purity) QC->HPLC IR IR Spectroscopy QC->IR BioAssay Biological Screening QC->BioAssay If Purity >95%

Caption: A standard workflow from synthesis to biological evaluation.

Conclusion

2-Morpholin-4-ylquinoline-3-carbaldehyde is a molecule of significant interest, strategically designed by combining two pharmacologically important scaffolds. The synthetic route presented is robust and scalable, and the analytical methods described provide a comprehensive framework for its validation. The aldehyde functionality offers a gateway for the synthesis of diverse chemical libraries, essential for probing structure-activity relationships. Based on the well-documented biological activities of related compounds, this molecule represents a valuable starting point for drug discovery programs targeting a range of diseases, from cancer to microbial infections and neurodegenerative disorders. Further investigation into its biological profile is highly warranted.

References

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  • Afrin, S., et al. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 132-146). Royal Society of Chemistry.

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  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

  • Abonia, R., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969622.

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 933.

  • SIT, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707-2734.

  • Kumar, P., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 407, 01007.

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1689.

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  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4983.

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287.

  • Pinto, M., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(16), 4933.

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

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Exploratory

The Quinoline Carbaldehyde Scaffold: An Overview

An In-Depth Technical Guide to the Spectroscopic Data of Quinoline Carbaldehydes For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of molecular structure is the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Quinoline Carbaldehydes

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of molecular structure is the bedrock of scientific integrity. Quinoline carbaldehydes, a class of heterocyclic compounds, are pivotal scaffolds in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and analysis of these compounds. We will delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to characterization.

The quinoline core, a bicyclic aromatic system, can be functionalized with a carbaldehyde (-CHO) group at various positions. The electronic interplay between the electron-withdrawing aldehyde group and the π-system of the quinoline ring, along with the influence of other substituents, gives rise to unique spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and isomeric configuration of a synthesized compound. This guide will focus on the four cornerstone techniques of molecular spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a quinoline carbaldehyde is characterized by distinct signals for the aldehyde proton, aromatic protons, and any other substituent protons.

  • The Aldehyde Proton: The most downfield and easily identifiable signal is that of the aldehyde proton (CHO). It typically appears as a singlet in the range of δ 10.0 - 10.5 ppm .[4] Its exact chemical shift is sensitive to the electronic environment and the presence of intramolecular hydrogen bonding. For instance, in 8-hydroxyquinoline-7-carbaldehyde, the proximity of the hydroxyl group to the aldehyde at the C7 position can lead to a deshielding effect, shifting the proton signal further downfield.[4]

  • Aromatic Protons: The protons on the quinoline ring system typically resonate in the δ 7.0 - 9.6 ppm region.[4] The position of the carbaldehyde group significantly influences the chemical shifts of adjacent protons due to its anisotropic effect and electron-withdrawing nature. This differentiation is crucial for assigning the correct isomeric structure.

  • Substituent Protons: Signals for other groups, such as methyl (~2.7 ppm) or dimethylamino (~3.1-3.3 ppm), will appear in their characteristic regions.[2][4]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoline Carbaldehydes

CompoundSolventAldehyde H (CHO)Aromatic HOther Key SignalsReference
8-Hydroxyquinoline-5-carbaldehydeDMSO-d₆10.14 (s)7.26-9.56 (m)-[4]
8-Hydroxyquinoline-7-carbaldehydeDMSO-d₆10.41 (s)7.24-9.07 (m)-[4]
6-(Dimethylamino)quinoline-5-carbaldehydeDMSO-d₆10.19 (s)7.54-9.30 (m)3.16 (s, 6H, NMe₂)[4]
8-(Dimethylamino)quinoline-5-carbaldehydeCDCl₃10.06 (s)6.97-9.72 (m)3.36 (s, 6H, NMe₂)[4]

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). Multiplicities are denoted as s (singlet) and m (multiplet).

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 190 - 193 ppm .[4][5]

  • Aromatic Carbons: The carbons of the quinoline ring resonate between δ 110 - 160 ppm .[4][5] The specific chemical shifts help confirm the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol provides a standardized workflow for acquiring high-quality ¹H NMR data.

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[6]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the quinoline carbaldehyde sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[6]

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A proton frequency of at least 300 MHz is recommended for adequate signal dispersion.[6] Typically, 8 to 64 scans are sufficient to achieve a good signal-to-noise ratio.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum to ensure all peaks are purely absorptive and correct the baseline to be flat. Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Vibrational Spectroscopy (FT-IR & Raman): Identifying Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups, particularly the carbonyl group of the aldehyde.

  • C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of a quinoline carbaldehyde is the strong absorption corresponding to the C=O stretching vibration. This band typically appears in the region of 1660-1725 cm⁻¹ .[4][7] The exact frequency can be influenced by conjugation with the aromatic ring and the presence of other substituents. For example, the C=O stretch for 8-hydroxyquinoline-5-carbaldehyde is observed at 1663 cm⁻¹.[4]

  • C-H Stretch (Aldehyde): The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ .[4]

  • Aromatic C=C and C=N Stretches: Vibrations associated with the quinoline ring are found in the 1400-1600 cm⁻¹ region.[8]

  • C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region appear between 700-900 cm⁻¹ and can be indicative of the substitution pattern.

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹) for Quinoline Carbaldehydes

CompoundC=O StretchAromatic C=C/C=N StretchesC-H Stretch (Aldehyde)Reference
Quinoline-4-carbaldehyde~1688-1725Not specifiedNot specified[7][9]
8-Hydroxyquinoline-5-carbaldehyde166314742845[4]
8-Hydroxyquinoline-7-carbaldehyde166714252859[4]

Note: Frequencies are reported in wavenumbers (cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

Rationale: The Potassium Bromide (KBr) pellet method is a common solid-state sampling technique in IR spectroscopy. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-interacting matrix for the analyte.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid quinoline carbaldehyde sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder into a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[2]

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Record the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum. Identify the characteristic absorption bands and their frequencies.[2]

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring, further extended by the carbonyl group, gives rise to characteristic absorption bands.[10]

  • π → π* Transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed as intense absorption bands below 350 nm.[11][12]

  • n → π* Transitions: The carbonyl group's non-bonding electrons (n) can be excited into an anti-bonding π* orbital. This transition is lower in energy, resulting in a weaker absorption band at a longer wavelength, sometimes extending into the visible region.

The position of maximum absorbance (λmax) is sensitive to the solvent polarity (solvatochromism) and the substitution pattern on the quinoline ring.[13]

Table 3: UV-Vis Absorption Maxima (λmax, nm) for Quinoline Carbaldehydes

CompoundSolventλmax (nm) (log ε)Reference
Quinoline-7-carbaldehydeNot specified200-400 range[11]
8-Hydroxyquinoline-5-carbaldehydeMethanol395 (3.04), 322 (3.89), 263 (3.96), 239 (4.40)[4]
8-Hydroxy-2-methylquinoline-5-carbaldehydeMethanol429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03)[4]

Note: λmax is the wavelength of maximum absorbance. Molar absorptivity (ε) is given in log form.

Experimental Protocol: UV-Vis Spectroscopy

Rationale: UV-transparent solvents like methanol or ethanol are used to ensure that the solvent itself does not absorb in the wavelength range of interest. Preparing a dilute solution is essential to ensure the absorbance falls within the linear range of the Beer-Lambert law for accurate molar absorptivity calculations.

Step-by-Step Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile).[13]

  • Stock Solution: Prepare a stock solution of the quinoline carbaldehyde of a known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration that gives a maximum absorbance reading between 0.1 and 1.0 (e.g., 1 x 10⁻⁵ M).[13]

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[2] The instrument will automatically subtract the blank's absorbance.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

  • Molecular Ion: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. ESI in positive ion mode will typically show the protonated molecule [M+H]⁺, while EI will show the molecular ion [M]⁺•.[14][15] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[4]

  • Fragmentation Pattern: A common and diagnostic fragmentation pathway for quinoline carbaldehydes is the loss of the carbonyl group as carbon monoxide (CO, 28 Da) or the entire formyl radical (CHO, 29 Da).[4][16] This results in a prominent peak at m/z corresponding to [M-CO]⁺• or [M-CHO]⁺. Further fragmentation of the quinoline ring can also occur.[16]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Rationale: Coupling Liquid Chromatography (LC) with MS allows for the analysis of complex mixtures and provides clean mass spectra of the purified components. ESI is a soft ionization technique suitable for polar compounds like quinoline carbaldehydes, typically yielding the protonated molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample into an LC system (e.g., using a C18 column) to separate the analyte from any impurities. The mobile phase is typically a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem MS (MS/MS) can be performed, where the [M+H]⁺ ion is selected and fragmented to observe its characteristic product ions.[14][17]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in integrating the data from all techniques to build a complete and validated picture of the molecule. No single technique provides all the answers, but together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Structure Elucidation synthesis Synthesized Compound (Unknown Quinoline Carbaldehyde) ms Mass Spectrometry (MS) - Molecular Weight (M) - Elemental Formula (HRMS) synthesis->ms Provides M ir Infrared (IR) - Presence of C=O - Other functional groups synthesis->ir Confirms functional groups nmr NMR (¹H, ¹³C) - Connectivity (H-H, C-H) - Isomer identification synthesis->nmr Defines skeleton uv UV-Vis - Conjugation system - Electronic properties synthesis->uv elucidate Data Integration & Structure Proposal ms->elucidate Confirms Formula ir->elucidate Confirms -CHO nmr->elucidate Defines Isomer uv->elucidate Confirms π-system validate Validated Structure elucidate->validate Consistent Data

Caption: Integrated workflow for the spectroscopic characterization of quinoline carbaldehydes.

Conclusion

The spectroscopic characterization of quinoline carbaldehydes is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method, the rationale for specific experimental protocols, and the interpretation of the resulting spectral data, researchers can confidently and accurately elucidate the structures of these vital chemical entities, ensuring the integrity and reproducibility of their scientific work.

References

  • Gümüş, S., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. PubMed. Available at: [Link]

  • Experimental And Theoretical Studies On The Electronic Absorption Spectra Of Quinoline Carboxaldehydes. (n.d.). University of Illinois IDEALS. Available at: [Link]

  • Węcławski, J., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Gümüş, S., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Węcławski, J., et al. (2021). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • Kumru, M., et al. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. ResearchGate. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Available at: [Link]

  • Quinoline-3-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. Available at: [Link]

Sources

Foundational

Topic: Known Derivatives of 2-Morpholin-4-ylquinoline-3-carbaldehyde

An in-depth technical guide by a Senior Application Scientist. A Comprehensive Technical Guide to the Derivatives of 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Biological Activity, and Mechanistic Insights Exec...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

A Comprehensive Technical Guide to the Derivatives of 2-Morpholin-4-ylquinoline-3-carbaldehyde: Synthesis, Biological Activity, and Mechanistic Insights

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its versatile pharmacological profile.[1][2] When functionalized with a morpholine moiety at the 2-position and a reactive carbaldehyde at the 3-position, the resulting molecule, 2-Morpholin-4-ylquinoline-3-carbaldehyde, becomes a powerful platform for generating diverse derivatives. The morpholine group is frequently incorporated to enhance pharmacokinetic properties, while the aldehyde serves as a key synthetic handle for elaboration.[3][4] This guide provides an in-depth exploration of the primary classes of derivatives synthesized from this core, detailing field-proven synthetic protocols, summarizing structure-activity relationships, and elucidating the mechanistic underpinnings of their biological activities, particularly in the realms of anticancer and antimicrobial research.

The 2-Morpholin-4-ylquinoline-3-carbaldehyde Scaffold: A Privileged Core

Pharmacological Significance of the Constituent Moieties

The therapeutic potential of this scaffold is rooted in the synergistic contribution of its two core heterocyclic systems:

  • Quinoline: This bicyclic aromatic system, composed of a fused benzene and pyridine ring, is a "privileged scaffold" in drug discovery.[1][5] It is the foundational structure for a wide array of agents with demonstrated antimalarial, antibacterial, antifungal, and anticancer properties.[5][6] Its planar nature facilitates intercalation with DNA and interaction with the active sites of various enzymes.[7]

  • Morpholine: As a saturated heterocycle, morpholine is a common constituent in modern pharmaceuticals.[4] Its inclusion in a molecule is a strategic choice to improve physicochemical properties. It often enhances aqueous solubility, metabolic stability, and absorption, thereby improving the overall pharmacokinetic profile of a drug candidate.[8]

  • C3-Carbaldehyde: The aldehyde group at the 3-position is not merely a substituent; it is a versatile chemical gateway. Its electrophilic carbon is highly susceptible to nucleophilic attack, making it an ideal starting point for constructing a vast library of derivatives through reactions like condensation, oxidation, and reduction.[9][10]

Synthesis of the Core Scaffold

The parent compound, 2-Morpholin-4-ylquinoline-3-carbaldehyde, is typically synthesized from a substituted acetanilide via the Vilsmeier-Haack reaction , a robust method for formylating activated aromatic systems.[7][11][12] The process involves two key transformations:

  • Cyclization and Formylation: A substituted acetanilide is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to concurrently build the quinoline ring and introduce a formyl group at the C3 position. This yields a 2-chloroquinoline-3-carbaldehyde intermediate.[9][12]

  • Nucleophilic Aromatic Substitution (SNAr): The highly reactive chlorine atom at the C2 position is subsequently displaced by morpholine. This reaction proceeds efficiently due to the electron-withdrawing nature of the quinoline ring system.

Major Classes of Bioactive Derivatives

The reactivity of the C3-aldehyde enables the synthesis of several important classes of derivatives, most notably Schiff bases and their congeners.

Schiff Base and Hydrazone Derivatives: Platforms for Antimicrobial Agents

The condensation of the C3-aldehyde with primary amines or hydrazines is one of the most direct and fruitful derivatization strategies, yielding Schiff bases (imines) and hydrazones, respectively.[9][11] These derivatives have been extensively investigated for their biological activities.[7][13]

The formation of the imine (C=N) bond is a classic acid-catalyzed condensation reaction. The choice of the amine or hydrazine component is critical, as the substituents on this moiety significantly modulate the biological activity of the final compound.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Solubilization: Dissolve 2-Morpholin-4-ylquinoline-3-carbaldehyde (1.0 eq.) in absolute ethanol (15-20 mL).

  • Reagent Addition: Add the desired substituted aniline or heterocyclic amine (1.1 eq.) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol or chloroform) to yield the pure Schiff base.

G cluster_synthesis Schiff Base Synthesis Workflow A 2-Morpholin-4-yl quinoline-3-carbaldehyde D Reaction Mixture A->D B Substituted Primary Amine B->D C Solvent (Ethanol) + Catalyst (AcOH) C->D E Reflux (4-6h) D->E Heat F Cooling & Precipitation E->F TLC Monitoring G Filtration & Washing F->G H Recrystallization G->H I Pure Schiff Base Derivative H->I

Caption: Workflow for the synthesis of Schiff base derivatives.

  • Antimicrobial Activity: Numerous quinoline-3-carbaldehyde hydrazone derivatives have demonstrated notable antimicrobial effects.[13] Specifically, certain compounds have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 16 µg/mL.[13] Docking studies suggest a potential mechanism of action involves the inhibition of essential bacterial enzymes like DNA topoisomerase IV.[13]

  • Anticancer Activity: Schiff bases derived from quinoline aldehydes, particularly when complexed with metal ions like copper(II), have exhibited significant in vitro cytotoxicity against cancer cell lines such as A-549 (lung) and MCF-7 (breast).[7] The mechanism for these complexes can involve DNA binding and subsequent photo-cleavage activity.[7]

Table 1: Representative Antimicrobial Activity of Quinoline-3-Carbaldehyde Hydrazones

Compound ID Target Organism MIC (µg/mL) Reference
3q5 MRSA 16 [13]

| 3q6 | MRSA | 16 |[13] |

4-Anilinoquinoline Derivatives: A Focus on Anticancer Efficacy

While not direct derivatives of the C3-aldehyde, 2-morpholino-4-anilinoquinolines represent a closely related and highly significant structural class. Their synthesis starts from a common precursor and leads to compounds with potent and selective anticancer activity.[1][14]

The synthesis of this class pivots on the strategic substitution at the C4 position, which is a known pharmacophore for kinase inhibition.

Experimental Protocol: Synthesis of 2-Morpholino-4-Anilinoquinolines

  • Chlorination (Step 1): Reflux 2-morpholinoquinolin-4-ol (1.0 eq.) with excess phosphorus oxychloride (POCl₃) at 90°C for 2-3 hours. This step converts the C4-hydroxyl group into a highly reactive chloro group.

  • Intermediate Isolation: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is neutralized with an ice-cold ammonium hydroxide solution, and the resulting solid, 4-chloro-2-morpholinoquinoline, is filtered, washed with water, and dried.

  • Aniline Coupling (Step 2): The 4-chloro intermediate (1.0 eq.) is dissolved in isopropanol, and the desired substituted aniline (1.2 eq.) is added.

  • Reaction: The mixture is refluxed for 8-12 hours, with reaction progress monitored by TLC.

  • Purification: After cooling, the product precipitates. It is collected by filtration, washed with a cold solvent, and purified by column chromatography or recrystallization to yield the final 2-morpholino-4-anilinoquinoline derivative.[1]

G cluster_synthesis_anilino 4-Anilinoquinoline Synthesis Workflow A 2-Morpholino quinolin-4-ol C 4-Chloro-2-morpholino quinoline (Intermediate) A->C Chlorination B POCl₃, 90°C E Reflux (8-12h) C->E SₙAr Coupling D Substituted Aniline + Isopropanol D->E F Purification E->F TLC Monitoring G Final 2-Morpholino-4-anilino quinoline Derivative F->G

Caption: Workflow for the synthesis of 4-anilinoquinolines.

These derivatives have shown potent antitumor activity against hepatocellular carcinoma (HepG2) cells.[1] The nature and position of substituents on the C4-aniline ring are critical determinants of activity and selectivity.

  • Key Findings: Compounds with electron-withdrawing or lipophilic groups at the para and/or meta positions of the aniline ring displayed the highest cytotoxic activity.[1]

  • Selectivity: A crucial requirement for anticancer drugs is selectivity for cancer cells over normal cells. Some derivatives demonstrated high activity against HepG2 cells while showing minimal toxicity to non-cancerous cell lines, indicating a favorable therapeutic window.[1]

Table 2: Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells

Compound ID Aniline Substituent(s) IC₅₀ (µM) Reference
3c 4-Trifluoromethyl 11.42 [1]
3d 3,4-Dichloro 8.50 [1]

| 3e | 4-tert-Butyl | 12.76 |[1] |

Mechanistic Insights into Biological Activity

Anticancer Mechanisms: Kinase Inhibition and Cell Cycle Arrest

The quinoline scaffold is a well-established framework for designing kinase inhibitors.[15] Many FDA-approved drugs like Gefitinib and Erlotinib are based on a 4-anilinoquinazoline/quinoline core and function by blocking the ATP-binding site of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[16]

Derivatives of 2-morpholinoquinoline likely act through similar mechanisms:

  • RTK Inhibition: The compound binds to the intracellular kinase domain of a receptor (e.g., EGFR), competing with ATP.

  • Signal Blockade: This prevents receptor autophosphorylation and the activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.

  • Cellular Response: The blockade of these pathways halts cell proliferation, inhibits migration, and ultimately induces apoptosis (programmed cell death).[2] Studies have confirmed that active 2-morpholino-4-anilinoquinoline compounds can induce G0/G1 cell cycle arrest in cancer cells.[1]

G cluster_pathway Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition cluster_inhibition Inhibition GF Growth Factor RTK RTK Receptor GF->RTK Binds P P RTK->P Phosphorylates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Inhibitor Quinoline Derivative Inhibitor->RTK Blocks ATP Binding Site Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces ATP ATP ATP->RTK Binds to Kinase Domain Response Cell Proliferation, Survival, Migration Downstream->Response

Caption: General pathway of RTK signaling and its inhibition.

Conclusion and Future Perspectives

The 2-Morpholin-4-ylquinoline-3-carbaldehyde scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. The ease of derivatization at the C3-aldehyde position allows for the generation of diverse chemical libraries, particularly Schiff bases and hydrazones with significant antimicrobial potential. Furthermore, the closely related 2-morpholino-4-anilinoquinoline framework has yielded potent and selective anticancer compounds that likely function as kinase inhibitors.

Future research should focus on expanding the structural diversity of these derivatives, conducting in-depth mechanistic studies to identify specific molecular targets, and performing preclinical in vivo evaluations to assess their therapeutic potential and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds considerable promise for addressing critical challenges in oncology and infectious diseases.

References

  • Al-Qaisi, J., Al-Kaissi, E., Abuarqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. [Link][1][14]

  • Turan-Zitouni, G., Altıntop, M. D., Çiftçi, G. A., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link][13]

  • Srivastava, A., & Singh, P. (2020). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry, 13(1), 2137-2151. [Link][7]

  • Patel, H. M., et al. (2014). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link][17]

  • Kumar, A., Sharma, P., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(6), 724-739. [Link][2][18]

  • Srivastava, A., & Singh, P. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters, 11(4), 512-526. [Link][19]

  • Balaji, K., et al. (2015). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Sciences and Research. [Link][11]

  • Noolvi, M. N., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link][20]

  • Kumar, S., et al. (2011). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 54(4), 1015-1026. [Link][21]

  • Abdel-Aziz, M., et al. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187. [Link][22]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link][23]

  • Singh, U. P., & Bhat, H. R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19, 5237-5277. [Link][5]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link][6]

  • Hsieh, M. C., et al. (2015). Synthesis and anticancer activity of novel 2-quinolone derivatives. Molecules, 20(8), 13728-13745. [Link][24]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018(i), 244-287. [Link][9]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(4), 274-298. [Link][10]

  • Qin, X., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(6), 1571-1575. [Link][25]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link][26]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link][3]

  • Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629. [Link][27]

  • Tayal, S., Singh, V., & Bhatnagar, S. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link][8]

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3028. [Link][16]

  • Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6296. [Link][28]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][4]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link][12]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link][15]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Morpholin-4-ylquinoline-3-carbaldehyde: An Application Note

Introduction Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of the quinoline scaffold at the 2- and 3-positions offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This application note provides a detailed, two-step protocol for the synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde, a valuable building block for the elaboration into more complex molecular architectures.

The synthetic strategy involves an initial Vilsmeier-Haack cyclization to construct the 2-chloroquinoline-3-carbaldehyde intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the morpholine moiety. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and reliable results.

Overall Synthetic Scheme

The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is achieved in two sequential steps, starting from readily available acetanilide.

synthesis_scheme acetanilide Acetanilide intermediate 2-Chloroquinoline-3-carbaldehyde acetanilide->intermediate  Step 1: Vilsmeier-Haack Reaction    (POCl₃, DMF)   final_product 2-Morpholin-4-ylquinoline-3-carbaldehyde intermediate->final_product  Step 2: Nucleophilic Aromatic Substitution    (DMAP, K₂CO₃, DMF)   morpholine Morpholine morpholine->final_product

Caption: Overall synthetic route.

Part 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Intermediate)

The initial step employs the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[2] In this case, acetanilide reacts with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the desired 2-chloroquinoline-3-carbaldehyde.[1][2]

Reaction Mechanism: Vilsmeier-Haack Reaction

The mechanism proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent, which is followed by a series of intramolecular cyclizations and eliminations to afford the final chlorinated quinoline carbaldehyde.

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Acetanilide Acetanilide Intermediate_complex Intermediate Complex Acetanilide->Intermediate_complex + Vilsmeier Reagent Cyclized_intermediate Cyclized Intermediate Intermediate_complex->Cyclized_intermediate Intramolecular Cyclization Product 2-Chloroquinoline-3-carbaldehyde Cyclized_intermediate->Product Elimination & Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Step 1

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
AcetanilideC₈H₉NO135.1610.0 g0.074 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Phosphorus oxychloride (POCl₃)POCl₃153.3335 mL0.37 mol
Ethyl acetateC₄H₈O₂88.11As needed-
IceH₂O18.02As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, add N,N-dimethylformamide (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (35 mL) dropwise to the cooled DMF with vigorous stirring over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.

  • Add acetanilide (10.0 g) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C in a water bath and maintain this temperature for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with constant stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude 2-chloroquinoline-3-carbaldehyde from ethyl acetate to obtain a pale yellow solid.

Expected Yield: 70-80%

Characterization of 2-Chloroquinoline-3-carbaldehyde
  • Appearance: Pale yellow solid

  • Melting Point: 148-150 °C[3]

  • Molecular Formula: C₁₀H₆ClNO

  • Molecular Weight: 191.61 g/mol

  • ¹H NMR (CDCl₃, 300 MHz): δ 10.59 (s, 1H, -CHO), 8.79 (s, 1H, Ar-H), 8.12 (d, 1H, Ar-H), 8.03 (d, 1H, Ar-H), 7.99 (t, 1H, Ar-H), 7.74 (t, 1H, Ar-H).[2]

  • ¹³C NMR (CDCl₃): δ 189.5, 150.3, 140.5, 133.7, 130.6, 129.6, 129.1, 127.7, 126.6, 121.2.

  • IR (KBr, cm⁻¹): 1690 (C=O stretching of aldehyde), 1615-1553 (C=C aromatic stretching), 2872, 2738 (C-H stretching of aldehyde).[2]

Part 2: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde (Final Product)

The second step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloride at the 2-position by the secondary amine, morpholine. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[4]

Experimental Protocol: Step 2

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )QuantityMoles
2-Chloroquinoline-3-carbaldehydeC₁₀H₆ClNO191.611.92 g0.01 mol
MorpholineC₄H₉NO87.121.05 g0.012 mol
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.12 g0.001 mol
Anhydrous Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g0.02 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
WaterH₂O18.02As needed-

Procedure:

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.92 g, 0.01 mol) in DMF (20 mL) in a round-bottom flask, add morpholine (1.05 g, 0.012 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and a catalytic amount of DMAP (0.12 g, 0.001 mol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100-110 °C.

  • Maintain the reaction at this temperature and monitor its progress using TLC (ethyl acetate:hexane, 1:1).

  • After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • A solid product will precipitate out. Filter the solid and wash it with water.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford 2-Morpholin-4-ylquinoline-3-carbaldehyde as a solid.

Expected Yield: High

Characterization of 2-Morpholin-4-ylquinoline-3-carbaldehyde
  • Appearance: Solid

  • Molecular Formula: C₁₄H₁₄N₂O₂[5]

  • Molecular Weight: 242.27 g/mol [5]

  • Expected ¹H NMR: Signals corresponding to the quinoline aromatic protons, a singlet for the aldehyde proton (likely downfield, >9 ppm), and two triplets for the morpholine protons.

  • Expected ¹³C NMR: Signals for the quinoline carbons, the aldehyde carbonyl carbon, and the morpholine carbons.

  • Expected IR (KBr, cm⁻¹): A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde, and characteristic bands for the aromatic C=C and C-N stretching vibrations.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 243.11.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde. The two-step synthesis is efficient and utilizes well-established synthetic methodologies. The detailed experimental procedures and characterization data for the intermediate, along with the protocol for the final product, will enable researchers to successfully synthesize this valuable building block for further chemical exploration and drug discovery endeavors.

References

  • Hamama, W. S., Zoorob, H. H., & El-Gaby, M. S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10373–10415. [Link]

  • PubChem. (n.d.). 2-Morpholin-4-ylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, V. M., & Desai, K. R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99. [Link]

  • Chate, A. V., & Shingare, M. S. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 173-176. [Link]

Sources

Application

in vitro anticancer assay of 2-Morpholin-4-ylquinoline-3-carbaldehyde

An Application Guide for the In Vitro Anticancer Evaluation of 2-Morpholin-4-ylquinoline-3-carbaldehyde Authored by: Senior Application Scientist Abstract The quinoline scaffold is a well-established "privileged structur...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Anticancer Evaluation of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Authored by: Senior Application Scientist

Abstract

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] The incorporation of a morpholine moiety can further enhance biological activity and improve pharmacokinetic profiles.[3][4] This application note provides a comprehensive framework for the initial in vitro anticancer evaluation of 2-Morpholin-4-ylquinoline-3-carbaldehyde, a novel compound of interest. While direct studies on this specific molecule are emerging, the protocols herein are based on established methodologies for evaluating related 2-morpholinoquinoline and quinoline-3-carbaldehyde derivatives known to exhibit antiproliferative effects.[1][5] We present a logical, multi-step approach beginning with broad cytotoxicity screening, followed by detailed mechanistic assays to probe the induction of apoptosis and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the anticancer potential of new chemical entities.

Part 1: Initial Cytotoxicity and Viability Screening

The foundational step in assessing an anticancer agent is to determine its dose-dependent effect on the viability and proliferation of cancer cells. We describe two robust, high-throughput colorimetric assays: the Sulforhodamine B (SRB) assay, which measures total cellular protein, and the MTT assay, which measures metabolic activity.

Scientific Rationale for Assay Selection
  • SRB Assay: This method relies on the ability of the pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells. It is a reliable endpoint as it is less susceptible to interference from metabolic fluctuations.[7]

  • MTT Assay: This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The absorbance of the solubilized formazan is proportional to the number of viable, respiring cells.[10]

Experimental Workflow: Cytotoxicity Screening

The general workflow for initial screening is applicable to both SRB and MTT assays, differing only in the final staining and measurement steps.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cell Lines seeding 2. Seed Cells into 96-Well Plates cell_culture->seeding adhesion 3. Allow 24h for Cell Adhesion seeding->adhesion compound_prep 4. Prepare Serial Dilutions of Test Compound treatment 5. Treat Cells for 48-72 Hours compound_prep->treatment fix_stain 6. Cell Fixation & Staining (SRB/MTT) readout 7. Solubilize Dye & Read Absorbance fix_stain->readout analysis 8. Calculate % Viability & Determine IC50 readout->analysis

Caption: General workflow for in vitro cytotoxicity screening.

Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for adherent cells in a 96-well format.[6][7]

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v) in dH₂O, store at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of 2-Morpholin-4-ylquinoline-3-carbaldehyde. Include vehicle-only controls. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[11]

  • Washing: Discard the supernatant and wash the plates four times with slow-running tap water or 1% acetic acid to remove TCA and media components.[11][12] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][13]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[11] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11]

  • Measurement: Read the absorbance at 510 nm using a microplate reader.[6][7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: MTT Assay

This protocol is a widely accepted method for assessing metabolic activity.[9]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[8]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Plating and Treatment: Follow steps 1 and 2 from the SRB protocol.

  • MTT Addition: After the treatment period, remove the old media and add 100 µL of fresh media plus 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[9] Visually confirm the formation of purple precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[14]

  • Measurement: Read the absorbance at 570-590 nm.[8][15]

  • Analysis: Calculate cell viability and determine the IC₅₀ value as described for the SRB assay.

Data Presentation: Hypothetical IC₅₀ Values

Summarize the results in a clear, tabular format.

Cell LineCancer TypeIC₅₀ (µM) of 2-Morpholin-4-ylquinoline-3-carbaldehyde
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT116Colon Carcinoma5.2
PC-3Prostate Cancer15.8

Part 2: Elucidating the Mechanism of Action

Following the confirmation of cytotoxic activity, the next critical phase is to investigate the underlying mechanism of cell death. Quinoline derivatives frequently induce apoptosis and/or cause cell cycle arrest.[1][2][16]

Apoptosis Detection via Annexin V/Propidium Iodide Staining

Scientific Rationale: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.[18] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

G live Live Cell early_apop Early Apoptotic live->early_apop Apoptotic Stimulus late_apop Late Apoptotic early_apop->late_apop necrotic Necrotic pi_pos Annexin V (-) PI (+) ps_label PS on inner leaflet ps_ext_label PS on outer leaflet mem_intact Intact Membrane mem_comp Compromised Membrane annexin_neg Annexin V (-) PI (-) annexin_pos Annexin V (+) PI (-) annexin_pi_pos Annexin V (+) PI (+)

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.[17]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use FITC signal detector for Annexin V and phycoerythrin signal detector for PI.[19]

Data Presentation: Hypothetical Apoptosis Data

TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)
Vehicle Control94.52.53.0
Compound (IC₅₀)60.125.314.6
Compound (2x IC₅₀)25.745.828.5
Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Cell cycle progression is a tightly regulated process, and its dysregulation is a hallmark of cancer.[20] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[21] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[22] Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content.[23] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.[23] Flow cytometry can measure this fluorescence to generate a histogram representing the distribution of cells in each phase.[23] RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[22]

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol (step 1 & 2).

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C. This step permeabilizes the cells and preserves DNA.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[22]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[22]

Data Presentation: Hypothetical Cell Cycle Data

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.220.514.3
Compound (IC₅₀)30.115.454.5
Compound (2x IC₅₀)18.910.270.9
(The data suggests a G2/M phase arrest)

Part 3: Protein-Level Investigation by Western Blotting

To validate the findings from flow cytometry and delve deeper into the molecular pathways affected, Western blotting is an indispensable technique.[24] It allows for the detection and semi-quantification of specific proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulation (e.g., Cyclins, CDKs, p21, p27).

Scientific Rationale: Western blotting separates proteins from a cell lysate by their molecular weight using SDS-PAGE.[25] The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose).[26] This membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction for detection.[26][27] The intensity of the resulting band corresponds to the amount of the target protein.

Hypothetical Signaling Pathway

Based on the hypothetical apoptosis and cell cycle data, a plausible mechanism is that 2-Morpholin-4-ylquinoline-3-carbaldehyde induces G2/M arrest and apoptosis. This could be mediated by the modulation of key regulatory proteins.

G Compound 2-Morpholin-4-yl quinoline-3-carbaldehyde p53 p53 Activation Compound->p53 Bax Bax Upregulation Compound->Bax Bcl2 Bcl-2 Downregulation Compound->Bcl2 p21 p21 Upregulation p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Promotes G2 -> M Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Sources

Method

Application Note: A Framework for Evaluating 2-Morpholinoquinoline Derivatives in HepG2 Hepatocellular Carcinoma Cells

Abstract: This document provides a comprehensive guide for researchers investigating the anti-cancer potential of 2-Morpholin-4-ylquinoline-3-carbaldehyde and its derivatives, a promising class of heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers investigating the anti-cancer potential of 2-Morpholin-4-ylquinoline-3-carbaldehyde and its derivatives, a promising class of heterocyclic compounds. While literature primarily highlights the cytotoxic and cell cycle inhibitory effects of 2-morpholino-4-anilinoquinoline derivatives in the HepG2 human hepatocellular carcinoma (HCC) cell line, the parent carbaldehyde remains a compelling subject for investigation.[1][2] This guide outlines a series of validated protocols, from initial cytotoxicity screening to mechanistic studies focused on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in HCC.[3][4] The methodologies are designed to be robust and self-validating, providing a clear path to elucidate the therapeutic potential of this compound class.

Scientific Introduction & Rationale

Hepatocellular carcinoma (HCC) stands as a leading cause of cancer-related mortality worldwide, necessitating the discovery of novel therapeutic agents. The HepG2 cell line, derived from a human liver carcinoma, serves as a cornerstone in vitro model for studying hepatotoxicity and the efficacy of anti-cancer compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer properties.[1][5] When combined with a morpholine moiety—a key feature in several known PI3K inhibitors such as ZSTK474—the resulting molecule presents a strong candidate for targeting critical cancer survival pathways.[6][7] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, including HCC, making it a prime target for therapeutic intervention.[3][8]

Recent studies have demonstrated that derivatives of 2-Morpholin-4-ylquinoline possess potent cytotoxic activity against HepG2 cells, with IC50 values in the low micromolar range, and can induce cell cycle arrest.[1][9] This application note hypothesizes that these effects are mediated, at least in part, through the inhibition of the PI3K/Akt/mTOR pathway. We provide a structured experimental workflow to test this hypothesis, enabling researchers to systematically characterize the compound's biological effects.

Comprehensive Experimental Workflow

The proposed research plan follows a logical progression from broad phenotypic effects to specific molecular mechanisms. This approach ensures that resource-intensive mechanistic studies are performed with a clear understanding of the compound's dose-dependent effects on cell viability.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Mechanistic Validation A HepG2 Cell Culture & Maintenance B Compound Preparation & Dilution Series A->B C MTT Cytotoxicity Assay B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Treat cells at IC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat cells at IC50 G Western Blot Analysis (PI3K/Akt/mTOR Pathway) E->G Confirm apoptotic induction F->G Confirm cell cycle arrest

Caption: Experimental workflow for evaluating 2-Morpholinoquinoline derivatives.

Detailed Protocols

Protocol 1: HepG2 Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, consistent cell cultures is the foundation for reproducible results. The following protocol is standard for HepG2 cells.[10][11]

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks, 96-well plates

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the pellet and plate cells at a desired density (typically a 1:3 to 1:6 split ratio) in new flasks.

Protocol 2: Determining Cytotoxicity (IC50) with MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantitative measure of metabolic activity.[12] This protocol determines the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent experiments.

Materials:

  • HepG2 cells

  • Complete growth medium

  • 2-Morpholin-4-ylquinoline-3-carbaldehyde (or derivative), dissolved in DMSO to create a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest HepG2 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

CompoundPutative TargetExpected IC50 on HepG2 Cells (µM)
2-Morpholino-4-anilinoquinoline (3d)PI3K (Hyp.)8.50[2]
2-Morpholino-4-anilinoquinoline (3c)PI3K (Hyp.)11.42[2]
2-Morpholin-4-ylquinoline-3-carbaldehydePI3K (Hyp.)To be determined
Sorafenib (Positive Control)Multi-kinase~5-10
LY294002 (Positive Control)PI3K~10-20
Protocol 3: Analysis of Apoptosis by Annexin V/PI Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • HepG2 cells treated with the compound at its IC50 for 24-48 hours

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the compound (at its IC50), a vehicle control, and a positive control (e.g., staurosporine) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize. Combine all cells from a single well.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Lower-Left Quadrant (Annexin V-/PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.[16]

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.[16]

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells/debris.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This method quantifies the DNA content within a cell population. Because DNA content doubles from the G1 to the G2/M phase, PI staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18] This is critical for confirming the cell cycle arrest observed with related compounds.[9]

Materials:

  • HepG2 cells treated with the compound at its IC50 for 24-72 hours

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[17][19]

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells per sample.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for several weeks).[17][20]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases based on fluorescence intensity.

Protocol 5: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Rationale: Western blotting provides a semi-quantitative analysis of target protein expression. By probing for the phosphorylated (active) forms of key pathway kinases, this protocol directly tests the hypothesis that the compound inhibits the PI3K/Akt/mTOR signaling cascade.[3][8]

Materials:

  • HepG2 cells treated with the compound at its IC50 for various time points (e.g., 1, 6, 24 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PI3K, anti-phospho-Akt (Ser473), anti-phospho-mTOR, and their corresponding total protein antibodies. Anti-β-actin or anti-GAPDH for loading control.

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels to determine the specific inhibitory effect.

Mechanistic Hypothesis & Data Interpretation

The Western blot results are key to confirming the mechanism. A significant decrease in the phosphorylation of PI3K, Akt, and mTOR following compound treatment would provide strong evidence that the compound's anti-proliferative effects are mediated through the inhibition of this pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Morpholinoquinoline Derivative Inhibitor->PI3K

Caption: Hypothesized mechanism of action via PI3K/Akt/mTOR pathway inhibition.

References

  • reframeDB. (n.d.). HepG2 Cytotoxicity, 72 hour. Retrieved from [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. Cancers, 11(9), 1293. Available from: [Link]

  • Ganesan, K., & Xu, B. (2021). Fisetin Inhibits Autophagy in HepG2 Cells via PI3K/Akt/mTOR and AMPK Pathway. Nutrition and Cancer, 73(11-12), 2502-2514. Available from: [Link]

  • Bio-protocol. (2019). Cell Cycle Analysis. Available from: [Link]

  • Tox21. (n.d.). Protocol of Real Time Viability Assay Using HepG2 Cell Line. Retrieved from [Link]

  • Mao, K., Zhang, J., He, C., Xu, K., & Chen, M. (2021). The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism. International Journal of Molecular Sciences, 22(23), 12762. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • ResearchGate. (n.d.). Changes of IGF1R-PI3K-AKT-mTOR signaling in HepG2 cells treated with.... Retrieved from [Link]

  • University of Virginia, School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ProQuest. (n.d.). 4-Hydroxyderricin Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells. Retrieved from [Link]

  • Bio-protocol. (2020). Annexin V Apoptosis Assay. Available from: [Link]

  • Shaik, Y. B., Noolu, B., Palle, S., & Pedapati, R. (2018). Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. Molecules, 23(6), 1347. Available from: [Link]

  • Samarakoon, S. R., Thabrew, I., Galhena, P. B., De Silva, D., & Tennekoon, K. H. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Evidence-Based Complementary and Alternative Medicine, 2022, 8868307. Available from: [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Cell cycle analysis by flow cytometry using propidium iodide.... Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for analyzing HepG2 cells viability after treatment with.... Retrieved from [Link]

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  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analyses of the proteins in the PI3K/Akt/mTOR, p38/STAT3,.... Retrieved from [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3241–3253. Available from: [Link]

  • Syed, D. N., Adhami, V. M., Khan, M. I., & Mukhtar, H. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer agents in medicinal chemistry, 13(7), 995–1005. Available from: [Link]

  • ResearchGate. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Available from: [Link]

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  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

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  • Knight, J. A., Little, J. N., De-La-Torre, V., & Kennan, A. J. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. International journal of molecular sciences, 23(3), 1845. Available from: [Link]

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Application

Application Notes &amp; Protocols: The Evolving Role of Morpholinoquinolines in Medicinal Chemistry

This technical guide provides an in-depth exploration of the morpholinoquinoline scaffold, a privileged structure in modern drug discovery. The fusion of the quinoline nucleus, a mainstay in medicinal chemistry, with the...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the morpholinoquinoline scaffold, a privileged structure in modern drug discovery. The fusion of the quinoline nucleus, a mainstay in medicinal chemistry, with the morpholine ring has yielded compounds with significant therapeutic potential across diverse disease areas.[1][2][3][4][5] The morpholine moiety is frequently incorporated into bioactive molecules to improve physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability, while the quinoline core provides a versatile framework for interacting with a wide range of biological targets.[1][6][7][8] This guide will elucidate the key applications of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and practical protocols for their synthesis and evaluation.

Anticancer Applications: Targeting Key Signaling Pathways

Morpholinoquinoline derivatives have emerged as a potent class of anticancer agents, primarily through the inhibition of critical cell signaling pathways that are frequently deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[9][10][11]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[9][12] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[13][14] Certain morpholino-substituted quinolines and their structural analogs, quinazolines, have been developed as potent inhibitors of PI3K and/or mTOR kinases.[9][15] By binding to the ATP-binding site of these enzymes, they block the downstream signaling cascade, preventing the phosphorylation of key effectors like Akt and S6 kinase.[9][16] This disruption leads to cell cycle arrest, induction of apoptosis, and an overall inhibition of tumor growth.[17][18] The morpholine group often plays a crucial role by forming key interactions within the ATP-binding pocket and enhancing the drug-like properties of the inhibitor.[19]

PI3K_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3  Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits & Activates mtorc1 mTORC1 akt->mtorc1 Activates survival Cell Survival akt->survival mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) s6k p70S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Growth & Proliferation s6k->proliferation eif4ebp1->proliferation inhibitor Morpholinoquinoline Inhibitor inhibitor->pi3k Inhibits inhibitor->mtorc2 Inhibits inhibitor->mtorc1 Inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by morpholinoquinolines.

Representative Anticancer Activity

The cytotoxic potential of morpholino-substituted quinazolines (structurally related analogs) has been demonstrated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
AK-10 A549 (Lung)8.55 ± 0.67[17]
MCF-7 (Breast)3.15 ± 0.23[17]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[17]
Compound 3d HepG2 (Liver)8.50[20]
Compound 3e HepG2 (Liver)12.76[20]
Experimental Protocols

This protocol determines the concentration of a morpholinoquinoline compound that inhibits the growth of a cancer cell line by 50% (IC50).

Workflow:

Caption: Workflow for determining anticancer cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[19]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the morpholinoquinoline compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

This protocol validates the mechanism of action by detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Step-by-Step Methodology:

  • Cell Treatment: Grow cells (e.g., MCF-7) in 6-well plates and treat with the morpholinoquinoline compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the ratio of phosphorylated to total protein indicates target inhibition.[9]

Antimicrobial Applications

The quinoline core is the basis for the quinolone class of antibiotics. The addition of a morpholine ring, typically at the 7-position, has been shown to modulate the antibacterial spectrum and potency, often enhancing activity against Gram-positive bacteria and potentially reducing neurotoxicity compared to piperazine-substituted analogs.[21]

Mechanism of Action

Quinolone antibiotics function by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, the drugs induce lethal double-strand breaks in the bacterial chromosome. The substituent at the 7-position, such as a morpholine ring, influences the compound's target enzyme affinity, spectrum of activity, and pharmacokinetic properties.[22]

Representative Antibacterial Activity

A study on 7-morpholino-substituted quinolones demonstrated significant antibacterial efficacy.[21]

OrganismMIC (µg/mL) of Y-26611
Staphylococcus aureus 209P0.1
Streptococcus pyogenes G-360.2
Escherichia coli NIHJ0.2
Pseudomonas aeruginosa E-23.13
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the morpholinoquinoline compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Neurodegenerative Disease Applications

Morpholinoquinolines have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[23][24] The primary mechanism investigated is the inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[24] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh in the synaptic cleft. Inhibiting these enzymes increases the levels and duration of action of ACh, thereby improving cholinergic neurotransmission.[24] Certain 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been shown to act as dual inhibitors of both AChE and BChE.[24]

Representative Cholinesterase Inhibitory Activity
CompoundTargetIC50 (µM)Reference
11g AChE1.94 ± 0.13[24]
BChE28.37 ± 1.85[24]
Experimental Protocol: In Vitro Cholinesterase Inhibition (Ellman's Method)

This colorimetric assay measures the activity of cholinesterase enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

  • Data Acquisition: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.[24]

General Synthesis of Morpholinoquinolines

A common and reliable method for synthesizing 2-morpholino-4-anilinoquinolines involves a multi-step process starting from 2-morpholinoquinolin-4-ol.[20][25]

Caption: General synthetic route for 2-morpholino-4-anilinoquinolines.

Protocol 3: Synthesis of a 2-Morpholino-4-anilinoquinoline Derivative

This protocol is adapted from the synthesis of 2-morpholino-4-anilinoquinoline derivatives.[20][25]

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

  • To a flask containing 2-morpholinoquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl3) (5-10 equivalents).

  • Heat the reaction mixture to 90°C and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of the final 2-morpholino-4-anilinoquinoline derivative

  • Dissolve 4-chloro-2-morpholinoquinoline (1 equivalent) in ethanol.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

References

  • Uchida, M., et al. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(10), 1356-63.
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
  • Shevchenko, O. G., et al. (2022).
  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Various Authors. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Ahmad, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Various Authors. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Jaber, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Yadav, P., & Singh, A. (2024).
  • Lou, K., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Kumari, P., & Singh, R. K. (2020).
  • A.A. a. A., A. (2018). A review on pharmacological profile of Morpholine derivatives.
  • Raynaud, F. I., et al. (2012). Structure-based Optimization of Morpholino-Triazines as PI3K and mTOR Inhibitors. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). 8-(Morpholin-4-yl)
  • Various Authors. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • Tzara, A., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
  • Various Authors. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Wang, Y., & Wang, J. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH.
  • Jaber, M. A., et al. (n.d.). Synthesis of 2-morpholino-4-anilinoquinoline derivatives using...
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com.
  • Aldred, K. J., et al. (2014).
  • Wikipedia. (n.d.). mTOR inhibitors. Wikipedia.
  • Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Leniak, K., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central.
  • de la Torre, B. G., et al. (2021).

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Method

creating derivatives from 2-Morpholin-4-ylquinoline-3-carbaldehyde

An Application Guide to the Synthesis of Novel Derivatives from 2-Morpholin-4-ylquinoline-3-carbaldehyde Introduction: Unlocking the Potential of a Privileged Scaffold The quinoline nucleus is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 2-Morpholin-4-ylquinoline-3-carbaldehyde

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Within this important class of heterocycles, 2-Morpholin-4-ylquinoline-3-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.

The strategic placement of a reactive aldehyde group at the C-3 position, combined with an electron-donating morpholine substituent at the C-2 position, provides a unique platform for chemical diversification. The aldehyde serves as a primary handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of diverse derivatives from this key building block. We will explore several robust synthetic protocols, explaining the causality behind experimental choices and providing self-validating methodologies for reproducible success.

The starting material, 2-Morpholin-4-ylquinoline-3-carbaldehyde, is readily synthesized from the corresponding 2-chloroquinoline-3-carbaldehyde via nucleophilic aromatic substitution with morpholine, often in the presence of a mild base.[4]

Core Derivatization Strategies and Protocols

The aldehyde functionality at the C-3 position is the primary site for derivatization. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, enabling the creation of new carbon-carbon and carbon-nitrogen bonds. The following sections detail key synthetic transformations.

Synthesis of Quinoline-Chalcone Hybrids via Claisen-Schmidt Condensation

Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Quinoline-chalcone hybrids are a well-established class of compounds with potent biological activities, particularly as anticancer agents.[5][6][7] The mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form a reactive enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-morpholinylquinoline-3-carbaldehyde. Subsequent dehydration yields the conjugated chalcone system.

Experimental Workflow: Claisen-Schmidt Condensation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-morpholinylquinoline-3-carbaldehyde and substituted acetophenone in Ethanol B Cool solution in an ice bath A->B C Add aqueous NaOH or KOH solution dropwise B->C D Stir at room temperature (Monitor by TLC) C->D E Observe precipitation of product D->E F Pour reaction mixture into cold water E->F G Filter the solid precipitate F->G H Wash with water to remove excess base G->H I Recrystallize from a suitable solvent (e.g., Ethanol) to obtain pure chalcone H->I

Caption: Workflow for Quinoline-Chalcone Synthesis.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-Morpholin-4-ylquinoline-3-carbaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.1 eq) in ethanol (10-15 mL per mmol of aldehyde).

  • Reaction Initiation: Cool the flask in an ice-water bath with stirring. Prepare a solution of sodium hydroxide (2.0-3.0 eq) in a minimal amount of water and add it dropwise to the ethanolic solution. The color of the reaction mixture will typically change.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual base. The crude product can be purified by recrystallization from ethanol to yield the pure quinoline-chalcone derivative.[8]

Quantitative Data Summary:

Derivative TypeReagentBaseTypical YieldReference
ChalconeSubstituted AcetophenoneNaOH / KOH75-90%[5][7]
Knoevenagel Condensation for α,β-Unsaturated Systems

Scientific Rationale: The Knoevenagel condensation is the reaction of an aldehyde or ketone with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[9] The reaction is typically catalyzed by a weak base, such as piperidine or l-proline.[8] This mild basicity is crucial as it is sufficient to deprotonate the highly acidic active methylene compound without causing self-condensation of the aldehyde.[9] The resulting product is a key intermediate for further reactions, such as Michael additions.[10]

Reaction Scheme: Knoevenagel Condensation

cluster_reactants cluster_products R1 2-Morpholinylquinoline -3-carbaldehyde catalyst Piperidine Ethanol, Reflux plus1 + R2 Active Methylene Cmpd. (e.g., Malononitrile) P1 α,β-Unsaturated Product catalyst->P1

Caption: General scheme for Knoevenagel condensation.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-Morpholin-4-ylquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol, add the active methylene compound (e.g., malononitrile) (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the purified derivative.

Quantitative Data Summary:

Derivative TypeActive Methylene Cmpd.CatalystTypical YieldReference
DicyanovinylMalononitrilePiperidine85-95%[8][11]
CyanoacrylateEthyl Cyanoacetatel-proline80-92%[8]
Synthesis of Secondary and Tertiary Amines via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds. It proceeds in two stages: the initial reaction between the aldehyde and a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, respectively, followed by the reduction of this intermediate to the corresponding amine.[4] Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is mild enough to not reduce the aldehyde starting material significantly under neutral or basic conditions but will efficiently reduce the protonated iminium ion intermediate. This one-pot procedure is highly efficient for creating diverse amine libraries.[12]

Experimental Workflow: One-Pot Reductive Amination

cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve aldehyde and primary amine (e.g., 2-aminothiophene) in Methanol B Stir at room temperature to form Schiff base intermediate A->B C Cool solution in an ice bath B->C D Add Sodium Borohydride (NaBH4) in portions C->D E Stir until reaction is complete (TLC) D->E F Quench with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Dry organic layer (e.g., Na2SO4) and concentrate G->H I Purify by column chromatography if necessary H->I

Caption: Workflow for One-Pot Reductive Amination.

Detailed Protocol:

  • Imine Formation: In a flask, dissolve 2-Morpholin-4-ylquinoline-3-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in methanol (15-20 mL per mmol of aldehyde). Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography.[4]

Quantitative Data Summary:

Derivative TypeAmineReducing AgentTypical YieldReference
Secondary AminePrimary Aromatic/Aliphatic AmineNaBH₄70-88%[4]
Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[13][14] The reaction employs a phosphorus ylide (a Wittig reagent), which is typically generated in situ by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and a triphenylphosphine oxide byproduct.[15] This method is highly reliable for converting a C=O double bond into a C=C double bond.

Reaction Scheme: Wittig Olefination

cluster_reactants cluster_products R1 2-Morpholinylquinoline -3-carbaldehyde catalyst Anhydrous THF -78°C to RT plus1 + R2 Phosphonium Ylide (Ph3P=CHR) P1 Alkene Derivative plus2 + P2 Triphenylphosphine Oxide catalyst->P1

Caption: General scheme for the Wittig Reaction.

Detailed Protocol:

  • Ylide Generation (In Situ): In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C, depending on the base used. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq), dropwise. Stir for 30-60 minutes to allow for complete formation of the ylide (a color change is often observed).[15][16]

  • Aldehyde Addition: Prepare a solution of 2-Morpholin-4-ylquinoline-3-carbaldehyde (1.0 eq) in anhydrous THF and add it slowly via syringe to the cold ylide solution.

  • Reaction: Allow the reaction to stir at low temperature for 1 hour, then warm slowly to room temperature and stir for an additional 2-12 hours.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is often purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Quantitative Data Summary:

Derivative TypeYlide SourceBaseTypical YieldReference
Vinyl-QuinolineCH₃PPh₃Brn-BuLi / t-BuOK60-80%[13][14]

Advanced Applications in Multicomponent Reactions (MCRs)

The reactivity of 2-Morpholin-4-ylquinoline-3-carbaldehyde also makes it an excellent substrate for more complex, one-pot multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, which is highly desirable for generating compound libraries.

  • Ugi Four-Component Reaction (U-4CR): This aldehyde can serve as the carbonyl component in the Ugi reaction, along with an amine, an isocyanide, and a carboxylic acid, to generate diverse α-acylamino carboxamide scaffolds.[17][18] This approach provides rapid access to peptide-mimicking structures with high molecular diversity.[4][19]

  • Pictet-Spengler Reaction: In variations of the Pictet-Spengler reaction, the aldehyde condenses with a β-arylethylamine (like tryptamine) to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield complex fused heterocyclic systems, such as tetrahydro-β-carbolines.[20][21][22]

Conclusion

2-Morpholin-4-ylquinoline-3-carbaldehyde is a powerful and versatile building block for synthetic and medicinal chemistry. The protocols outlined in this guide demonstrate its utility in fundamental organic transformations, including Claisen-Schmidt and Knoevenagel condensations, reductive amination, and the Wittig reaction. These reliable and scalable methods provide researchers with the tools to generate a wide array of novel quinoline derivatives. The amenability of this scaffold to both classical transformations and advanced multicomponent reactions underscores its potential for the rapid development of compound libraries for screening in drug discovery and materials science applications.

References

  • Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Science Alert. (n.d.). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Available at: [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2018). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic & Medicinal Chemistry, 26(19), 5246-5257. Available at: [Link]

  • Khanye, S. D., Sonopo, M. S., Faya, M., et al. (2021). Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. Molecules, 26(14), 4104. Available at: [Link]

  • Szychta, P., Sławiński, J., & Kawiak, A. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(21), 5002. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents. Archiv der Pharmazie, 354(9), e2100094. Available at: [Link]

  • Naicker, T., Arvidsson, P. I., & Kruger, H. G. (2014). Investigation of the one-pot synthesis of quinolin-2-(1H)-ones and the discovery of a variation of the three-component Ugi reaction. Organic & Biomolecular Chemistry, 12(7), 1047-1051. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Available at: [Link]

  • Sántha, B., Borbély, A., Csenki, J. T., & Kraszni, M. (2022). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 18, 1144-1152. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis new derivatives of quinoline and study the biological activity for some of them. Available at: [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7176-7204. Available at: [Link]

  • Ma, Z., Xiang, Z., Luo, T., et al. (2013). Synthesis of Functionalized Quinolines via Ugi and Pd-Catalyzed Intramolecular Arylation Reactions. ACS Combinatorial Science, 15(6), 303-308. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Available at: [Link]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. Available at: [Link]

  • YouTube. (2022). Pictet-Spengler Reaction. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]

  • ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Morpholin-4-ylquinoline-3-carbaldehyde. Available at: [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7176-7204. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • ResearchGate. (n.d.). The Knoevenagel Condensation. Available at: [Link]

  • Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (n.d.). Available at: [Link]

  • NIH. (n.d.). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Available at: [Link]

  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Available at: [Link]

  • NIH. (n.d.). 2-Chloroquinoline-3-carbaldehyde. Available at: [Link]

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Application

MTT assay protocol for novel quinoline derivatives

Application Notes and Protocols Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Novel Quinoline Derivatives Abstract: Quinoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: MTT Assay Protocol for Evaluating the Cytotoxicity of Novel Quinoline Derivatives

Abstract: Quinoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] A crucial first step in the preclinical evaluation of novel quinoline-based drug candidates is the assessment of their cytotoxic potential.[3][4] This document provides a detailed protocol for determining the in vitro cytotoxicity of novel quinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone for high-throughput screening due to its reliability and straightforwardness.[1] We will delve into the scientific principles, provide a step-by-step methodology with field-proven insights, and address critical aspects such as data analysis, potential compound interference, and troubleshooting to ensure the generation of robust and reproducible results.

Scientific Principle of the MTT Assay

The MTT assay is a quantitative method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The core principle lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[5]

Therefore, only viable cells with intact mitochondrial function can perform this conversion.[8][9] The resulting intracellular formazan crystals are then solubilized with an organic solvent, and the concentration of the dissolved purple product is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells in the well.[5][8][10]

Experimental Workflow Overview

The following diagram outlines the complete workflow for assessing the cytotoxicity of novel quinoline derivatives using the MTT assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Culture & Maintain Healthy Cell Line Seed_Plate Seed Cells into 96-Well Plate Cell_Culture->Seed_Plate Treat_Cells Add Compounds to Cells (Incubate 24-72h) Seed_Plate->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Quinoline Derivatives Prepare_Compounds->Treat_Cells Add_MTT Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize Remove Media & Add Solubilizing Agent (DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents

Category Item Notes
Biologicals Selected human cell line (e.g., MCF-7, A549, HeLa)Ensure cells are healthy and in the logarithmic growth phase.
Reagents Novel Quinoline Derivatives
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock solution in sterile PBS. Filter sterilize and store protected from light at 4°C.[11]
Dimethyl sulfoxide (DMSO), cell culture gradeFor solubilizing formazan crystals.[6] Other solvents like 10% SDS in 0.01 N HCl can also be used.[12][13]
Phosphate-Buffered Saline (PBS), sterilepH 7.4
Trypsin-EDTAFor detaching adherent cells.
Media & Supplements Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Equipment & Consumables 96-well flat-bottom sterile microplates
Humidified incubator (37°C, 5% CO₂)
Microplate reader with a 570 nm filterA reference wavelength of >650 nm can be used to reduce background noise.
Laminar flow hood
Hemocytometer or automated cell counter
Multichannel pipette

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format. Volumes should be adjusted for other formats.

Part 1: Cell Seeding
  • Cell Culture: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator. Ensure cells are sub-confluent and healthy before starting the experiment.

  • Harvest Cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.[1][14]

    • Expert Insight: The optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluency and altered metabolic rates, skewing the results.[5] It is recommended to perform a growth curve to determine the ideal cell number that ensures exponential growth throughout the treatment period. To minimize the "edge effect" caused by uneven evaporation, avoid using the outermost wells for experimental samples and instead fill them with 100 µL of sterile PBS or medium.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume normal growth.[16]

Part 2: Treatment with Quinoline Derivatives
  • Prepare Stock Solutions: Dissolve the novel quinoline derivatives in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Serial Dilutions: Prepare serial dilutions of the compounds in a serum-free or low-serum culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically <0.5%).

  • Administer Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Set Up Controls (in triplicate):

    • Untreated Control: Wells containing cells treated with culture medium only. This group represents 100% cell viability.

    • Vehicle Control: Wells containing cells treated with the medium containing the same final concentration of DMSO as the experimental wells. This control is essential to ensure the solvent itself is not causing cytotoxicity.[2]

    • Blank (Background) Control: Wells containing culture medium only (no cells). This is used to subtract the background absorbance of the medium and MTT.[17][18]

    • Compound Interference Control: Wells containing medium and the highest concentration of the quinoline derivative (no cells). This is critical to check if the compound directly reduces MTT or has intrinsic color that absorbs at 570 nm, which could lead to false results.[19][20]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Absorbance Measurement
  • Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL). Gently mix by tapping the plate.

    • Expert Insight: The culture medium can be replaced with serum-free medium containing MTT to reduce background signal from serum components, though for many protocols, direct addition is sufficient.

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[17] During this time, viable cells will reduce the yellow MTT to visible purple formazan crystals.

  • Solubilize Formazan Crystals:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[4]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[3]

    • Trustworthiness Check: Incomplete solubilization is a common source of error. To ensure complete dissolution, place the plate on an orbital shaker for 10-15 minutes, protected from light. Visually inspect the wells to confirm no purple precipitate remains.

  • Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[6][7][21]

Data Analysis and Interpretation

  • Background Correction: Subtract the average absorbance value of the blank controls from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration of the quinoline derivative using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Generate Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the corresponding compound concentrations (X-axis). It is standard practice to use a logarithmic scale for the concentration axis.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell viability by 50%. This value is determined from the dose-response curve using non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model.[22] Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this calculation.[23][24]

Sample Data Presentation
Quinoline Derivative Conc. (µM) Corrected Absorbance (Mean ± SD) % Cell Viability
0 (Untreated Control)1.250 ± 0.08100%
0.11.215 ± 0.0797.2%
11.050 ± 0.0684.0%
100.630 ± 0.0550.4%
500.250 ± 0.0320.0%
1000.110 ± 0.028.8%
Calculated IC₅₀ ~9.8 µM

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
High Background Absorbance Contamination of medium; Phenol red or serum components reducing MTT.Use fresh, sterile reagents. Use phenol red-free medium for the MTT incubation step. Include proper blank controls.
Low Signal / Weak Absorbance Insufficient cell number; Short incubation time with MTT; Low metabolic activity of cells.[15]Optimize initial cell seeding density. Increase MTT incubation time (up to 4 hours). Ensure cells are healthy and in log phase.
Inconsistent Replicate Readings Uneven cell seeding; Incomplete formazan dissolution; "Edge effect".[15]Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Ensure complete mixing after adding DMSO. Fill outer wells with PBS to maintain humidity.[15]
False-Positive Results (Compound appears non-toxic) The compound degrades the formazan product after it is formed. This is a known issue with photosensitizing compounds like porphyrins.[25]Protect plates from light after adding solubilizer. If suspected, consider an alternative assay (e.g., ATP-based assay like CellTiter-Glo®).[26][27]
False-Negative Results (Compound appears toxic) The compound directly reduces MTT in a cell-free environment. This is common with compounds containing thiol groups.[28]Run the "Compound Interference Control" (compound + medium, no cells). If absorbance is high, the MTT assay is not suitable. Use an alternative method like the LDH cytotoxicity assay or a live/dead stain.[2][29]

Conclusion

The MTT assay is a powerful and efficient tool for the primary cytotoxic screening of novel quinoline derivatives.[3] Its successful implementation hinges on meticulous technique, careful optimization of experimental parameters like cell density, and a thorough understanding of its limitations. By incorporating the appropriate controls—especially those checking for direct compound interference—researchers can ensure the trustworthiness of their data. The protocol and insights provided herein serve as a robust framework for obtaining reliable and reproducible cytotoxicity profiles, a critical step in advancing promising compounds through the drug development pipeline.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]

  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). CLYTE Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. MDPI. Retrieved from [Link]

  • Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43–46. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]

  • ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay | Request PDF. ResearchGate. Retrieved from [Link]

  • Cusabio. (n.d.). The Overview of Cell Viability. Cusabio. Retrieved from [Link]

  • MDPI. (2022, December 29). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI. Retrieved from [Link]

  • Source unavailable.
  • ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022, February 3). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. NIH. Retrieved from [Link]

  • Source unavailable.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018, October 25). Can anyone help me to find out the problems for MTT assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, November 3). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cell sensitivity assays: The MTT assay. ResearchGate. Retrieved from [Link]

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Method

Application Notes and Protocols for Antimicrobial Screening of Quinoline Compounds

Introduction: The Enduring Potential of Quinolines in an Era of Resistance The quinoline scaffold is a cornerstone in the edifice of antimicrobial chemotherapy. From the early nalidixic acid to the potent modern fluoroqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinolines in an Era of Resistance

The quinoline scaffold is a cornerstone in the edifice of antimicrobial chemotherapy. From the early nalidixic acid to the potent modern fluoroquinolones, this heterocyclic motif has proven to be a remarkably versatile platform for the development of agents targeting critical bacterial processes.[1][2][3] The primary mechanism of action for most antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for therapeutic intervention.[6][8] The relentless rise of antimicrobial resistance (AMR), however, necessitates a continuous and innovative pipeline of new chemical entities.[9] This guide provides a detailed framework for the systematic in vitro evaluation of novel quinoline derivatives, designed for researchers, scientists, and drug development professionals dedicated to this critical endeavor.

This document is structured to provide not just protocols, but the scientific rationale underpinning each step, ensuring a robust and self-validating experimental workflow. We will progress from initial qualitative screening to precise quantitative assessments and conclude with preliminary safety profiling.

Foundational Concepts: Understanding the Target

The efficacy of quinolone-based antimicrobials is rooted in their ability to stabilize a ternary complex between the topoisomerase enzyme and cleaved DNA.[5] This action effectively stalls DNA replication and repair, leading to a cascade of events that culminate in bacterial cell death.[6][7] Understanding this mechanism is paramount, as it informs assay selection and interpretation of results. For instance, the differential activity of a novel quinoline against Gram-positive versus Gram-negative bacteria might be partially explained by its relative affinity for DNA gyrase versus topoisomerase IV.[7]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinoline Compound DNA_Gyrase DNA Gyrase / Topo IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death Replication_Fork->Cell_Death Stalled Replication Leads to

Caption: Mechanism of action for quinolone antimicrobials.

Tier 1: Initial Qualitative Screening

The initial phase of screening aims to rapidly identify "hit" compounds with any detectable antimicrobial activity from a library of quinoline derivatives. The agar diffusion method is a cost-effective and efficient technique for this purpose.[10]

Protocol 1: Agar Well Diffusion Assay

This method relies on the diffusion of the test compound from a well through a solid agar medium inoculated with a target microorganism.[11][12] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[13][14]

Causality and Experimental Choices
  • Why Agar Wells? Compared to the disc diffusion method, agar wells can accommodate a larger volume of the test compound solution, which can be advantageous for compounds with limited solubility or when testing extracts.[12]

  • Choice of Media: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria as its composition is standardized, and it has good batch-to-batch reproducibility.[12] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible lawn of growth. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 5-15 minutes.

  • Preparation of Wells and Application of Test Compound:

    • Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.

    • Prepare stock solutions of the quinoline derivatives in a suitable solvent (e.g., DMSO).

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.

  • Data Collection:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation
Compound IDTest OrganismConcentration (µ g/well )Zone of Inhibition (mm)
Quinol-AS. aureus10018
Quinol-AE. coli10012
Quinol-BS. aureus1000
CiprofloxacinS. aureus1025
DMSOS. aureusN/A0

Tier 2: Quantitative Antimicrobial Activity Assessment

Compounds demonstrating activity in the initial screen are advanced to quantitative assays to determine their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[15]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a high-throughput technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[15][16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

Causality and Experimental Choices
  • Why Broth Microdilution? This method is more quantitative and reproducible than diffusion assays and allows for the simultaneous testing of multiple compounds and concentrations.[16]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for antibacterial testing. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can affect the activity of some antimicrobials. For fungi, RPMI-1640 medium is recommended.[15]

  • Serial Dilutions: A two-fold serial dilution is performed to determine the MIC value with sufficient resolution.

Step-by-Step Methodology
  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Quinoline derivative stock solutions (typically in DMSO).

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 serves as the growth control (no compound).

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a microplate reader.

MIC_Workflow Start Start: Active Compound from Tier 1 Prep_Plate Prepare 96-well Plate with Broth Start->Prep_Plate Serial_Dilution Perform 2-fold Serial Dilution of Quinoline Compound Prep_Plate->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Quantitative Potency Data Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Quinol-A83264
Quinol-C416>128
Ciprofloxacin0.50.251

Tier 3: Preliminary Safety Assessment

A crucial aspect of drug development is to ensure that the antimicrobial compound is selective for microbial cells and exhibits minimal toxicity towards host cells.[20][21]

Protocol 3: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality and Experimental Choices
  • Why MTT? It is a well-established, rapid, and sensitive method for evaluating the in vitro cytotoxicity of compounds on eukaryotic cell lines.[22][23]

  • Cell Line Selection: The choice of cell line should be relevant to the potential application of the antimicrobial. For example, Caco-2 (human epithelial colorectal adenocarcinoma) or HT29 (human colon adenocarcinoma) cells are relevant for orally administered drugs.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in the appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a positive control (e.g., doxorubicin) and a negative control (cells with medium and solvent only).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the negative control.

Data Presentation
CompoundCC₅₀ on HeLa cells (µM)
Quinol-A>100
Quinol-C75
Doxorubicin2.5

CC₅₀: 50% cytotoxic concentration

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel quinoline compounds. A successful antimicrobial drug discovery program requires a multi-pronged approach, and these methods represent the foundational steps. Compounds that exhibit high potency (low MIC) and low cytotoxicity (high CC₅₀) can be advanced to more complex studies, such as time-kill kinetics, resistance frequency determination, and ultimately, in vivo efficacy models. The continuous exploration of the vast chemical space around the quinoline scaffold, guided by systematic and well-validated screening protocols, remains a promising strategy in the global fight against antimicrobial resistance.

References

  • Hooper, D. C. (1995). Mode of action of the quinolone antimicrobial agents: review of recent information. PubMed. [Link]

  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Al-Sbou, M. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

  • Pingaew, R., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Let's learn Pharmacology. (2020). Quinolones Mechanism of action. YouTube. [Link]

  • Kretschmer, D., & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]

  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Protocols. [Link]

  • Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

  • Khan, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Pașca, C., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Shaw, K. J. (2013). Challenges in Screening. NCBI Bookshelf. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. PMC. [Link]

  • Wang, S., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Baluja, S., et al. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link]

  • Ilavenil, K. K., et al. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. [Link]

  • Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. [Link]

  • Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Butler, M. S., et al. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. [Link]

  • Maher, S., & McClean, S. (2006). Investigation of the cytotoxicity of eukaryotic and prokaryotic antimicrobial peptides in intestinal epithelial cells in vitro. PubMed. [Link]

  • Al-Dahmoshi, H. O. M., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ResearchGate. [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Tămaș, M., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]

  • Polikanov, Y. S., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Determination of Toxicity Through Cytotoxicity Assays. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles that govern the reaction's success.

The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is most reliably achieved through a robust two-step sequence. This guide is structured to address each step independently, providing specific FAQs and troubleshooting advice to maximize your yield and purity.

  • Step 1: Vilsmeier-Haack Cyclization to form the key intermediate, 2-chloroquinoline-3-carbaldehyde.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr) to introduce the morpholine moiety.

Below is a high-level overview of the synthetic workflow.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Acetanilide Substituted Acetanilide Intermediate 2-Chloroquinoline-3-carbaldehyde Acetanilide->Intermediate Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Final_Product 2-Morpholin-4-ylquinoline- 3-carbaldehyde Intermediate->Final_Product Displacement of Cl Morpholine Morpholine Morpholine->Final_Product G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack 1. Acetanilide N-Arylacetamide Acetanilide->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization 2. Dehydration_Chlorination Dehydration & Chlorination Cyclization->Dehydration_Chlorination 3. Product 2-Chloroquinoline- 3-carbaldehyde Dehydration_Chlorination->Product 4.

Caption: Mechanistic overview of the Vilsmeier-Haack quinoline synthesis.

Troubleshooting Guide: Vilsmeier-Haack Reaction
IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Decomposed Vilsmeier Reagent: The chloroiminium salt is sensitive to moisture.• Use anhydrous DMF and fresh, high-quality POCl₃.• Prepare the reagent at 0-5°C to prevent thermal decomposition.• Use the reagent immediately after its 30-minute formation period. [1]
2. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.• The molar ratio of reagents is crucial. Ratios of POCl₃ to the acetanilide substrate can be as high as 12:1 for optimal results in some cases. [1]A common starting point is 4.5 equivalents of PCl₅ or a similar excess of POCl₃. [2]
3. Suboptimal Temperature/Time: The reaction requires significant thermal energy for cyclization but can decompose if overheated.• The reaction is typically heated to 80-100°C for 4-10 hours.<[2][3]br>• Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid byproduct formation from prolonged heating.
Formation of Dark Tar or Complex Mixture 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products.• Maintain strict temperature control using an oil bath and a contact thermometer.• Ensure the initial formation of the Vilsmeier reagent is done at 0-5°C before adding the acetanilide and heating.
2. Improper Work-up: The hydrolysis of the intermediate iminium species is highly exothermic and can cause degradation if not controlled.• The standard work-up involves pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. [1]This dissipates heat and ensures controlled hydrolysis to the desired aldehyde.
Product is Difficult to Purify 1. Incomplete Reaction: The presence of unreacted starting material complicates purification.• Before work-up, confirm the disappearance of the starting acetanilide by TLC.• If the reaction has stalled, consider extending the reaction time or adding a small additional portion of Vilsmeier reagent.
2. Formation of Isomers or Byproducts: Side reactions can lead to impurities that are difficult to separate.• Purification is typically achieved by filtering the crude solid obtained after work-up, followed by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel. [1][4]
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde
  • Reagent Preparation: In a three-necked round-bottom flask fitted with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~4.0-5.0 eq) dropwise to the cooled DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting pale-yellow mixture (the Vilsmeier reagent) for an additional 30 minutes at 0-5°C. 3. Substrate Addition: Add the appropriate substituted acetanilide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 80-90°C for 4-8 hours. Monitor the reaction's progress by TLC. 5. Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice (~500g) with vigorous stirring.

  • Neutralization & Filtration: Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until pH 7-8 is reached. A solid precipitate will form.

  • Purification: Filter the crude solid, wash it thoroughly with water, and dry it. The crude 2-chloroquinoline-3-carbaldehyde can be further purified by recrystallization from ethanol or acetic acid. [4]

Part 2: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde via Nucleophilic Substitution

With the chlorinated intermediate in hand, the final step is a nucleophilic aromatic substitution (SNAr). The electron-deficient quinoline ring facilitates the displacement of the chloride at the C2 position by a nucleophile, in this case, morpholine. [5][6]

Frequently Asked Questions (FAQs)

Q1: Why is the 2-position of the quinoline ring reactive towards nucleophiles?

The nitrogen atom within the quinoline ring is electron-withdrawing, which reduces the electron density at the α (C2) and γ (C4) positions. This polarization makes the C2 carbon electrophilic and highly susceptible to attack by nucleophiles. The chloride at this position is a good leaving group, enabling a facile SNAr reaction. [6][7] Q2: What is the role of the base in this reaction?

The reaction between 2-chloroquinoline-3-carbaldehyde and morpholine generates hydrochloric acid (HCl) as a byproduct. A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is typically added to neutralize the acid. [5]This prevents the protonation of the morpholine nucleophile, which would render it unreactive, and drives the reaction to completion.

Q3: Can other amines be used instead of morpholine?

Yes. This reaction is quite general. A wide variety of primary and secondary amines, as well as other nucleophiles like thiols and azides, can displace the 2-chloro group to generate diverse libraries of quinoline derivatives. [5][8][9]

Troubleshooting Guide: Nucleophilic Aromatic Substitution
IssuePotential Cause(s)Recommended Solutions & Scientific Rationale
Incomplete Reaction / Low Yield 1. Insufficient Heating: The aromatic ring, while activated, still requires thermal energy to overcome the activation barrier for substitution.• The reaction is typically run at reflux in a suitable solvent like ethanol or DMF.<[5][10]br>• Ensure the reaction is heated sufficiently for an adequate period (often overnight). Monitor by TLC.
2. Inactive Nucleophile: Protonation of morpholine by the generated HCl quenches its nucleophilicity.• Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃) is present to act as an acid scavenger. [5]
3. Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.• Ethanol, isopropanol, and DMF are commonly used and effective solvents for this transformation. [5]DMF can often accelerate SNAr reactions due to its polar aprotic nature.
Recovery of Unreacted Starting Material 1. Insufficient Nucleophile: Stoichiometry is key to driving the reaction to completion.• Use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) to ensure all the 2-chloroquinoline-3-carbaldehyde is consumed.
2. Reaction Time Too Short: The substitution may be slower than anticipated depending on the specific substrate.• If TLC shows significant starting material after several hours, extend the reflux time. The reaction is often left to run overnight for convenience and to ensure completion. [10]
Side Product Formation 1. Reaction with the Aldehyde: Under certain conditions, the amine could potentially react with the aldehyde to form an imine.• This is generally not a major issue under standard SNAr conditions. The nucleophilic attack at C2 is kinetically and thermodynamically favored. If imine formation is observed, work-up under mildly acidic conditions can hydrolyze it back to the aldehyde.
2. Catalyst-Related Issues: While often not required, if a catalyst like DMAP is used, it can sometimes lead to byproducts if not used in catalytic amounts.• A catalyst is generally not necessary for this specific reaction but can be employed to speed it up. [5]If used, keep the loading low (1-5 mol%).
Experimental Protocol: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde
  • Setup: To a round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 eq), ethanol (or DMF, ~0.1-0.2 M concentration), morpholine (1.2 eq), and anhydrous potassium carbonate (1.5 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. If using ethanol, evaporate the solvent under reduced pressure. If using DMF, pour the mixture into water to precipitate the product.

  • Isolation and Purification: Filter the resulting solid residue. Wash the solid with water to remove inorganic salts and then with a small amount of cold acetone or ethanol to remove residual impurities. The product, 2-Morpholin-4-ylquinoline-3-carbaldehyde, can be further purified by recrystallization if necessary. [10]

References

Sources

Optimization

Technical Support Center: Purification of Crude Quinoline-3-Carbaldehyde

Welcome to the technical support resource for the purification of crude quinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of crude quinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of quinoline-3-carbaldehyde.

Question 1: After synthesis, my crude quinoline-3-carbaldehyde is a dark, oily residue. What is the best initial purification strategy?

Your observation of a dark, oily crude product is common, often resulting from side reactions and the presence of colored impurities. An effective initial cleanup strategy involves an acid-base extraction to separate the basic quinoline product from non-basic impurities.

The underlying principle of this technique is the ability to modulate the solubility of the quinoline-3-carbaldehyde.[1] By treating the crude product dissolved in an organic solvent with an aqueous acid, the basic nitrogen atom of the quinoline ring is protonated, forming a water-soluble salt. This salt will partition into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base will regenerate the neutral quinoline-3-carbaldehyde, which can then be extracted back into an organic solvent.

Question 2: I'm attempting to purify quinoline-3-carbaldehyde using silica gel column chromatography, but I'm observing significant streaking and decomposition of the product on the column. What is causing this and how can I prevent it?

This is a frequent challenge when purifying basic compounds like quinolines on acidic silica gel. The streaking is primarily due to strong interactions between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface.[2] This can also catalyze the decomposition of the aldehyde.

Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina (neutral or basic).[2]

  • Optimize Your Solvent System: A systematic approach to selecting your mobile phase is crucial. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for quinoline derivatives include mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol.[2]

  • Dry Loading: To minimize contact time with the stationary phase and ensure a narrow band at the start of the chromatography, consider dry loading your sample.[2] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[2]

Question 3: My recrystallization of quinoline-3-carbaldehyde resulted in a poor yield and the formation of an oil rather than crystals. How can I improve this?

"Oiling out" during recrystallization is a common problem that can be addressed by carefully selecting the solvent system and controlling the cooling rate.

  • Systematic Solvent Screening: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[3] Experiment with a range of solvents of varying polarities on a small scale. For quinoline-3-carbaldehyde, consider solvents like ethanol, ethyl acetate, or mixtures such as petroleum ether/ethyl acetate.

  • Control the Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. After dissolving your compound in the hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the precipitation of impurities along with your product or the formation of an oil.

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches provide a surface for crystal nucleation.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, saturated solution to initiate crystallization.

Question 4: I suspect my quinoline-3-carbaldehyde is contaminated with the corresponding carboxylic acid due to oxidation. How can I remove this impurity?

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a common impurity in aged samples.[4] An acid-base extraction is highly effective for removing this acidic impurity.

By washing an ethereal or dichloromethane solution of your crude product with a weak aqueous base, such as a saturated sodium bicarbonate solution, the carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer.[5] The neutral quinoline-3-carbaldehyde will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of quinoline-3-carbaldehyde that are relevant for its purification?

Understanding the physical properties of quinoline-3-carbaldehyde is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₇NO[6][7]
Molecular Weight 157.17 g/mol [6]
Appearance White to yellow or brown crystalline powder or solid[7][8]
Melting Point 68-71 °C[8]
Solubility Slightly soluble in water, soluble in alcohols and other organic solvents[8]
Sensitivity Air sensitive[8]

Q2: How can I purify quinoline-3-carbaldehyde if I want to avoid column chromatography?

A combination of acid-base extraction and recrystallization is a powerful, chromatography-free purification strategy.

  • Acid-Base Extraction: Begin by performing an acid-base extraction as described in the troubleshooting section to remove non-basic impurities.

  • Recrystallization: After isolating the crude product from the extraction, proceed with recrystallization from a suitable solvent system to remove any remaining impurities.

Alternatively, for removing aldehyde-specific impurities, the formation of a bisulfite adduct can be employed.[4][9] Aldehydes react with sodium bisulfite to form a water-soluble adduct.[9] This allows for the separation of the aldehyde from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[4][9]

Q3: What are the common impurities I might expect in crude quinoline-3-carbaldehyde?

The impurities in your crude product will largely depend on the synthetic route employed. Common synthetic methods like the Vilsmeier-Haack reaction can introduce specific side products.[10][11]

Potential impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Side-Reaction Products: Products from competing reactions during the synthesis.

  • Quinoline-3-carboxylic acid: Formed by the oxidation of the aldehyde group.

  • Polymeric materials: Tar-like substances can form under harsh reaction conditions.[12]

Q4: How should I store purified quinoline-3-carbaldehyde to maintain its purity?

Given its sensitivity to air, proper storage is crucial.[8] Purified quinoline-3-carbaldehyde should be stored in a tightly sealed container, in a dark place, and at room temperature.[8] For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Purification of Crude Quinoline-3-Carbaldehyde by Acid-Base Extraction

This protocol is designed to separate the basic quinoline-3-carbaldehyde from non-basic impurities.

AcidBaseExtraction start Crude Quinoline-3-carbaldehyde dissolve Dissolve in Dichloromethane start->dissolve extract_acid Extract with 1M HCl (aq) dissolve->extract_acid separate_layers1 Separate Layers extract_acid->separate_layers1 organic_layer1 Organic Layer (Impurities) separate_layers1->organic_layer1 Contains non-basic impurities aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 Contains product salt neutralize Neutralize with 2M NaOH (aq) to pH > 10 aqueous_layer1->neutralize extract_dcm Extract with Dichloromethane neutralize->extract_dcm separate_layers2 Separate Layers extract_dcm->separate_layers2 aqueous_layer2 Aqueous Layer (Waste) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (Purified Product) separate_layers2->organic_layer2 dry Dry over Na₂SO₄ organic_layer2->dry evaporate Evaporate Solvent dry->evaporate end Purified Quinoline-3-Carbaldehyde evaporate->end

Caption: Workflow for Acid-Base Extraction of Quinoline-3-Carbaldehyde.

Methodology:

  • Dissolve the crude quinoline-3-carbaldehyde in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl.

  • Combine the aqueous extracts and cool the flask in an ice bath.

  • Slowly add 2M sodium hydroxide solution with stirring until the solution is basic (pH > 10, check with pH paper). The product may precipitate.

  • Extract the neutralized aqueous solution with three portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography with Deactivated Silica

This protocol is optimized to prevent the decomposition of quinoline-3-carbaldehyde on silica gel.

ColumnChromatography cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation slurry Prepare Slurry: Silica Gel in Eluent + 1% Triethylamine pack Pack Column slurry->pack equilibrate Equilibrate Column pack->equilibrate load Load Sample (Dry Loading Recommended) equilibrate->load elute Elute with Gradient (e.g., Pet. Ether to Pet. Ether/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Quinoline-3-Carbaldehyde evaporate->pure_product

Caption: Workflow for Column Chromatography with Deactivated Silica.

Methodology:

  • Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., petroleum ether:ethyl acetate). Add 1% triethylamine to the eluent to deactivate the silica.

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the fractions by TLC. Visualize the spots under UV light (254 nm).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • PubChem. (n.d.). 3-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ChemBK. (2024). quinoline-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7016-7045.
  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7016-7045.
  • Ferreira, M. J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791.
  • Głowacka, I. E., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(23), 4278.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Sharma, S., et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 5, 100827.
  • Sharma, S., et al. (2023). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Results in Chemistry, 5, 100828.

Sources

Troubleshooting

Technical Support Center: Optimizing Morpholine Substitution on Quinolines

Welcome to the technical support center for optimizing reaction conditions for morpholine substitution on quinoline. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for morpholine substitution on quinoline. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into common challenges, provide detailed troubleshooting guides, and offer frequently asked questions to streamline your experimental workflow.

I. Frequently Asked Questions (FAQs)

Q1: At which positions on the quinoline ring does nucleophilic substitution with morpholine preferentially occur?

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is most favorable at the C2 and C4 positions.[1] The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C2) and para (C4) positions. This makes these sites more electrophilic and thus more susceptible to attack by nucleophiles like morpholine. The stability of the Meisenheimer complex, a key intermediate in the SNAr mechanism, is also enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attacks at the C2 and C4 positions.[1][2]

Q2: What is the general mechanism for the substitution of a leaving group (e.g., a halogen) on a quinoline ring by morpholine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves two main steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the electron-deficient carbon atom (usually C2 or C4) of the quinoline ring that bears the leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the departure of the leaving group (e.g., chloride, bromide).

Q3: What are common catalysts used to facilitate morpholine substitution on quinoline?

While some SNAr reactions can proceed without a catalyst, especially with highly activated quinoline substrates, catalysts can significantly improve reaction rates and yields. Palladium-based catalysts are frequently employed for such transformations, particularly in carboamination reactions to synthesize substituted morpholines.[3][4] Other transition metal catalysts can also be effective.[5] The choice of catalyst often depends on the specific nature of the quinoline substrate and the desired reaction conditions.[6]

Q4: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (CH₃CN) are often preferred as they can solvate the cationic species, thereby accelerating the reaction rate.[7][8] In some cases, the solvent can even participate in the reaction.[9] For instance, one study highlighted that toluene and 1,4-dioxane were optimal choices for a particular morpholine ring-forming cascade reaction.[8]

Q5: What is a typical temperature range for these reactions, and how critical is temperature control?

Reaction temperatures can vary widely depending on the reactivity of the substrates and the presence of a catalyst. Temperatures can range from room temperature to reflux conditions (e.g., 87°C to 90°C).[7] Temperature control is critical; excessively high temperatures can lead to the formation of unwanted byproducts and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[9][10]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Low Reactivity of Starting Material 1. Verify the nature of the quinoline substrate. Electron-withdrawing groups on the quinoline ring will activate it towards nucleophilic attack. 2. Consider a more reactive leaving group. Iodides are generally better leaving groups than chlorides or bromides. The Finkelstein reaction can be used to convert a chloro- or bromo-quinoline to the more reactive iodo-quinoline in situ.[11]The rate of SNAr reactions is highly dependent on the electrophilicity of the aromatic ring and the stability of the leaving group.
Incorrect Reaction Temperature 1. Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal temperature. 2. Ensure uniform and stable heating. Use a reliable heating mantle and thermometer.[10]Reaction kinetics are temperature-dependent. An insufficient temperature will result in a slow reaction rate, while excessive heat can cause degradation.
Suboptimal Solvent 1. Screen a variety of polar aprotic solvents. (e.g., DMF, DMSO, NMP, acetonitrile). 2. Ensure the solvent is anhydrous if any reagents are moisture-sensitive.The solvent's polarity and ability to solvate ions can significantly influence the reaction rate and mechanism.
Ineffective Catalyst or Base 1. If using a catalyst, screen different types (e.g., various palladium catalysts). 2. Optimize the catalyst loading. 3. If a base is used, ensure it is appropriate for the reaction. Common bases include K₂CO₃ or NaOtBu.[3][7]The catalyst lowers the activation energy of the reaction. The base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Competing Elimination Reaction 1. Lower the reaction temperature. 2. Use a less sterically hindered, non-nucleophilic base. Elimination reactions (E2) can compete with substitution, especially at higher temperatures and with bulky bases, leading to the formation of vinylquinolines.[11]
Over-reaction or Decomposition 1. Reduce the reaction time. Monitor the reaction closely by TLC. 2. Lower the reaction temperature. Prolonged reaction times or excessive heat can lead to the formation of degradation products or further unwanted reactions.
Heck Arylation (with Pd-catalysis) 1. Modify the catalyst or ligands. 2. Use electron-rich or electron-neutral aryl halides if applicable to your synthesis design.[10]Heck arylation can be a competing side reaction in palladium-catalyzed processes, particularly with electron-poor aryl halides.[10]
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Product and Starting Materials 1. Optimize your column chromatography conditions. Try different solvent systems (e.g., gradients of ethyl acetate in hexanes). 2. Consider recrystallization from a suitable solvent.[12]Effective separation relies on exploiting differences in the physical properties (like polarity) of the compounds in your mixture.
Presence of Tar-like Impurities 1. Filter the crude reaction mixture through a plug of silica gel before full purification to remove baseline impurities. 2. Re-evaluate reaction conditions to minimize byproduct formation (see Problem 2).High temperatures and vigorous reaction conditions can lead to the formation of polymeric or tar-like byproducts.

III. Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the morpholine substitution on a halo-quinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halo-quinoline, Morpholine, Solvent, and Base/Catalyst heat Heat to Optimal Temperature reagents->heat Inert Atmosphere (e.g., N2 or Ar) monitor Monitor by TLC heat->monitor monitor->heat Continue Heating quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for morpholine substitution.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G start Low Yield or No Reaction? check_temp Is Temperature Optimized? start->check_temp Yes check_reagents Are Reagents Pure & Stoichiometry Correct? check_temp->check_reagents Yes success Improved Yield check_temp->success No, Optimize check_catalyst Is Catalyst/Base Active & Appropriate? check_reagents->check_catalyst Yes check_reagents->success No, Purify/Recalculate side_products Side Products Observed? check_catalyst->side_products Yes check_catalyst->success No, Screen New Ones lower_temp Lower Temperature side_products->lower_temp Yes side_products->success No change_base Change Base lower_temp->change_base optimize_time Optimize Reaction Time change_base->optimize_time optimize_time->success

Caption: A decision tree for troubleshooting low yields.

Example Protocol: Synthesis of a Morpholine-Substituted Quinoline Derivative

This protocol is adapted from a literature procedure for the synthesis of novel morpholine-bearing quinoline derivatives.[7]

  • Reaction Setup: In a round-bottom flask, combine the starting chloro-quinoline derivative (0.8 mmol), NaI (1.5 mmol), and K₂CO₃ (4 mmol) in acetonitrile (CH₃CN, 50 mL).

  • Initial Reflux: Reflux the mixture for 30 minutes.

  • Addition of Nucleophile: Add morpholine (0.8 mmol) to the reaction mixture.

  • Reaction: Continue to reflux the mixture for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, remove the excess CH₃CN under reduced pressure. Partition the residue between dichloromethane (CH₂Cl₂) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired morpholine-substituted quinoline.

IV. References

  • Gao, C., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4998. Available from: [Link].

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4539–4542. Available from: [Link].

  • Szabó, K. I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6519–6529. Available from: [Link].

  • Brisco, T. A., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(13), 4479–4482. Available from: [Link].

  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-99. Available from: [Link].

  • Hayat, F., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(11), 2993. Available from: [Link].

  • Jain, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link].

  • Vaishali, et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Monatshefte für Chemie - Chemical Monthly. Available from: [Link].

  • Kumar, V., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21. Available from: [Link].

  • Reddy, C. S., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Polycyclic Aromatic Compounds. Available from: [Link].

  • Singh, P., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available from: [Link].

  • Kulakov, I. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available from: [Link].

  • Singh, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. Available from: [Link].

  • All 'Bout Chemistry. (2020). Reactions of Quinoline. YouTube. Available from: [Link].

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link].

  • Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. Available from: [Link].

  • All 'Bout Chemistry. (2020). Reactivity of Quinoline. YouTube. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link].

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Welcome to the technical support guide for 2-Morpholin-4-ylquinoline-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Morpholin-4-ylquinoline-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Compound Overview

2-Morpholin-4-ylquinoline-3-carbaldehyde is a heterocyclic compound featuring a quinoline core, a morpholine substituent, and a carbaldehyde group.[1] This molecular architecture presents a unique solubility profile that can be challenging. The rigid, aromatic quinoline structure contributes to high crystal lattice energy, while the morpholine group adds a degree of polarity. Understanding these structural elements is key to devising an effective solubilization strategy.

PropertyPredicted Value / InformationRationale & Implication for Solubility
Molecular Formula C₁₄H₁₄N₂O₂Indicates a relatively non-polar, organic-soluble molecule.[1]
Molecular Weight 242.27 g/mol Moderate molecular weight, typical for small-molecule drug candidates.
Predicted XLogP3 2.1A positive LogP value suggests higher solubility in organic solvents than in water (lipophilicity).
Hydrogen Bond Donors 0The absence of donor groups limits interactions with protic solvents like water.
Hydrogen Bond Acceptors 4The presence of nitrogen and oxygen atoms can facilitate dissolution in polar aprotic solvents.
pKa (Predicted) Basic pKa ~4.5-5.0The quinoline nitrogen is weakly basic. Protonation in acidic conditions (pH < pKa) can form a salt and significantly increase aqueous solubility.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What is the recommended first-line solvent for dissolving 2-Morpholin-4-ylquinoline-3-carbaldehyde?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[4] Its ability to disrupt crystal lattice forces and solvate both polar and non-polar regions of the molecule makes it highly effective. The predicted lipophilicity (XLogP3 > 2) and multiple hydrogen bond acceptors in your compound are well-suited for dissolution in DMSO.

  • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how do I fix it?

A2: This is a classic problem known as "antisolvent precipitation." It occurs because the compound is highly soluble in DMSO but poorly soluble in the aqueous buffer. When you dilute the stock, the percentage of DMSO drops dramatically, and the water-dominant environment can no longer keep the compound in solution.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous precipitation.

Solutions:

  • Minimize Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay, typically ≤1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[6]

  • Lower the Final Compound Concentration: Determine the kinetic solubility limit in your specific assay buffer. You may be exceeding this limit.

  • Use a Co-solvent in the Buffer: If your assay permits, adding a small percentage (e.g., 5-10%) of a less potent, water-miscible organic solvent like ethanol or propylene glycol to the aqueous buffer can help.[7]

  • pH Adjustment: This is a highly effective strategy for this specific molecule.

Q3: Can I use pH to improve the aqueous solubility of 2-Morpholin-4-ylquinoline-3-carbaldehyde?

A3: Yes, absolutely. This is likely the most effective chemical strategy for improving its aqueous solubility.

  • Mechanism of Action: The quinoline ring system contains a nitrogen atom that is a weak base.[8][9] At a pH below its pKa (predicted to be around 4.9), this nitrogen will become protonated, forming a positively charged quinolinium salt.[2] This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.[3]

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Neutral Neutral Compound (Poorly Soluble) Protonated Protonated Salt (Highly Soluble) Neutral->Protonated + H⁺ (Acidic Buffer) Protonated->Neutral - H⁺ (Neutral/Basic Buffer)

Caption: Effect of pH on compound ionization and solubility.

  • Protocol: Prepare your aqueous buffer at an acidic pH (e.g., pH 4.0-5.0). When diluting your DMSO stock into this acidic buffer, the compound should be protonated upon entry and remain in solution. Always confirm that the acidic pH does not interfere with your experimental system (e.g., enzyme activity, cell viability).

Q4: I need to perform a quantitative solubility study. Can you provide a reliable protocol?

A4: Certainly. A shake-flask method is the gold standard for determining equilibrium solubility. This protocol is adapted from standard pharmaceutical industry practices.[10]

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid 2-Morpholin-4-ylquinoline-3-carbaldehyde to a glass vial (e.g., 5-10 mg in 1 mL of solvent). The visual presence of undissolved solid is critical to ensure saturation.[10]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO, ethanol).

  • Equilibration: Seal the vial and place it on a rotating shaker or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the system reaches equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) into a clean, pre-weighed vial. Filtration is crucial to remove any fine particulates.[10]

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS. Create a standard curve from a high-concentration stock in a strong solvent (like DMSO) to ensure accurate measurement.

  • Calculation: Express solubility in units such as µg/mL or mM based on the quantified concentration.

Advanced Solubilization Strategies

If the above methods are insufficient for your experimental needs, consider these advanced formulation strategies.

StrategyMechanismBest ForReference
Cyclodextrins Encapsulates the hydrophobic compound within its lipophilic core, while the hydrophilic exterior improves aqueous solubility.Increasing aqueous solubility for in vitro and in vivo studies without using organic co-solvents.[11]
Solid Dispersions The compound is dispersed in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and enhancing the dissolution rate.Improving oral bioavailability for preclinical animal studies.[12]
Salt Formation Chemically reacting the basic quinoline nitrogen with an acid (e.g., HCl, tartaric acid) to form a stable, highly soluble salt form of the compound.Creating a stable solid form with vastly improved aqueous solubility and dissolution properties.[12][13]

References

  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Morpholin-4-ylquinoline-3-carbaldehyde. PubChem. Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). GEUS' publications. Retrieved from [Link]

  • Mattson, M. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2018). Semantic Scholar. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2022). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. AAPS PharmSciTech. Retrieved from [Link]

  • Dissolution Method Troubleshooting. (2022). Dissolution Technologies. Retrieved from [Link]

  • Various Authors. (2017). I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?. ResearchGate. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

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Troubleshooting

avoiding side products in Vilsmeier-Haack formylation

<Technical Support Center: Vilsmeier-Haack Formylation A Guide to Troubleshooting & Avoiding Side Products The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Vilsmeier-Haack Formylation

A Guide to Troubleshooting & Avoiding Side Products

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt known as the "Vilsmeier reagent".[4][6][7] This reagent then reacts with activated substrates to introduce a formyl (-CHO) group following an aqueous workup.[2][3][7][8]

While powerful, the reaction is not without its complexities. Researchers often encounter challenges ranging from low yield to the formation of unexpected side products. This guide provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles and offering validated protocols to steer your experiments toward success.

The Core Reaction: Mechanism Overview

Understanding the standard mechanism is the first step in diagnosing deviations. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, the active formylating agent.[7][9][10]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, forming an iminium salt intermediate.[2][9] This intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[2][11]

Vilsmeier_Mechanism DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent + POCl₃ POCl3 POCl₃ POCl3->Reagent Intermediate Iminium Salt Intermediate Reagent->Intermediate Arene Electron-Rich Arene (Ar-H) Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde (Ar-CHO) Intermediate->Product H2O H₂O Workup H2O->Product Hydrolysis Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) CheckReagents Check Reagent Quality & Anhydrous Conditions Start->CheckReagents CheckSubstrate Is Substrate Sufficiently Activated? CheckReagents->CheckSubstrate Reagents OK Failure Consider Alternative Formylation Method CheckReagents->Failure Reagents Bad OptimizeTemp Optimize Temperature & Time (Increase T, Extend t) CheckSubstrate->OptimizeTemp Yes CheckSubstrate->Failure No (Deactivated) IncreaseEquiv Increase Reagent Equivalents OptimizeTemp->IncreaseEquiv Still Low Yield Success Improved Yield OptimizeTemp->Success Yield Improves IncreaseEquiv->Success Yield Improves IncreaseEquiv->Failure No Improvement

Sources

Optimization

stability of 2-Morpholin-4-ylquinoline-3-carbaldehyde under lab conditions

Technical Support Center: 2-Morpholin-4-ylquinoline-3-carbaldehyde This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Morpholin-4-ylquinoline-3-carbaldehyde. As...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholin-4-ylquinoline-3-carbaldehyde

This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Morpholin-4-ylquinoline-3-carbaldehyde. As a pivotal building block in the synthesis of novel heterocyclic systems, understanding its stability is paramount to ensuring experimental reproducibility and the integrity of downstream applications.[1][2] This document provides field-proven insights and actionable protocols to address common stability-related challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] For optimal preservation, refrigeration is recommended. The presence of the morpholine moiety suggests potential hygroscopicity; therefore, minimizing exposure to atmospheric moisture is critical.[4]

Q2: What is the typical appearance of 2-Morpholin-4-ylquinoline-3-carbaldehyde?

A2: The compound is typically a powder, often described as light yellow.[5] A significant deviation from this appearance, such as darkening to brown or orange, may indicate degradation.

Q3: What are the known chemical incompatibilities?

A3: Based on the chemistry of its functional groups (an aromatic aldehyde and a tertiary amine), the compound is incompatible with strong oxidizing agents.[4][5][6] Contact with strong acids or bases may also catalyze degradation or unwanted side reactions. Avoid heat, flames, and other sources of ignition.[4]

Q4: Is this compound sensitive to air or light?

A4: Yes, compounds containing aldehyde functional groups can be susceptible to oxidation upon prolonged exposure to air, potentially forming the corresponding carboxylic acid. Aromatic systems, like quinoline, can be sensitive to UV light, which may induce photolytic degradation.[7][8] It is best practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive reactions and to protect it from direct light.

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Store under inert gas (N₂ or Ar)Prevents oxidation of the aldehyde and morpholine moieties.
Light Store in an amber vial or in the darkMinimizes risk of photolytic degradation.
Container Tightly sealed, airtight containerPrevents moisture absorption and air exposure.[3]

Troubleshooting Guide

This section provides a problem-oriented approach to identifying and resolving issues that may arise from compound instability during your experiments.

Q5: My solid compound has darkened in color upon storage. Is it still usable?

A5: A color change from light yellow to orange or brown is a strong indicator of degradation. This is often due to slow oxidation from atmospheric oxygen or photodecomposition.

  • Causality: The aldehyde group is prone to oxidation to a carboxylic acid, and the electron-rich quinoline-morpholine system can be susceptible to oxidative polymerization or other chromophore-forming reactions.

  • Troubleshooting Steps:

    • Purity Check: Analyze a small sample by Thin Layer Chromatography (TLC) and/or LC-MS against a retained, properly stored reference sample if available. The appearance of new spots or peaks confirms the presence of impurities or degradants.

    • Re-purification: If the degradation is minor, you may be able to repurify the material using column chromatography or recrystallization.

    • Preventative Action: For future lots, ensure storage protocols outlined in the FAQ (Table 1) are strictly followed.

Q6: I'm observing a new, more polar spot on my TLC plate after leaving the compound in a protic solvent. What could it be?

A6: The most likely culprit is the oxidation of the aldehyde group (-CHO) to the more polar carboxylic acid group (-COOH).

  • Causality: Aldehydes are readily oxidized, and this process can be accelerated by light, air, and trace metal impurities in solvents.

  • Diagnostic Workflow:

    • Prepare a fresh solution of the compound and immediately run a TLC as a baseline (T=0).

    • Leave the solution on the benchtop, exposed to light and air, for several hours.

    • Run a new TLC. If a new, lower Rf (more polar) spot appears, it is consistent with the formation of the carboxylic acid.

    • Confirm the identity of the new peak via LC-MS. The degradant should have a mass increase of 16 amu (addition of an oxygen atom).

Q7: My biological assay results are inconsistent. Could the compound be degrading in the aqueous assay buffer (e.g., PBS, pH 7.4)?

A7: This is a critical concern, as instability in assay media can lead to a time-dependent loss of potency and erroneous structure-activity relationship (SAR) data. The aldehyde group can potentially form a hydrate in aqueous media or react with buffer components.

  • Causality: While generally stable, prolonged incubation in aqueous buffers, especially those containing nucleophilic species or exposed to light and oxygen, can lead to degradation.[9]

  • Troubleshooting Protocol:

    • Time-Course Stability Study: Prepare a stock solution of your compound in the assay buffer.

    • Analyze an aliquot immediately (T=0) using a stability-indicating HPLC method.

    • Incubate the stock solution under the exact assay conditions (temperature, light, CO₂).

    • Analyze aliquots at various time points (e.g., 1, 4, 8, 24 hours).

    • A decrease in the main peak area of >5-10% over the assay duration indicates significant instability. This validates the need for either shorter assay times, use of fresh solutions, or reformulation.

Q8: I suspect my compound is unstable but I'm not sure under what conditions. How can I systematically test this?

A8: A forced degradation study is the standard approach to proactively identify potential stability liabilities.[10][11] This involves subjecting the compound to harsh conditions to accelerate decomposition and understand its degradation pathways.[7]

  • Rationale: By identifying how the molecule degrades, you can develop appropriate handling procedures, select compatible formulation components, and establish a stability-indicating analytical method.[10]

Below is a diagram illustrating potential degradation points on the molecule, followed by a detailed protocol for a preliminary forced degradation study.

G cluster_0 Potential Degradation Pathways cluster_1 Stress Conditions cluster_2 Potential Degradants Img Oxidation Oxidation (e.g., H₂O₂) CarboxylicAcid Quinoline-3-carboxylic acid (Oxidation of Aldehyde) Oxidation->CarboxylicAcid RingOpened Ring-Opened Morpholine (Oxidative Cleavage) Oxidation->RingOpened Acid Acidic Hydrolysis (e.g., HCl) Other Other Photodegradants Acid->Other Potential C-N cleavage (minor) Base Basic Hydrolysis (e.g., NaOH) Base->CarboxylicAcid Cannizzaro (possible) Light Photolysis (UV/Vis Light) Light->Other

Caption: Potential degradation pathways for 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Protocol: Preliminary Forced Degradation Study

This protocol is designed to identify the primary stability liabilities of 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Objective: To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.[12]

Materials:

  • 2-Morpholin-4-ylquinoline-3-carbaldehyde

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

  • Photostability chamber or a light source capable of emitting UV/Vis radiation[8]

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂

    • Control: 1 mL stock + 1 mL Water

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a heating block at 60 °C for 8 hours.

    • For the photostability test, place 1 mL of stock solution in a clear vial and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] Wrap a control vial in aluminum foil and place it alongside the exposed sample.

  • Analysis:

    • After incubation, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis (e.g., 50 µg/mL).

    • Analyze all samples, including a T=0 sample (a freshly prepared and diluted stock), by a suitable HPLC-UV method. Monitor at a wavelength where the parent compound absorbs (e.g., ~254 nm or ~320 nm).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 and control samples.

    • Significant Degradation: A loss of >10-20% of the parent peak area is considered significant.[12]

    • Peak Purity: Assess the purity of the parent peak to ensure new degradant peaks are not co-eluting.

    • Mass Balance: Ideally, the sum of the parent peak area and all degradant peak areas should be close to the initial area of the parent peak.

Stress Condition Typical Reagent/Setup Potential Degradation Product
Acid Hydrolysis 0.1 M HCl, 60 °CMinimal degradation expected; potential for C-N bond cleavage.
Base Hydrolysis 0.1 M NaOH, 60 °CPotential for Cannizzaro reaction or other base-catalyzed reactions.
Oxidation 3% H₂O₂, 60 °COxidation of aldehyde to carboxylic acid; N-oxidation or ring opening of morpholine.
Photolysis UV/Vis Light (ICH Q1B)Complex mixture of photodegradants.[8]

Caption: Troubleshooting workflow for stability-related issues.

References

  • Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Quinoline-3-carboxaldehyde. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]

  • Amadis Chemical Co., Ltd. 2-(morpholin-4-yl)quinoline-3-carbaldehyde. LookChem. Available at: [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Available at: [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Available at: [Link]

  • Hindawi. (2013). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Available at: [Link]

  • MDPI. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Morpholin-4-ylquinoline-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-Morpholin-4-ylquinoline-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the technical expertise and practical insights needed to overcome common challenges and successfully scale your synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde is typically achieved in a two-step process. The first step involves the formation of a 2-chloroquinoline-3-carbaldehyde intermediate via the Vilsmeier-Haack reaction.[1] This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position is displaced by morpholine.

Step 1: Vilsmeier-Haack Reaction for 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is particularly effective for synthesizing functionalized quinolines.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to cyclize N-arylacetamides into 2-chloro-3-formylquinolines.[1][3]

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The second step involves the reaction of the 2-chloroquinoline-3-carbaldehyde intermediate with morpholine. This is a nucleophilic aromatic substitution (SNAr) reaction where the morpholine acts as the nucleophile, displacing the chloride leaving group on the electron-deficient quinoline ring.[4][5][6] The presence of the electron-withdrawing formyl group and the nitrogen atom within the quinoline ring system facilitates this substitution.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Morpholin-4-ylquinoline-3-carbaldehyde, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Vilsmeier-Haack Reaction (Step 1)

Question: My Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehyde is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack reaction are a common challenge and can often be traced back to several key factors.[9]

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Water will react with and consume the reagent, reducing its effectiveness.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, properly stored POCl₃ or PCl₅.[9] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reagent Stoichiometry The molar ratio of the chlorinating agent (POCl₃ or PCl₅) to DMF and the N-arylacetamide substrate is critical. Insufficient Vilsmeier reagent will lead to incomplete conversion.An excess of the Vilsmeier reagent is often necessary.[9] Start with a molar ratio of at least 3 equivalents of DMF and 4.5 equivalents of PCl₅ relative to the acetanilide.[3] Optimization may be required depending on the specific substrate.
Inadequate Reaction Temperature and Time While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent cyclization may require heating to proceed to completion.After the initial addition of reagents at 0-5°C, allow the reaction to warm to room temperature and then heat to 90-100°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Substrate Reactivity The electronic nature of the substituents on the N-arylacetamide can significantly impact the reaction. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can hinder it.[1]For less reactive substrates, consider using more forcing conditions such as higher temperatures or longer reaction times. Increasing the excess of the Vilsmeier reagent may also be beneficial.
Issue 2: Formation of Impurities in the Nucleophilic Aromatic Substitution (Step 2)

Question: I'm observing significant impurity formation during the reaction of 2-chloroquinoline-3-carbaldehyde with morpholine. What are these impurities and how can I minimize them?

Answer: The primary challenge in this step is controlling the selectivity of the reaction and preventing side reactions.

Potential Cause Explanation Troubleshooting Steps
Di-substitution or Other Side Reactions While less common, if other reactive sites are present on the quinoline ring, di-substitution or reaction at other positions can occur, especially under harsh conditions.Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions. Control the reaction temperature carefully; start at room temperature and gently heat if necessary, monitoring by TLC.
Reaction with the Aldehyde Group The formyl group can potentially react with morpholine to form an enamine or other condensation products, although this is generally less favorable than the SNAr reaction.The nucleophilic aromatic substitution is typically the dominant pathway. However, if condensation products are observed, consider running the reaction at a lower temperature or for a shorter duration.
Incomplete Reaction Unreacted 2-chloroquinoline-3-carbaldehyde will be a major impurity if the reaction does not go to completion.Ensure efficient mixing, especially on a larger scale.[10] Use a suitable solvent that dissolves both reactants well. Consider the use of a mild base, such as potassium carbonate, to neutralize any HCl generated during the reaction, which can protonate the morpholine and reduce its nucleophilicity.[11]
Degradation of Product The final product may be sensitive to prolonged heating or acidic/basic conditions during workup.Minimize the reaction time once TLC indicates completion. Use a mild workup procedure, such as quenching with water and extracting with an organic solvent. Avoid strong acids or bases during purification.
Issue 3: Challenges in Scaling Up the Synthesis

Question: I've successfully synthesized the compound on a small scale, but I'm encountering problems with yield and purity now that I'm scaling up. What should I consider?

Answer: Scaling up a chemical synthesis introduces challenges related to mass and heat transfer that are often negligible at the lab scale.[10]

Key Considerations for Scale-Up:
  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.[10]

    • Solution: Use a jacketed reactor with a temperature control unit to maintain a consistent internal temperature. For highly exothermic steps like the Vilsmeier reagent formation, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[10]

  • Mass Transfer (Mixing): Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[10]

    • Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure the reaction mixture is homogeneous.

  • Purification Method: Column chromatography, while effective in the lab, is often not practical or economical for large-scale purification.

    • Solution: Develop a robust recrystallization procedure. This is a more scalable and cost-effective method for purifying solid products in large quantities.[10] Experiment with different solvent systems to find one that provides good recovery and high purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF and POCl₃ in the first step?

A1: DMF and POCl₃ react to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1] This reagent is the active species that formylates and facilitates the cyclization of the N-arylacetamide to form the 2-chloro-3-formylquinoline ring system.

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, phosphorus pentachloride (PCl₅) can also be used as a chlorinating agent in the Vilsmeier-Haack reaction to generate the Vilsmeier reagent.[3] It has been reported as a convenient and efficient alternative.[3]

Q3: Why is the chloro group at the 2-position of the quinoline ring susceptible to nucleophilic attack?

A3: The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them electrophilic and susceptible to nucleophilic attack. This effect, combined with the presence of the electron-withdrawing formyl group at the 3-position, further activates the C2 position for nucleophilic aromatic substitution.[4][6]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both reaction steps.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde (C=O stretch) and the C-O-C stretch of the morpholine ring.

    • Melting Point: To assess the purity of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Step 1)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (4-5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[12]

  • Add the appropriate N-arylacetamide (1 equivalent) portion-wise to the reaction mixture, keeping the temperature below 10°C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Protocol 2: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde (Step 2)
  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol, acetonitrile, or DMF.

  • Add morpholine (1.2 equivalents) to the solution.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.[13]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the solvent is ethanol or acetonitrile, remove it under reduced pressure. If DMF is used, dilute the mixture with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing the Process

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent N_Arylacetamide N-Arylacetamide Intermediate Cyclization & Formylation Vilsmeier_Reagent->Intermediate N_Arylacetamide->Intermediate 90 °C Product_1 2-Chloroquinoline- 3-carbaldehyde Intermediate->Product_1

Caption: Workflow for the Vilsmeier-Haack synthesis of the quinoline intermediate.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Check_Stoichiometry Verify Reagent Stoichiometry? Check_Moisture->Check_Stoichiometry No Solution_Moisture Use Anhydrous Reagents & Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Conditions Optimize Reaction Conditions (Temp/Time)? Check_Stoichiometry->Check_Conditions No Solution_Stoichiometry Increase Excess of Vilsmeier Reagent Check_Stoichiometry->Solution_Stoichiometry Yes Substrate_Issue Assess Substrate Reactivity Check_Conditions->Substrate_Issue No Solution_Conditions Increase Temperature & Monitor by TLC Check_Conditions->Solution_Conditions Yes Solution_Substrate Use Forcing Conditions Substrate_Issue->Solution_Substrate

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry - Section B.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem.
  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Benchchem.
  • Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. (2012). Taylor & Francis Online.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Meth-Cohn quinoline synthesis. (2023). Chemistry Online.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Royal Society of Chemistry.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic aromatic substitutions. (2019). YouTube.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

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Optimization

Technical Support Center: Navigating the Challenges of Quinoline Analog Purification

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of quinoline analogs. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of quinoline analogs. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science, the purity of quinoline derivatives is paramount to their efficacy, safety, and reliability.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for successful purification.

Section 1: Troubleshooting Column Chromatography

Column chromatography is a workhorse technique for purification, but the unique properties of quinoline analogs—namely the basicity of the nitrogen atom—can lead to frustrating complications.[2]

Question 1: My quinoline derivative is streaking badly or showing significant tailing on the TLC plate and column. How can I achieve sharp, well-defined bands?

Answer: This is a classic problem caused by the strong interaction between the basic nitrogen of your quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This interaction leads to non-uniform elution and poor separation.

Causality: The lone pair on the quinoline nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This causes a portion of your compound to "stick" to the stationary phase, resulting in tailing.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (NEt₃): Add 0.5-2% triethylamine to your mobile phase.[2] The NEt₃ is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your quinoline analog.

    • Pyridine: Can also be used, though its higher boiling point can make it more difficult to remove from the final product.

  • Optimize Sample Loading: Overloading the column is a frequent cause of band broadening and streaking.[3] Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is 1-5% of the silica gel weight for complex mixtures and up to 10% for easier separations.

  • Use an Alternative Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider switching your stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[2][3]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can circumvent the issues with acidic silica.[2]

    • Florisil or Cellulose: For particularly sensitive compounds, these less acidic stationary phases may be suitable.[2]

Question 2: I'm observing significant decomposition of my product directly on the silica gel column. What's happening and how can I prevent it?

Answer: Decomposition on silica gel is another common issue, stemming from the acidic nature of the stationary phase which can catalyze the degradation of sensitive functional groups on your quinoline analog.[2][4]

Causality: The acidic protons on the silica surface can act as a catalyst for various reactions, including hydrolysis of esters or amides, elimination reactions, or rearrangement of acid-labile groups.

Solutions:

  • Deactivate the Silica Gel: As with tailing, pre-treating the silica or adding a base like triethylamine to the eluent can neutralize the acidity and prevent degradation.[3] You can prepare a slurry of the silica gel with the eluent containing the amine before packing the column to ensure thorough deactivation.[2]

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.

    • Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly reduces the run time compared to gravity chromatography.[3]

    • Optimize Solvent System: Choose a solvent system that provides a reasonable retention factor (Rƒ) of ~0.2-0.3 to ensure the compound elutes efficiently without spending excessive time on the column.

  • Work at Low Temperatures: For thermally labile compounds, running the column in a cold room can slow the rate of decomposition.[3]

  • Work Under an Inert Atmosphere: If your derivative is sensitive to oxidation, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[2]

Section 2: Overcoming Crystallization Hurdles

Crystallization is the definitive step for achieving high purity. However, inducing a well-ordered crystal lattice can be challenging, especially with complex quinoline derivatives that may have multiple conformations or be prone to polymorphism.[5]

Question 1: I've prepared a supersaturated solution of my quinoline analog, but no crystals are forming, even after several days. What should I do?

Answer: The failure to form crystals is typically an issue of nucleation—the initial formation of a stable crystalline seed.[6] Several factors can inhibit this crucial first step.

Causality: Crystal nucleation requires molecules to overcome an energy barrier to self-assemble into an ordered lattice. This can be hindered by high solubility, the presence of impurities that disrupt lattice formation, or a lack of nucleation sites.[6]

Solutions to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass created by scratching provide high-energy sites that can act as templates for crystal formation.[6]

  • Seeding: Introduce a single, pure crystal of your compound (a "seed crystal") into the supersaturated solution. This provides a perfect template, bypassing the initial nucleation barrier and promoting rapid crystal growth.[6]

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cap the flask to allow the solvent to evaporate slowly over time, gradually increasing the concentration.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This reduces the overall solubility and forces the compound to precipitate.

Question 2: My compound is "oiling out" instead of crystallizing. How can I promote the formation of solid crystals?

Answer: "Oiling out" occurs when the compound's solubility limit is exceeded so rapidly or at a temperature above its melting point in the solvent system that it separates as a liquid phase instead of a solid crystal.

Causality: This is common when a solution is cooled too quickly or when a large amount of anti-solvent is added at once. The system is driven out of equilibrium so fast that the molecules don't have time to align into an ordered crystal lattice.

Solutions:

  • Slow Down the Process: The key is to approach the saturation point slowly.

    • Slower Cooling: If cooling, use a Dewar flask or an insulated container to slow the rate of temperature drop.

    • Slower Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring.

  • Reduce the Temperature: Try setting up the crystallization at a lower temperature. If the oil persists, try to cool the oiled solution further, as the oil itself is highly supersaturated and may solidify.

  • Change the Solvent System: The chosen solvent may be the issue. Experiment with different solvents or solvent mixtures. A slightly more polar or less polar solvent could change the thermodynamics to favor crystallization over oiling out.

Table 1: Common Solvents for Crystallization of Quinoline Analogs
Solvent ClassExamplesProperties & Use Cases
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar compounds. Often used in combination with water or hexane as an anti-solvent.
Chlorinated Dichloromethane (DCM), ChloroformEffective for many organic compounds, but their volatility requires careful handling.[7]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Good anti-solvents for precipitating more polar compounds dissolved in alcohols or DCM.
Hydrocarbons Hexane, Heptane, TolueneExcellent anti-solvents for a wide range of polarities. Toluene can sometimes promote pi-stacking interactions.
Ketones AcetoneStrong solvent, often used to dissolve compounds initially before adding an anti-solvent.[8]
Esters Ethyl AcetateA versatile, moderately polar solvent that is a good choice for many quinoline derivatives.

Section 3: General Purification & Stability Issues

Question 1: My purified quinoline analog turns from colorless to yellow or brown over time. Is this a problem, and can it be prevented?

Answer: Yes, this discoloration is a clear indicator of compound degradation.[9] Quinoline and its derivatives are often sensitive to light and air, leading to oxidation and the formation of colored impurities.[1][9]

Causality: The aromatic system of quinoline can be susceptible to photo-oxidation or autoxidation upon exposure to UV light and atmospheric oxygen. This can lead to the formation of N-oxides, hydroxylated species, or polymeric byproducts, which are often highly colored.[9]

Prevention Strategies:

  • Protect from Light: Store the compound, both as a solid and in solution, in amber vials or flasks wrapped in aluminum foil.[9]

  • Store Under Inert Atmosphere: For highly sensitive analogs, flushing the storage container with nitrogen or argon before sealing can displace oxygen and prevent oxidative degradation.

  • Control Storage Temperature: As a general rule, chemical degradation rates decrease at lower temperatures. Storing your compound at 4°C or -20°C can significantly extend its shelf life.[9]

  • Use High-Purity Solvents: Traces of peroxides in older ether solvents or other impurities can initiate degradation. Always use freshly opened or purified solvents for preparing stock solutions.

Question 2: My purification is complicated by regioisomers or other closely-related byproducts from the synthesis. What is the best strategy to separate them?

Answer: Separating closely related isomers is one of the most significant challenges in purification. These compounds often have very similar polarities and physical properties, making separation by standard methods difficult.[10]

Strategies for Isomer Separation:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard flash chromatography and is often the method of choice for separating difficult isomers. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions.

  • Salt Formation and Fractional Crystallization: Take advantage of the basic quinoline nitrogen by forming a salt with a chiral or achiral acid (e.g., tartaric acid, phosphoric acid, HCl).[11] The resulting diastereomeric or polymorphic salts may have significantly different solubilities, allowing for separation by fractional crystallization. The pure free base can then be regenerated by neutralization.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomeric compounds and is a greener alternative to normal and reversed-phase HPLC, using supercritical CO₂ as the primary mobile phase.

Visualization of Workflows

Diagram 1: Decision Tree for Primary Purification Strategy

This diagram helps guide the initial choice of purification technique based on the scale and nature of the crude product.

Purification_Strategy start Crude Quinoline Analog properties Product Properties? start->properties scale Scale of Purification? volatile Is Product Thermally Stable & Volatile? scale->volatile > 1 g (Process Scale) chromatography Column Chromatography (Silica or Alumina) scale->chromatography < 1 g (Lab Scale) properties->scale Liquid or Oil solid Is Product a Solid? properties->solid Solid distillation Vacuum Distillation volatile->distillation Yes volatile->chromatography No solid->chromatography No / Impure Solid crystallization Crystallization / Salt Formation solid->crystallization Yes extraction Acid-Base Extraction (Initial Cleanup) distillation->extraction Consider as pre-purification hplc Preparative HPLC chromatography->hplc Isomers or Difficult Separation Chromatography_Troubleshooting start Problem Observed tailing Tailing or Streaking Cause: Strong interaction with acidic silica start->tailing decomposition Decomposition on Column Cause: Acid-catalyzed degradation start->decomposition no_separation Poor or No Separation Cause: Incorrect mobile phase start->no_separation sol_tailing Solution: Add 0.5-2% NEt₃ or Pyridine to eluent tailing->sol_tailing Primary Fix sol_decomp Solution: Deactivate silica with NEt₃ decomposition->sol_decomp Primary Fix sol_solvent Solution: Systematically screen different solvent systems (TLC) no_separation->sol_solvent sol_alt_phase Solution: Switch to neutral/basic Alumina or C18 Silica sol_tailing->sol_alt_phase If problem persists sol_fast Solution: Use flash chromatography to reduce contact time sol_decomp->sol_fast Also consider sol_fast->sol_alt_phase If still degrading sol_gradient Solution: Develop a gradient elution method sol_solvent->sol_gradient

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Morpholin-4-ylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. We will explore the expected spectral features, compare it with structurally related analogs, and provide a robust experimental protocol for its characterization.

Introduction: The Significance of Structural Verification

2-Morpholin-4-ylquinoline-3-carbaldehyde belongs to a class of quinoline derivatives that are of significant interest in pharmaceutical research due to their diverse biological activities. The introduction of a morpholine moiety at the 2-position and a carbaldehyde group at the 3-position of the quinoline core creates a unique electronic and steric environment. Accurate characterization of this structure by 1H NMR is crucial to confirm its identity, assess its purity, and understand its chemical behavior.

Deconstructing the 1H NMR Spectrum: An In-Depth Analysis

While a definitive, publicly available 1H NMR spectrum for 2-Morpholin-4-ylquinoline-3-carbaldehyde is not readily found in the literature, we can predict its key features with high accuracy by analyzing its constituent parts and comparing it to related structures. The overall structure can be dissected into three main components for spectral analysis: the quinoline ring system, the morpholine ring, and the aldehyde proton.

Expected Chemical Shifts (in CDCl₃, estimated):

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Aldehyde (-CHO)~10.5Singlet (s)Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H4 (Quinoline)~8.7Singlet (s)Significantly deshielded by the adjacent aldehyde group and the quinoline ring nitrogen.
H5, H8 (Quinoline)~8.1 - 7.9Doublet (d) or Multiplet (m)These protons are on the benzo- part of the quinoline and are typically found at the downfield end of the aromatic region.
H6, H7 (Quinoline)~7.9 - 7.6Triplet (t) or Multiplet (m)These protons are also on the benzo- portion of the quinoline ring.
Morpholine (-N-CH₂-)~3.9Triplet (t)Protons on the carbons adjacent to the nitrogen atom.
Morpholine (-O-CH₂-)~3.8Triplet (t)Protons on the carbons adjacent to the oxygen atom.

Comparative Spectral Analysis: Learning from Analogs and Precursors

To build confidence in our spectral interpretation, it is invaluable to compare the expected spectrum of our target compound with that of its synthetic precursor and a structurally similar analog.

The Precursor: 2-Chloro-3-formylquinoline

The synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde often proceeds via the nucleophilic substitution of 2-chloro-3-formylquinoline with morpholine. The 1H NMR spectrum of this precursor provides a baseline for the quinoline core signals.

Reported 1H NMR Data for 2-Chloro-3-formylquinoline (in CDCl₃):

Proton(s) Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)~10.5Singlet (s)
H4 (Quinoline)~8.73Singlet (s)
H5 (Quinoline)~8.06-8.10Doublet (d)
H8 (Quinoline)~7.97-8.02Doublet (d)
H6 (Quinoline)~7.84-7.91Triplet (t)
H7 (Quinoline)~7.61-7.68Triplet (t)

Source: Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline, 2023.[1]

Upon substitution of the chloro group with the morpholino group, we expect to see the disappearance of the signals associated with the chloroquinoline and the appearance of the characteristic morpholine proton signals. The electron-donating nature of the morpholine nitrogen is also expected to cause a slight upfield shift of the quinoline protons.

The Analog: 2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Potential Impurities and Their Spectral Signatures

A thorough analysis of the 1H NMR spectrum should also consider potential impurities.

  • 2-Chloro-3-formylquinoline: The presence of unreacted starting material would be indicated by the characteristic set of quinoline signals without the morpholine resonances.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., DMF, ethyl acetate) will show their characteristic peaks.

  • Water: A broad singlet, typically between 1.5 and 4.5 ppm depending on the solvent, can indicate the presence of water.

Experimental Protocol for 1H NMR Analysis

To ensure high-quality, reproducible data, the following step-by-step methodology is recommended.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 2-Morpholin-4-ylquinoline-3-carbaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

II. Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

    • Integration: Integrate all the peaks to determine the relative proton ratios.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve 1 transfer Transfer to NMR Tube dissolve->transfer 2 insert Insert Sample into Spectrometer transfer->insert 3 lock_shim Lock and Shim insert->lock_shim 4 acquire Acquire 1H NMR Spectrum lock_shim->acquire 5 process Fourier Transform, Phase, and Baseline Correct acquire->process 6 reference Reference Spectrum process->reference 7 integrate Integrate Peaks reference->integrate 8 analyze Analyze and Assign Peaks integrate->analyze 9 spectral_interpretation target 2-Morpholin-4-ylquinoline-3-carbaldehyde Spectrum quinoline Quinoline Moiety Signals target->quinoline morpholine Morpholine Moiety Signals target->morpholine aldehyde Aldehyde Proton Signal target->aldehyde precursor 2-Chloro-3-formylquinoline Spectrum precursor->quinoline precursor->aldehyde analog 2-(Piperidin-1-yl)quinoline-3-carbaldehyde Spectrum analog->quinoline analog->aldehyde piperidine Piperidine Moiety Signals analog->piperidine

Sources

Comparative

mass spectrometry analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde For researchers, medicinal chemists, and drug development professionals, the precise and accurate characterizati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

For researchers, medicinal chemists, and drug development professionals, the precise and accurate characterization of novel chemical entities is paramount. 2-Morpholin-4-ylquinoline-3-carbaldehyde is a heterocyclic compound of significant interest, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules and heterocyclic systems.[1][2] Its structure, featuring a quinoline core, a morpholine substituent, and a reactive carbaldehyde group, presents unique analytical challenges and opportunities. The quinoline moiety is a foundational skeleton for many natural alkaloids and anticancer drugs, making its derivatives prime candidates for pharmaceutical development.[1][3]

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the performance of various ionization techniques and mass analyzers, and provide detailed, validated workflows to ensure trustworthy and reproducible results.

Choosing the Right Ionization Technique: A Comparative Analysis

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source dictates the type of ions produced (e.g., protonated molecules, radical cations), the degree of fragmentation, and the overall sensitivity of the analysis. For a molecule with the structural features of 2-Morpholin-4-ylquinoline-3-carbaldehyde, the most viable options are soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[4] It is exceptionally well-suited for polar and ionizable molecules.

  • Mechanism of Action & Suitability: The nitrogen atom within the morpholine ring is a basic site (predicted pKa of the conjugate acid is ~4.58) that is readily protonated in the presence of an acidic solvent.[5] This makes 2-Morpholin-4-ylquinoline-3-carbaldehyde an ideal candidate for positive-ion ESI. The primary ion observed will be the protonated molecule, [M+H]⁺. This process is highly efficient and gentle, typically resulting in minimal in-source fragmentation, which preserves the crucial molecular weight information.[6]

  • Experimental Causality: To promote the formation of [M+H]⁺ ions and enhance signal intensity, the mobile phase in liquid chromatography is typically acidified with a small amount of formic acid or acetic acid. This ensures an ample supply of protons for the analyte to accept in the ESI source.

  • Potential Pitfalls: When using methanol as a solvent, aromatic aldehydes can sometimes undergo an in-source aldol-type reaction, leading to the formation of an unexpected [M+15]⁺ adduct.[7] Awareness of this potential reaction is crucial for correct spectral interpretation.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another powerful technique where the sample is first vaporized in a heated nebulizer before being ionized by a corona discharge.[8] It is generally applied to less polar and thermally stable compounds.

  • Mechanism of Action & Suitability: In APCI, ionization occurs in the gas phase through ion-molecule reactions.[9] For this analyte, proton transfer from ionized solvent molecules would be the dominant mechanism in positive-ion mode, also yielding the [M+H]⁺ ion.[8][9] Given its predicted high boiling point (454.0±45.0 °C), the compound possesses sufficient thermal stability for APCI vaporization.[5]

  • Comparison to ESI: While ESI is generally preferred for molecules that are already ionic in solution or have high polarity, APCI can be a robust alternative, especially at higher mobile phase flow rates.[10] It is sometimes less susceptible to matrix effects than ESI. For this specific molecule, ESI is the more logical first choice due to the easily protonated morpholine nitrogen, but APCI remains a strong secondary option.

Electron Ionization (EI)

EI is a classical, hard ionization technique that bombards the analyte with high-energy electrons. It is typically coupled with Gas Chromatography (GC-MS).

  • Applicability: Direct analysis by GC-MS would be challenging due to the low volatility and high polarity of the molecule. Derivatization of the aldehyde group would likely be necessary.

  • Fragmentation: EI induces extensive fragmentation, which can be valuable for structural elucidation by creating a detailed fragmentation "fingerprint".[11] However, the molecular ion (M⁺˙) is often weak or entirely absent for complex molecules, making molecular weight determination difficult.[12] The fragmentation of the quinoline ring itself, often involving the loss of HCN, is a known pathway under EI conditions.[12]

Performance Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Ionization from charged liquid droplets.[4]Gas-phase chemical ionization via corona discharge.[9]High-energy electron bombardment in a vacuum.[11]
Analyte Suitability Polar, ionizable molecules. Excellent for this analyte.Moderately polar to non-polar, thermally stable analytes.[10]Volatile, thermally stable analytes. Requires derivatization.
Typical Ions [M+H]⁺, [M+Na]⁺[M+H]⁺, M⁺˙M⁺˙, extensive fragment ions.
Fragmentation Low (soft ionization).Low to moderate.High (hard ionization).
Primary Use Case LC-MS analysis for both qualitative and quantitative studies.LC-MS analysis, often for compounds not amenable to ESI.GC-MS analysis for structural elucidation of volatile compounds.
Recommendation Primary choice. High sensitivity for the protonated molecule.Viable alternative. Good for thermally stable compounds.Not recommended for primary analysis without derivatization.

Selecting the Optimal Mass Analyzer

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts resolution, mass accuracy, sensitivity, and the ability to perform tandem mass spectrometry (MS/MS).

  • High-Resolution Mass Spectrometry (HRMS): Time-of-Flight (TOF) & Orbitrap: For definitive identification and structural confirmation, HRMS is indispensable. Both TOF and Orbitrap analyzers provide excellent mass accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.[13] This is a self-validating system; an accurate mass measurement confirms the elemental composition, leaving little room for ambiguity.

  • Tandem Quadrupole (QqQ): For targeted quantification, the triple quadrupole is the gold standard. It operates in Selected Reaction Monitoring (SRM) mode, where the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of our analyte), the second quadrupole acts as a collision cell to fragment it, and the third quadrupole selects a specific product ion. This process provides exceptional sensitivity and selectivity, virtually eliminating background interference.

  • Ion Trap: Ion trap analyzers are particularly useful for detailed structural elucidation through multi-stage fragmentation (MSⁿ) experiments.[14] By isolating a fragment ion and then fragmenting it further, complex fragmentation pathways can be mapped out.

Comparative Overview of Mass Analyzers
Analyzer TypeKey StrengthsPrimary Application for Analyte
Time-of-Flight (TOF) High resolution, excellent mass accuracy (<5 ppm), fast scan speed.[13]Identification & Confirmation: Determining the exact elemental composition.
Orbitrap Very high resolution, excellent mass accuracy (<3 ppm).Identification & Confirmation: Similar to TOF, provides high-confidence formula determination.
Tandem Quadrupole (QqQ) Unmatched sensitivity and selectivity for quantification (SRM).Quantification: Trace-level analysis in complex matrices (e.g., biological samples).
Ion Trap (IT) Ability to perform MSⁿ experiments for detailed fragmentation studies.[14]Structural Elucidation: Mapping complex fragmentation pathways.

Proposed Fragmentation Pathway of 2-Morpholin-4-ylquinoline-3-carbaldehyde

Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is used to fragment the isolated precursor ion ([M+H]⁺) to generate structurally informative product ions. Understanding these pathways is key to confirming the molecule's identity.

Based on the structure, the protonated molecule (m/z 257.13) is expected to fragment via several key pathways:

  • Neutral loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine to the quinoline ring can result in the loss of neutral morpholine (87.12 u), although cleavage within the ring is more common.

  • Cleavage within the morpholine ring: A characteristic fragmentation of morpholine derivatives is the retro-Diels-Alder-type cleavage or other ring-opening mechanisms.[15]

  • Loss of the aldehyde group: A neutral loss of CO (28.01 u) from the aldehyde is a common fragmentation for aromatic aldehydes.

  • Quinoline ring fragmentation: The stable quinoline ring may fragment via the characteristic loss of HCN (27.02 u).[12]

Caption: Proposed MS/MS fragmentation of protonated 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Recommended Analytical Workflow: LC-ESI-QTOF MS

For comprehensive analysis, a Liquid Chromatography system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source is recommended. This setup provides chromatographic separation, high-resolution accurate mass data for identification, and MS/MS capability for structural confirmation.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis (ESI-QTOF) cluster_data Data Analysis Prep Dissolve sample in Methanol/Water (1:1) Filter Filter through 0.22 µm syringe filter Prep->Filter Inject Inject 1-5 µL Column C18 Column (e.g., 2.1 x 100 mm) Inject->Column Gradient Gradient Elution (H₂O+0.1%FA to ACN+0.1%FA) Column->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI TOF TOF-MS Scan (m/z 100-500) ESI->TOF MSMS Targeted MS/MS on m/z 257.13 TOF->MSMS Extract Extract Ion Chromatogram (m/z 257.1288 ± 5ppm) MSMS->Extract Confirm Confirm Formula from Accurate Mass Extract->Confirm Fragment Analyze Fragmentation Spectrum Confirm->Fragment

Caption: A validated workflow for the analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of 2-Morpholin-4-ylquinoline-3-carbaldehyde in methanol.

  • Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity BEH), 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (ESI-QTOF) Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3500 V.

  • Nebulizer Gas (N₂): 45 psi.

  • Drying Gas (N₂): 10 L/min at 325 °C.

  • Mass Range: m/z 70 - 600.

  • Acquisition Mode:

    • MS Scan: Acquire data at a rate of 2 spectra/s.

    • Targeted MS/MS: Isolate the precursor ion at m/z 257.1288. Apply collision energies ranging from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

TechniqueSensitivitySelectivityStructural InformationThroughput
LC-MS/MS Excellent (pg-fg)Very High (SRM)High (MS/MS fragmentation)High
NMR Spectroscopy Low (µg-mg)ModerateExcellent (unambiguous structure)[16]Low
HPLC-UV Good (ng)Low-ModerateNone (retention time only)High
GC-MS (with EI) Good (pg)HighGood (reproducible libraries)[13]High

This comparison highlights that LC-MS provides an optimal balance of sensitivity, selectivity, and structural information, making it the preferred method for the comprehensive analysis of 2-Morpholin-4-ylquinoline-3-carbaldehyde in most research and development settings.

References

  • Díaz-Maroto, F. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 221-228. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3245. [Link]

  • Bristow, T., & Harrison, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 35(S2), e9077. [Link]

  • Gany, A., et al. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 45(4), 543-549. [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link]

  • Dei, C., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 27(19), 6293. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. [Link]

  • Al-Omar, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014-7033. [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22. [Link]

  • Chem-Impex. (n.d.). 2-Morpholin-4-yl-1,3-thiazole-5-carbaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Soliman, S. M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2137-S2151. [Link]

  • Yang, S., et al. (2013). Formation of [M + 15]⁺ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1759-1766. [Link]

  • MDPI. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • De Pauw, E. (1997). Internal Energy of Ions Produced in Electrospray Sources. [Link]

  • LCGC International. (2018). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • National Institutes of Health. (2015). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

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  • The Analytical Scientist. (2022). Electrospray Ionization (ESI) Explained. [Link]

Sources

Validation

A Comparative Guide to the Anticancer Activity of Substituted Quinoline Derivatives

The quinoline scaffold, a fused aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities.[1] In o...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a fused aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, leading to the development of numerous agents that inhibit cancer cell proliferation and induce cell death through diverse mechanisms.[2][3] This guide offers an in-depth comparative analysis of substituted quinoline derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates their anticancer potential. We will delve into the causality behind experimental designs and provide detailed, self-validating protocols for key assays, offering a rigorous resource for researchers and drug development professionals.

The Quinoline Scaffold: A Versatile Template for Anticancer Agents

The versatility of the quinoline ring system allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3] The nitrogen atom within the ring acts as a hydrogen bond acceptor and influences the molecule's electronic properties, which is crucial for its interaction with biological macromolecules.[4] Modifications, particularly at the C2, C4, and C7 positions, have yielded compounds with potent cytotoxic effects against a spectrum of cancer cell lines. These derivatives function through several established mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and arrest of the cell cycle.[5][6]

Comparative Analysis of Substituted Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is profoundly influenced by the nature and position of their substituents. This section compares different classes of substituted quinolines, supported by quantitative data.

Quinoline-Chalcone Hybrids

Molecular hybridization, which combines two or more pharmacophores, is a powerful strategy in drug design.[7] Linking the quinoline scaffold with a chalcone moiety has produced hybrids with remarkable anticancer activity.[8] Chalcones themselves are known for their diverse biological activities, and their combination with quinoline often results in synergistic effects.[7][9]

Further mechanistic studies on compound 12e revealed it could induce the generation of reactive oxygen species (ROS), arrest the cell cycle at the G2/M phase, and upregulate apoptosis-related proteins like Caspase-3/9 and cleaved-PARP in MGC-803 gastric cancer cells.[7][8] The structure-activity relationship for these hybrids indicates that electron-donating groups on the chalcone ring tend to enhance antiproliferative activity.[7]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinoline-Chalcone Derivatives

Compound MGC-803 (Gastric) HCT-116 (Colon) MCF-7 (Breast) HL-60 (Leukemia) Reference
12e 1.38 5.34 5.21 - [7][8]
6 - - - 0.59 [1][7]

| 5-Fu (Control) | 6.22 | 10.4 | 11.1 | - |[7] |

4-Aminoquinoline Derivatives

Substitutions at the C4 position, particularly with an amino group, have been a fertile ground for developing potent anticancer agents.[5] These derivatives often function as kinase inhibitors or agents that reverse multidrug resistance.[4][10]

A notable example, compound 10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine), was identified as a highly potent agent against several human tumor cell lines, with IC₅₀ values below 1.0 µM.[11] Its mechanism involves triggering p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[11] SAR studies for this class suggest that a bulky alkoxy group at the C7 position and a two-carbon alkylamino side chain at the C4 position are favorable for high antiproliferative activity.[11]

Another compound, 4f , demonstrated IC₅₀ values comparable to the standard drug doxorubicin against A549 (lung) and MCF7 (breast) cancer cells and exhibited strong inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.015 µM.[10]

Table 2: Anticancer Activity (IC₅₀ in µM) of C4- and C7-Substituted Quinolines

Compound HCT116 (Colon) A549 (Lung) MCF-7 (Breast) EGFR Inhibition Reference
10g 0.89 0.96 0.81 - [11]
4f - 0.042 0.031 0.015 [10]

| Doxorubicin | - | 0.045 | 0.038 | - |[10] |

Key Anticancer Mechanisms and Signaling Pathways

The cytotoxic effects of quinoline derivatives are mediated through the modulation of critical cellular pathways that govern cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism for many quinoline-based agents is the induction of apoptosis, or programmed cell death.[12] This is often achieved by triggering the intrinsic pathway, which involves mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3).[7] The diagram below illustrates this pathway.

cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Quinoline Quinoline Derivative ROS ↑ ROS Generation Quinoline->ROS Bcl2 ↓ Bcl-2 Quinoline->Bcl2 Bax ↑ Bax ROS->Bax Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by a quinoline compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many quinoline derivatives can interfere with the cell cycle, causing cells to arrest at specific checkpoints (e.g., G2/M phase), which prevents them from progressing to mitosis and ultimately leads to cell death.[3][12] This effect is often a precursor to apoptosis. For instance, compound 12e was shown to arrest MGC-803 cells at the G2/M phase.[7][8]

Inhibition of Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[12] Several quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[9]

  • Tubulin Polymerization: The microtubule network is essential for cell division, making it a prime target for anticancer drugs. Some quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine site. This disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[6][13]

Experimental Protocols for Anticancer Activity Evaluation

To ensure scientific rigor and reproducibility, standardized and self-validating experimental protocols are essential. The following outlines the methodologies for key in vitro assays.

General Experimental Workflow

The evaluation of a novel compound typically follows a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies.

cluster_workflow In Vitro Evaluation Workflow A Compound Preparation (Stock in DMSO) C Cytotoxicity Screening (MTT / SRB Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determine IC₅₀ Value C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Mechanism Study (Western Blot for Proteins) F->G

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Morpholinoquinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biologic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a morpholine moiety to the quinoline core has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. The morpholine ring, with its ability to improve physicochemical properties and engage in crucial hydrogen bonding interactions, has proven to be a key pharmacophore, especially in the development of kinase inhibitors.[4]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of morpholinoquinoline derivatives. It delves into the nuanced effects of structural modifications on their anticancer, antimicrobial, and antimalarial activities, supported by experimental data and mechanistic insights. By elucidating the causal relationships between chemical structure and biological function, this guide aims to serve as a valuable resource for the rational design of next-generation morpholinoquinoline-based therapeutics.

Core Structure of Morpholinoquinolines

The fundamental structure consists of a quinoline ring system fused to a morpholine ring. The position of the morpholine substitution on the quinoline core, as well as other substitutions on both rings, dictates the biological activity. The two most commonly explored scaffolds are the 2-morpholinoquinoline and 4-morpholinoquinoline systems.

Core scaffolds of morpholinoquinolines.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholinoquinolines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR and c-Met signaling cascades.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Kinases

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[7] Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[5] Similarly, the c-Met receptor tyrosine kinase, upon activation by its ligand HGF, triggers a cascade of downstream signaling, including the PI3K/Akt and Ras/MAPK pathways, leading to cell growth, motility, and invasion.[6][8][9] Morpholinoquinolines have been designed to interfere with these pathways by acting as ATP-competitive inhibitors of these kinases.

PI3K_cMet_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_cMet c-Met Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Morpholinoquinoline_PI3K Morpholinoquinolines Morpholinoquinoline_PI3K->PI3K inhibits Morpholinoquinoline_PI3K->mTORC1 inhibits HGF HGF cMet c-Met Receptor HGF->cMet binds Gab1 Gab1 cMet->Gab1 recruits & phosphorylates PI3K_cMet PI3K Gab1->PI3K_cMet Akt_cMet Akt PI3K_cMet->Akt_cMet Downstream Proliferation, Motility, Invasion Akt_cMet->Downstream Morpholinoquinoline_cMet Morpholinoquinolines Morpholinoquinoline_cMet->cMet inhibits

Targeted signaling pathways of morpholinoquinolines.
Comparative Analysis of 2-Morpholino-4-Anilinoquinoline Derivatives

A significant body of research has focused on the SAR of 2-morpholino-4-anilinoquinolines, where substitutions on the C4-anilino ring dramatically influence anticancer activity. A study on a series of these compounds against the HepG2 human liver cancer cell line provides a clear illustration of these relationships.[4][10]

Compound IDR1 (Anilino Substituent)IC50 (µM) against HepG2[4][10]
3a 4-Chloro-3-(trifluoromethyl)phenyl> 30
3b 4-Chlorophenyl> 30
3c 4-(3-Fluorobenzyloxy)-3-chlorophenyl11.42
3d 4-Phenoxyphenyl8.50
3e 4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl12.76
Sorafenib (Reference Drug)7.80

Key SAR Insights:

  • Unsubstituted or small-substituted anilino groups (3a, 3b) at the C4 position result in a loss of activity.[4]

  • Introduction of larger, more complex substituents (3c, 3d, 3e) at the para-position of the anilino ring significantly enhances cytotoxic activity. The increased size and potential for additional hydrogen bonding interactions likely contribute to a better fit and stronger binding within the kinase active site.[4][10]

  • Compound 3d , with a phenoxy group at the para-position, exhibited the highest potency in this series, comparable to the standard drug sorafenib.[4][10]

  • Compound 3e demonstrated not only potent cytotoxicity but also greater selectivity for cancer cells over normal fibroblasts and was the most effective at inhibiting cell migration and adhesion.[1][4] This highlights the importance of the substituent in modulating both potency and the therapeutic index.

These findings are consistent with SAR studies of other quinoline-based kinase inhibitors, such as those targeting the c-Met receptor, where a 4-phenoxyquinoline moiety connected by a linker to another aromatic group is a key pharmacophoric feature.[1] The presence of hydrogen bond donors and acceptors within this linker region is also crucial for activity.[1]

Antimicrobial and Antimalarial Activities

While the primary focus of recent morpholinoquinoline research has been on anticancer applications, the quinoline scaffold has a long history in the treatment of infectious diseases.[3]

Antibacterial and Antifungal Activity

Several studies have reported the antimicrobial potential of quinoline derivatives.[11][12] For instance, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including MRSA.[12] A series of new quinoline derivatives demonstrated excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against various bacterial strains.[11] While specific data for a broad range of morpholinoquinolines is still emerging, the incorporation of a morpholine ring has been shown to enhance the antibacterial potency of other heterocyclic systems. For example, a morpholine-modified ruthenium-based agent exhibited potent activity against Staphylococcus aureus with an MIC value as low as 0.78 μg mL−1.[13] This suggests that morpholinoquinolines are a promising scaffold for further exploration in the development of novel antimicrobial agents.

Antimalarial Potential

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and mefloquine. The mechanism of action often involves the inhibition of heme polymerization in the parasite's digestive vacuole.[14] Modifications to the quinoline scaffold continue to be a key strategy in overcoming drug resistance.[13]

While direct and extensive SAR studies on morpholinoquinolines as antimalarial agents are limited, related studies provide valuable insights. For example, a series of morpholine analogs functionalized with a hydroxyethylamine pharmacophore were evaluated against Plasmodium falciparum, with the most potent compound showing an IC50 value of 5.0 µM. Another study on nopol-based quinoline derivatives reported EC50 values in the low micromolar range against a chloroquine-sensitive strain of P. falciparum.[15] These findings underscore the potential of exploring morpholinoquinoline derivatives for antimalarial activity, particularly in the context of developing agents effective against resistant parasite strains.

Experimental Protocols

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

The synthesis of 2-morpholino-4-anilinoquinolines is typically achieved through a two-step process starting from 2-morpholinoquinolin-4-ol.[1]

Synthesis_Workflow Start 2-Morpholinoquinolin-4-ol Step1 Chlorination (POCl3, 90-95 °C) Start->Step1 Intermediate 4-Chloro-2-morpholinoquinoline Step1->Intermediate Step2 Nucleophilic Substitution (Appropriate Aniline, Ethanol, Reflux) Intermediate->Step2 Product 2-Morpholino-4-anilinoquinoline Derivatives Step2->Product

Synthetic workflow for 2-morpholino-4-anilinoquinolines.

Step 1: Chlorination of 2-Morpholinoquinolin-4-ol [1]

  • A solution of 2-morpholinoquinolin-4-ol (1 equivalent) in phosphorus oxychloride (excess) is heated to 95 °C for 3 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives [1]

  • To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in ethanol, the appropriate aniline derivative (2 equivalents) is added.

  • The resulting mixture is refluxed overnight.

  • The ethanol is removed by evaporation under vacuum.

  • The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the morpholinoquinoline derivatives (typically in a series of dilutions) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes at a low speed.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.

Conclusion

The morpholinoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for optimizing the biological activity of these compounds.

For anticancer activity , particularly as kinase inhibitors, the 2-morpholino-4-anilinoquinoline scaffold is of significant interest. The nature of the substituent at the para-position of the C4-anilino ring is a critical determinant of potency and selectivity. Large, aromatic substituents capable of forming additional interactions within the kinase active site are favored.

For antimicrobial and antimalarial activities , while the SAR is less defined specifically for morpholinoquinolines, the foundational role of the quinoline core in established drugs suggests a high potential for this class of compounds. Further systematic studies are warranted to explore the impact of the morpholine moiety and other substitutions on activity against a broad range of pathogens.

The experimental protocols provided offer a framework for the synthesis and evaluation of new morpholinoquinoline derivatives. By leveraging the insights from the SAR studies presented here, researchers can more effectively design and develop next-generation morpholinoquinoline-based drugs with improved efficacy and safety profiles.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235–3244. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information. [Link]

  • Ahmad, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(21), 8049-8066. [Link]

  • Zhou, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4998. [Link]

  • Singh, H., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(8), 882-901. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(43), 27953-27965. [Link]

  • Al-Ghorbani, M. (2021). Synthesis and anticancer evaluation of novel morpholine analogues. SciForum. [Link]

  • Gondru, R., et al. (2022). Comparison of IC50 values of the reported antimalarial agents. ResearchGate. [Link]

  • Kumar, V., et al. (2022). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. New Journal of Chemistry, 46(1), 250-262. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • Singh, H., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. [Link]

  • Jiang, N., et al. (2019). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5293-5337. [Link]

  • Somashekhar, M., et al. (2014). (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • Gherardi, E., et al. (2011). An overview of the c-MET signaling pathway. Cellular & Molecular Life Sciences, 68(6), 975-984. [Link]

  • Tukulula, M., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules, 26(4), 983. [Link]

  • Hsieh, H.-P., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(24), 5674-5688. [Link]

  • Mosallam, M., et al. (2020). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]

  • Hsieh, H.-P., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13. [Link]

  • N'Da, D. D. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13(1), 1-11. [Link]

  • De Luca, T., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Wikipedia contributors. (2024). Hepatocyte growth factor receptor. Wikipedia. [Link]

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  • Liu, Y. (2010). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Oncology Letters, 1(1), 13-18. [Link]

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Validation

A Tale of Two Quinolines: A Senior Application Scientist's Guide to 2-Chloroquinoline-3-carbaldehyde and 2-Morpholin-4-ylquinoline-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of biologically active compounds.[1][2] Within this esteemed class of molecules, functionalized quinolines serve as pivotal intermediates for the synthesis of novel therapeutic agents. This guide provides an in-depth, comparative analysis of two key quinoline-3-carbaldehyde derivatives: the readily accessible precursor, 2-chloroquinoline-3-carbaldehyde, and its synthetically valuable morpholino-substituted counterpart, 2-morpholin-4-ylquinoline-3-carbaldehyde.

This publication moves beyond a mere cataloging of facts to offer a nuanced perspective on the synthesis, reactivity, and potential applications of these two compounds. We will delve into the underlying chemical principles that govern their behavior, supported by experimental data and established protocols, to empower you in making informed decisions for your research endeavors.

The Genesis of a Versatile Precursor: 2-Chloroquinoline-3-carbaldehyde

The journey into the rich chemistry of substituted quinolines often commences with 2-chloroquinoline-3-carbaldehyde. Its prevalence in the synthetic chemist's toolbox is a testament to its straightforward and efficient synthesis, primarily achieved through the Vilsmeier-Haack reaction.[3]

Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method that transforms electron-rich aromatic and heteroaromatic compounds into their corresponding aldehydes.[3][4] In the context of quinoline synthesis, this reaction offers a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3] The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][5] This electrophilic species then reacts with the N-arylacetamide in a process involving double formylation and subsequent intramolecular cyclization to yield the desired 2-chloroquinoline-3-carbaldehyde.[3]

The efficiency of this reaction is notably influenced by the electronic nature of the substituents on the starting N-arylacetamide. Electron-donating groups on the aromatic ring generally enhance the reaction rate and improve yields, while electron-withdrawing groups tend to have the opposite effect.[3]

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Reagents and Equipment:

    • N-(p-tolyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Crushed ice

    • Sodium bicarbonate solution

    • Round-bottom flask with a reflux condenser and dropping funnel

    • Magnetic stirrer and heating mantle

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

    • To this mixture, add N-(p-tolyl)acetamide portion-wise, ensuring the temperature does not exceed 40 °C.

    • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The solid product will precipitate out. Collect the crude product by filtration and wash it thoroughly with cold water.

    • Dry the crude solid and purify it by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.

The Transformation: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

The true synthetic utility of 2-chloroquinoline-3-carbaldehyde lies in the reactivity of its chloro and formyl groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a gateway to a diverse array of 2-substituted quinoline derivatives.[6] This is the key to accessing our second compound of interest, 2-morpholin-4-ylquinoline-3-carbaldehyde.

Nucleophilic Aromatic Substitution with Morpholine

The substitution of the 2-chloro group with morpholine proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles.[6][7] The reaction of 2-chloroquinoline-3-carbaldehyde with morpholine, a secondary amine, leads to the formation of 2-morpholin-4-ylquinoline-3-carbaldehyde.[3] This transformation is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl generated during the reaction.[3]

Experimental Protocol: Synthesis of 2-Morpholin-4-ylquinoline-3-carbaldehyde

  • Reagents and Equipment:

    • 2-Chloroquinoline-3-carbaldehyde

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or a suitable alcohol (e.g., ethanol)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Filtration and extraction apparatus

  • Procedure:

    • To a solution of 2-chloroquinoline-3-carbaldehyde in DMF or ethanol, add morpholine (typically 1.5-2 equivalents).

    • Add potassium carbonate (K₂CO₃) (typically 2-3 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • If DMF is used as the solvent, pour the mixture into water to precipitate the product. If ethanol is used, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration and wash with water.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 2-morpholin-4-ylquinoline-3-carbaldehyde.

A Comparative Analysis: Chloro vs. Morpholino

The substitution of a chlorine atom with a morpholino group at the 2-position of the quinoline ring induces significant changes in the molecule's electronic properties, which in turn affects its reactivity, spectral characteristics, and potential biological applications.

Electronic Effects and Reactivity

The chlorine atom in 2-chloroquinoline-3-carbaldehyde is an electron-withdrawing group primarily through its inductive effect, while also exhibiting a weak electron-donating resonance effect.[8] This withdrawal of electron density contributes to the electrophilicity of the quinoline ring, making it susceptible to nucleophilic attack.

In contrast, the morpholino group is a strong electron-donating group due to the resonance effect of the nitrogen lone pair with the quinoline ring.[9] This increased electron density on the quinoline ring is expected to decrease its susceptibility to nucleophilic attack compared to its chloro-analogue. However, the aldehyde group at the 3-position remains a site of electrophilicity, readily undergoing reactions such as condensation and reduction.[3][10]

Comparative Data Summary
Property2-Chloroquinoline-3-carbaldehyde2-Morpholin-4-ylquinoline-3-carbaldehydeRationale for Difference
Synthesis Vilsmeier-Haack reaction from N-arylacetamides.[3]Nucleophilic aromatic substitution on 2-chloroquinoline-3-carbaldehyde.[3]Direct synthesis vs. functional group interconversion.
Reactivity of Quinoline Ring Susceptible to nucleophilic aromatic substitution at the C2 position.Less reactive towards nucleophilic attack due to the electron-donating morpholino group.The electron-donating nature of the morpholino group deactivates the ring towards nucleophilic attack.
Reactivity of Aldehyde Group Readily undergoes condensation, reduction, and oxidation reactions.[10]Expected to have similar or slightly enhanced reactivity due to the electron-donating effect of the morpholino group.The aldehyde functionality remains a primary site for chemical transformations.
Basicity Weakly basic due to the quinoline nitrogen.More basic due to the presence of the additional basic nitrogen atom in the morpholine ring.The morpholino group introduces an additional basic center.
Solubility Generally soluble in common organic solvents.Expected to have increased polarity and potentially better solubility in polar protic solvents.The morpholine moiety increases the polarity of the molecule.
¹H NMR (Expected) Aromatic protons in the range of 7.5-8.8 ppm, aldehyde proton ~10.5 ppm.[11]Upfield shift of quinoline ring protons, particularly H4, due to the electron-donating morpholino group. Aldehyde proton shift may be slightly affected.Increased electron density on the quinoline ring leads to greater shielding of the protons.
¹³C NMR (Expected) C2 carbon is deshielded due to the attached chlorine.[12]C2 carbon will show a significant upfield shift upon substitution with the less electronegative nitrogen of the morpholine ring.The change in the substituent at C2 directly impacts its chemical shift.
IR Spectroscopy (Expected) C=O stretch around 1690-1700 cm⁻¹.[11]C=O stretch may shift to a slightly lower wavenumber due to the electron-donating effect of the morpholino group.Increased electron density can weaken the C=O bond, lowering its stretching frequency.

Synthetic Utility and Future Directions

The distinct reactivity profiles of these two compounds dictate their roles in synthetic chemistry. 2-Chloroquinoline-3-carbaldehyde is a versatile building block, offering a reactive handle for the introduction of a wide range of nucleophiles at the 2-position, thereby enabling the generation of diverse chemical libraries.[10][13] The aldehyde group can be further elaborated to construct fused heterocyclic systems or to introduce other functional groups.[10]

2-Morpholin-4-ylquinoline-3-carbaldehyde, on the other hand, is a product of this diversification. The incorporation of the morpholine moiety is of particular interest in medicinal chemistry, as this heterocycle is a common feature in many approved drugs and is known to improve pharmacokinetic properties.[8][12] The continued reactivity of the aldehyde group in the morpholino-substituted quinoline allows for further synthetic modifications, leading to the development of novel compounds with potential therapeutic applications.

Conclusion

In the landscape of quinoline chemistry, both 2-chloroquinoline-3-carbaldehyde and 2-morpholin-4-ylquinoline-3-carbaldehyde hold significant value. The former serves as a foundational precursor, readily accessible and primed for a multitude of chemical transformations. The latter represents a synthetically advanced intermediate, incorporating a pharmaceutically relevant morpholine scaffold while retaining a versatile aldehyde functionality for further derivatization. Understanding the nuances of their synthesis and comparative reactivity empowers researchers to strategically design and execute synthetic routes towards novel quinoline-based molecules with desired properties and functions. This in-depth guide, grounded in established chemical principles and experimental evidence, is intended to be a valuable resource for navigating the exciting and ever-expanding field of quinoline chemistry.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-hady, O. A. (2012).
  • Egan, T. J., Ross, D. C., & Adams, P. A. (1997). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. FEBS letters, 412(3), 313-317.
  • O'Reilly, R. J., & Meth-Cohn, O. (1986). A modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Journal of the Chemical Society, Perkin Transactions 1, 1821-1824.
  • Ali, M. M., & Ismail, M. M. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry-Section B, 48(12), 1736.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8035-8073.
  • Massoud, M. A. M., El-Sawy, A. A., & Eissa, I. H. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
  • Egan, T. J. (2008). Structure–Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline− Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of medicinal chemistry, 51(10), 2843-2849.
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  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega.
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  • Zakhary, M. A., & George, R. F. (2019). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Journal of Pharmaceutical Sciences, 5(1), 1-7.
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Comparative

The Unambiguous Arbiter: A Guide to Validating Chemical Synthesis with Crystallographic Data

In the realm of chemical synthesis, the triumphant moment of isolating a product is often followed by a critical question: "What have I actually made?" While a multitude of analytical techniques can provide pieces of the...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis, the triumphant moment of isolating a product is often followed by a critical question: "What have I actually made?" While a multitude of analytical techniques can provide pieces of the puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to leverage crystallographic data to validate synthetic outcomes, offering a framework for rigorous and irrefutable structural proof. We will delve into the causality behind experimental choices, compare SC-XRD with other common analytical methods, and provide actionable protocols for obtaining and interpreting high-quality crystallographic data.

The Imperative of Unambiguous Structural Validation

In synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, the precise arrangement of atoms within a molecule dictates its function. An incorrect stereocenter, an unexpected rearrangement, or the formation of a different isomer can have profound consequences, ranging from diminished efficacy to unforeseen toxicity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for characterizing bulk samples and confirming connectivity, they can sometimes fall short in providing a definitive 3D structure, especially for complex molecules with multiple stereocenters or unusual bonding arrangements.

X-ray crystallography offers a direct visualization of the molecule as it exists in the solid state.[1][2][3] By scattering X-rays off a single crystal, we can map the electron density throughout the unit cell and, from that, determine the precise position of each atom.[3][4] This provides unambiguous information on bond lengths, bond angles, and stereochemistry, leaving no room for doubt about the synthesized product's identity.

The Crystallographic Workflow: From Powder to Proof

The journey from a newly synthesized compound to a fully validated crystal structure involves a series of meticulous steps. Each stage is critical for the success of the experiment and the quality of the final data.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition A Synthesized Compound B Single Crystal A->B Crystallization C Diffraction Pattern B->C X-ray Diffraction D Electron Density Map C->D Phase Problem Solution E Structural Model D->E Model Building F Refined Structure E->F Refinement G CIF File F->G Data Reporting H Validated Structure G->H checkCIF & Peer Review

Caption: The experimental workflow for validating a chemical synthesis using single-crystal X-ray diffraction.

Experimental Protocol 1: Growing Diffraction-Quality Crystals

The most significant bottleneck in small-molecule crystallography is often obtaining crystals suitable for diffraction.[5] An ideal crystal is a single, well-ordered entity, free of cracks and defects, with dimensions typically between 0.1 and 0.5 mm.

Step-by-Step Methodology:

  • Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or a combination of solvents in which the compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate as an amorphous powder.

  • Slow Crystallization Techniques: The key to growing large, well-ordered crystals is to approach supersaturation slowly. Common methods include:

    • Slow Evaporation: Loosely cap a vial containing a saturated solution of the compound. The solvent will evaporate slowly, gradually increasing the concentration and promoting crystal growth.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even lower in a controlled manner.

Experimental Protocol 2: Crystal Mounting and Data Collection

Once a suitable crystal is identified, it must be carefully mounted on the diffractometer and exposed to the X-ray beam.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a crystal with well-defined faces and no visible imperfections.[6] Using a cryoloop, carefully pick up the crystal with a small amount of cryoprotectant oil (e.g., paratone-N) to prevent it from drying out and to facilitate flash-cooling.[7]

  • Flash-Cooling: Mount the crystal on the goniometer head of the diffractometer and immediately place it in a stream of cold nitrogen gas (typically 100 K).[7] This minimizes radiation damage to the crystal during data collection.[8]

  • Data Collection Strategy: Modern diffractometers automate much of the data collection process.[9] The software will typically determine the unit cell and suggest a data collection strategy to ensure a complete and redundant dataset is collected.[10] Key parameters to consider include exposure time per frame and the total rotation range.

From Diffraction Pattern to Molecular Structure: Data Analysis and Refinement

The raw output of a diffraction experiment is a series of images containing a pattern of spots. The position and intensity of these spots hold the key to the crystal structure.

The Phase Problem and Structure Solution

While we can measure the intensities of the diffracted X-rays, the phase information is lost. This is known as the "phase problem" in crystallography.[11] For small molecules, this is typically solved using "direct methods," which are statistical methods that can predict the phases from the measured intensities.[11] Software like SHELXT is commonly used for this purpose.[12]

Structure Refinement with SHELXL

Once an initial structural model is obtained, it must be refined to best fit the experimental data. This is an iterative process of adjusting atomic positions, thermal parameters (which account for atomic vibrations), and other parameters to minimize the difference between the observed and calculated diffraction patterns.[13] The most widely used program for small-molecule structure refinement is SHELXL.

Assessing the Quality of a Crystal Structure: Key Metrics and Validation

A refined crystal structure is not complete without a thorough validation of its quality. Several key metrics are used to assess the agreement between the structural model and the experimental data.

Metric Description Typical Value for a Good Small-Molecule Structure
R1 (R-factor) A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 (weighted R-factor) A weighted R-factor based on the squared structure factor amplitudes.< 15%
Goodness of Fit (GooF) Should be close to 1.0 for a good model and appropriate weighting scheme.~1.0
Completeness The percentage of measured unique reflections out of the total possible.> 99%
Resolution A measure of the level of detail in the diffraction data.< 0.84 Å for publication in IUCr journals
The Crystallographic Information File (CIF)

The final output of a crystal structure determination is a Crystallographic Information File (CIF).[14][15] This is a standardized text file format developed by the International Union of Crystallography (IUCr) that contains all the information about the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.[14][16][17][18]

Automated Validation with checkCIF

Before publication or deposition to a database, the CIF file must be validated. The IUCr provides a free online service called checkCIF that analyzes the CIF for completeness, consistency, and potential errors.[19][20][21][22][23] The output is a report with a series of ALERTS, which are classified by severity (A, B, C, G). Authors are expected to address or explain any A- or B-level ALERTS.[19][20]

Validation_Process cluster_refinement Refinement Output cluster_cif Data Standardization cluster_checkcif Automated Validation cluster_review Peer & Database Review A Refined Structural Model B CIF Generation A->B C checkCIF Submission B->C D ALERT Report C->D E Address/Explain ALERTS D->E F Deposition to CSD E->F G Peer-Reviewed Publication E->G

Caption: The process of validating a crystal structure using the CIF format and the checkCIF service.

Comparison with Other Analytical Techniques

While SC-XRD is the definitive method for structure determination, it is important to understand its relationship with other common analytical techniques.

Technique Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) - Unambiguous 3D structure determination- Provides precise bond lengths, angles, and stereochemistry- Requires a single, diffraction-quality crystal- Structure is in the solid state, which may differ from solution
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides information about the structure in solution- Excellent for determining connectivity and dynamic processes- Can be difficult to interpret for complex molecules- May not provide a definitive 3D structure for molecules with many stereocenters
Mass Spectrometry (MS) - Provides accurate molecular weight and elemental composition- Does not provide information about the 3D arrangement of atoms

NMR and SC-XRD are highly complementary techniques. NMR can provide information about the behavior of a molecule in solution, while SC-XRD gives a precise snapshot of its solid-state conformation. In an ideal scenario, both techniques are used to provide a comprehensive understanding of a new compound.

Case Study: Resolving Ambiguity in a Natural Product Synthesis

A research group synthesized a complex natural product with six contiguous stereocenters. While NMR data confirmed the overall carbon skeleton and connectivity, the relative stereochemistry of two of the stereocenters could not be definitively assigned due to overlapping signals and ambiguous NOE correlations.

By growing a single crystal of the synthetic intermediate and performing X-ray diffraction, the researchers were able to obtain a high-resolution crystal structure. The resulting electron density map clearly showed the positions of all atoms, including the hydrogen atoms, confirming the relative stereochemistry of all six centers and validating their synthetic route. This unambiguous structural proof was crucial for the subsequent publication of their work in a high-impact journal.

Leveraging the Cambridge Structural Database (CSD) for Validation

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[24] With over a million entries, it is an invaluable resource for validating experimental results.[25][26] By searching the CSD for related structures, researchers can:

  • Compare bond lengths and angles: Ensure that the geometric parameters of their structure are within the expected ranges for similar chemical environments.[27]

  • Analyze intermolecular interactions: Understand the packing forces that stabilize the crystal lattice.[27]

  • Identify potential errors: Unusual geometric parameters in a new structure may indicate a need for further refinement or a re-evaluation of the model.[28]

Software like Mogul, which is part of the CCDC's software suite, can automatically compare the geometry of a new structure against the vast library of data in the CSD, providing a powerful tool for validation.[27][28]

Conclusion: The Cornerstone of Rigorous Chemical Science

In the pursuit of new molecules with novel functions, the importance of rigorous, unambiguous structural validation cannot be overstated. Single-crystal X-ray diffraction provides the most definitive method for achieving this. By understanding the principles of crystallography, following best practices for data collection and analysis, and utilizing the powerful validation tools available, researchers can ensure the integrity of their synthetic work and build a solid foundation for future discoveries. The crystal structure is not merely a pretty picture; it is the ultimate proof of a successful synthesis.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). CIF dictionaries. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13. [Link]

  • Thorp-Greenwood, F. L., & Ward, M. D. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design. [Link]

  • Spek, A. L. (2022, April 14). PLATON Tools to Help with Resolving Cryptic checkCIF ALERTS. [Link]

  • University of York. (n.d.). scXRD: Mounting single crystals. Retrieved from [Link]

  • Zeller, M. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University. [Link]

  • Sheldrick, G. M. (2015). User guide to crystal structure refinement with SHELXL. University of Göttingen. [Link]

  • Rhodes, G. (2000). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
  • Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern era of crystallography—Olex2 dissected. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. [Link]

  • International Union of Crystallography. (1991). CIF: a New Standard Archive File for Crystallography. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

  • Georgetown University Department of Chemistry. (2021, October 14). Part 2 Mounting and Centering a Crystal [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 29). Cambridge Structural Database. [Link]

  • Falvello, L. R. (1998). Small-molecule structures with large-molecule problems. Acta Crystallographica Section D: Biological Crystallography, 54(6), 1173-1179. [Link]

  • International Union of Crystallography. (n.d.). checkCIF/PLATON report. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Core CIF dictionary. Retrieved from [Link]

  • Fiveable. (n.d.). Crystallographic software packages and databases. Retrieved from [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Wood, P. A., et al. (2024). Going beyond the Ordered Bulk: A Perspective on the Use of the Cambridge Structural Database for Predictive Materials Design. Crystal Growth & Design. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • International Union of Crystallography. (n.d.). Core CIF dictionary. Retrieved from [Link]

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  • Malvern Panalytical. (2022, June 14). Using a Single Crystal X-ray Diffractometer: Part 3: Screening Crystals and Data Collection [Video]. YouTube. [Link]

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Validation

HPLC analysis for purity of synthesized quinoline compounds

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that purity analysis plays in the journey of a synthesized compound from the bench to potential clinical application. For researchers in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that purity analysis plays in the journey of a synthesized compound from the bench to potential clinical application. For researchers in drug development, particularly those working with potent heterocyclic scaffolds like quinolines, verifying purity is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable science. An impurity can drastically alter a compound's pharmacological and toxicological profile, making its accurate identification and quantification a non-negotiable aspect of the development pipeline.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized quinoline compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), the industry's workhorse, and objectively compare its performance against powerful alternatives. The focus here is not just on the "how," but the "why"—explaining the causality behind methodological choices to empower you to select and develop the most robust analytical strategy for your specific needs.

The Cornerstone of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for determining the purity of pharmaceutical compounds and detecting impurities.[1] For quinoline derivatives, which are aromatic heterocyclic compounds, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited. The separation is governed by the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (most commonly, silica particles functionalized with C18 alkyl chains). Less polar compounds, including the quinoline core, interact more strongly with the C18 stationary phase, leading to longer retention times, while more polar impurities elute earlier.

Experimental Protocol: A Validated Gradient RP-HPLC Method

A gradient elution method is often superior for purity analysis as it can effectively separate the main compound from a wide range of potential impurities, from polar starting materials to nonpolar by-products, within a single run.[2] The protocol below outlines a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. Rationale: The acid serves to protonate free silanol groups on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks for the basic nitrogen in the quinoline ring.

  • Mobile Phase B: Acetonitrile (ACN). Rationale: ACN is a common organic modifier with good UV transparency and low viscosity.

  • Standard and Sample Preparation:

    • Reference Standard: Prepare a stock solution of a well-characterized quinoline reference standard at approximately 0.5 mg/mL in a 50:50 mixture of water and ACN.

    • Synthesized Sample: Prepare the synthesized quinoline compound at the same concentration. Rationale: Using the same diluent for both standard and sample minimizes solvent effects that can distort peak shape.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for robust separations of small molecules.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Injection Volume 10 µLA small volume to prevent column overloading and band broadening.
Column Temperature 30 °CMaintained to ensure stable and reproducible retention times.[4]
Detection UV at 254 nm or DADQuinolines are UV-active; a DAD allows for peak purity assessment across a spectrum.

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Method Validation Framework: A robust HPLC method must be validated to ensure it is fit for purpose.[5] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities.Peak purity index > 0.999, baseline resolution between analyte and known impurities.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[3]
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0%.[3][5]
Precision (RSD) Agreement among a series of measurements.Repeatability (Intra-day) RSD ≤ 1.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%.[3]
LOD & LOQ Lowest amount detectable & quantifiable with acceptable precision.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Visualizing the HPLC Workflow

The entire process, from sample preparation to final data analysis, follows a logical and systematic workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample Synthesized Quinoline Sample Dilution Dissolution & Dilution Sample->Dilution Standard Reference Standard Standard->Dilution Known Concentration MobilePhase Mobile Phase Preparation HPLC HPLC System Injection MobilePhase->HPLC Dilution->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Validation Method Validation (ICH Q2) PurityCalc->Validation Compare vs. Standard Report Final Report Validation->Report

Caption: Standard workflow for HPLC purity analysis of synthesized compounds.

A Comparative Guide to Alternative and Orthogonal Techniques

While HPLC is a powerful tool, relying on a single analytical method can be misleading. Orthogonal techniques, which separate compounds based on different chemical or physical principles, provide a more complete and trustworthy picture of a sample's purity.[6]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is not a different technique in principle from HPLC, but rather a significant technological advancement. It utilizes columns with smaller particle sizes (< 2 µm) and operates at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[7][8]

  • Causality of Performance: The van Deemter equation, which describes band broadening, shows that efficiency increases significantly as particle size decreases. The higher pressure is necessary to force the mobile phase through the more resistant, densely packed column.

  • The Verdict: From a technical standpoint, UPLC is superior to HPLC in speed, resolution, and sensitivity.[7] However, HPLC remains a cost-effective and robust workhorse for many QC labs with established protocols.[9]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase.[10]

  • Key Advantage for Quinolines: Many quinoline-based drug candidates are chiral, meaning they exist as non-superimposable mirror images (enantiomers) that can have vastly different biological activities. SFC is an exceptionally powerful and efficient technique for chiral separations.[11][12]

  • Performance Edge: The low viscosity and high diffusivity of supercritical CO2 allow for very fast separations and column equilibration.[11] This makes SFC 3 to 5 times faster than traditional normal-phase HPLC for chiral analysis.[12] Furthermore, by replacing large volumes of toxic organic solvents like hexane with CO2, SFC is a much "greener" and more sustainable technology.[11]

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field within a narrow capillary.[13][14]

  • An Orthogonal Powerhouse: Because its separation mechanism is fundamentally different from chromatography, CE is an ideal orthogonal technique.[6] It excels at analyzing charged impurities and can often resolve components that co-elute in HPLC.[15] For quinoline compounds, which are basic, CE can be particularly effective under low pH conditions where the molecule is protonated.[15]

Quantitative NMR (qNMR)

Unlike chromatographic techniques that rely on a relative response (e.g., UV absorbance), quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method.

  • The Principle of Absolute Purity: The area of an NMR signal is directly proportional to the number of nuclei generating it.[16] This allows for the direct calculation of a compound's absolute purity (as a weight percentage) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[17]

  • Unparalleled Trustworthiness: qNMR provides a purity value without needing a specific reference standard of the analyte itself.[1] It is a non-destructive technique that can simultaneously confirm the structure and quantify the purity, including non-UV active impurities like water and residual solvents that are invisible to HPLC-UV.[18][19] While less sensitive than HPLC, qNMR is an invaluable tool for characterizing reference standards and obtaining a true mass purity value.[19]

Visualizing the Alternatives

A comparison of these techniques highlights their distinct advantages and ideal use cases.

Purity_Techniques HPLC HPLC center->HPLC Robustness Cost-Effective UPLC UPLC center->UPLC Speed Resolution SFC SFC center->SFC Chiral Sep. Green Chem. CE CE center->CE Orthogonal Charged Analytes qNMR qNMR qNMR->center Absolute Purity Primary Method

Caption: Comparison of key strengths for purity analysis techniques.

Performance Metrics at a Glance

The choice of an analytical technique is a balance of performance, cost, and the specific question being asked. The table below provides a comparative summary to guide this decision-making process.

TechniquePrinciple of SeparationPrimary Strength / ApplicationAnalysis SpeedResolving PowerSolvent UseKey Limitation
HPLC Partitioning between mobile and stationary phasesRobust, versatile, cost-effective routine purity testing.[9]ModerateGoodHighHigh solvent consumption.
UPLC Partitioning (with <2µm particles)High-throughput screening, complex mixtures.[20]Very FastExcellentLowHigh initial equipment and maintenance cost.[9]
SFC Partitioning (supercritical fluid mobile phase)Chiral separations, preparative purification.[11][12]Very FastExcellentVery Low (Organic)Less suitable for very polar, non-ionic compounds.
CE Electrophoretic mobility (charge/size ratio)Orthogonal confirmation, charged/ionic impurities.[13][14]FastExcellentExtremely LowLess suitable for neutral compounds; lower concentration sensitivity.[15]
qNMR Nuclear magnetic resonanceAbsolute purity determination, reference standard qualification.[18][19]Slow (per sample)N/A (Spectroscopic)LowLower sensitivity compared to chromatography.

Conclusion: An Integrated Approach to Purity

For researchers and drug development professionals, ensuring the purity of synthesized quinoline compounds is paramount. While RP-HPLC stands as the validated, go-to method for routine analysis, a comprehensive purity assessment strategy should embrace an integrated approach.

  • For high-throughput needs, UPLC offers undeniable advantages in speed and efficiency.

  • When dealing with chiral quinolines, SFC is a superior alternative, providing faster, greener, and highly effective enantioseparation.

  • Capillary Electrophoresis serves as a critical orthogonal tool, offering a different lens of separation that can reveal impurities missed by liquid chromatography.

  • Finally, qNMR provides the ultimate benchmark—an absolute measure of purity that can be used to qualify the very reference standards used in other methods.

By understanding the fundamental principles and comparative strengths of these techniques, scientists can move beyond a one-size-fits-all approach and strategically deploy the right tool for the right job, ensuring the highest level of scientific integrity and confidence in their results.

References

  • International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]

  • Elinson, M. N., Nasybullin, R. F., & Ryabukhin, D. S. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1353, 012025.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. Retrieved from [Link]

  • Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Gilar, M., et al. (2005). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Electrophoresis, 26(21), 4046-4057.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • ResearchGate. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]

  • Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]

  • Mestrelab Resources. (2012). What is qNMR and why is it important?. Retrieved from [Link]

  • Orwa, J., et al. (2008). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products.
  • Nováková, L., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Retrieved from [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Retrieved from [Link]

  • ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]/article/view/189/137)

Sources

Comparative

A Comparative Guide to Quinoline Carboxylic Acid Inhibitors for Researchers

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, giving rise to a diverse array of inhibitors with significant therapeutic potential. Their inherent structural versatility allows for fin...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, giving rise to a diverse array of inhibitors with significant therapeutic potential. Their inherent structural versatility allows for fine-tuning of activity and selectivity against a range of biological targets. This guide provides an in-depth comparative analysis of quinoline carboxylic acid inhibitors, designed for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

The Diverse Landscape of Quinoline Carboxylic Acid Inhibitors

The quinoline core, a fusion of a benzene and a pyridine ring, serves as a versatile template for inhibitor design. The position of the carboxylic acid group, along with other substitutions on the ring system, dictates the inhibitor's target specificity and potency. This guide will focus on a comparative analysis of inhibitors targeting several key enzyme families:

  • Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer.

  • Sirtuin 3 (SIRT3): A primary mitochondrial deacetylase that regulates the function of numerous proteins involved in metabolism, oxidative stress, and cell survival.

  • Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation of gene expression by removing acetyl groups from histones. Their aberrant activity is linked to various cancers.

Comparative Performance Analysis

The efficacy of an inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological process by 50%. The following tables provide a comparative overview of the reported IC50 values for representative quinoline carboxylic acid inhibitors against their respective targets.

Inhibitor Class Target Enzyme Compound IC50 Reference
DHODH Inhibitors Human DHODHAnalogue 419.71 ± 1.4 nM[1][2]
Human DHODHAnalogue 4326.2 ± 1.8 nM[1][2]
Human DHODHLead Compound 30.250 ± 0.11 µM[1]
Protein Kinase CK2 Inhibitors Protein Kinase CK2Compound 6b0.65 µM[3][4][5][6]
Protein Kinase CK2Various Derivatives0.65 - 18.2 µM[3][4][5][6]
SIRT3 Inhibitors SIRT3Molecule P67.2 µM[7][8][9]
SIRT1 (for selectivity)Molecule P632.6 µM[7][8][9]
SIRT2 (for selectivity)Molecule P633.5 µM[7][8][9]
HDAC Inhibitors HDACs (HeLa nuclear extract)Compound 21g0.050 µM[10]
HDAC3Compound D2824.45 µM[11]
HDAC1Compound D2932.59 µM[11]
HDAC3Compound D290.477 µM[11]

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these target enzymes operate is fundamental to appreciating the mechanism of action of their inhibitors.

Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides (UTP, CTP, and TTP), which are essential for DNA and RNA synthesis.[1] By inhibiting DHODH, quinoline carboxylic acid derivatives deplete the cellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells.

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides UTP, CTP, TTP DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Inhibitor Quinoline Carboxylic Acid Inhibitor DHODH DHODH Inhibitor->DHODH

Caption: Inhibition of DHODH by quinoline carboxylic acids blocks pyrimidine synthesis.

Protein Kinase CK2 in Cell Survival and Proliferation

Protein Kinase CK2 is a serine/threonine kinase that phosphorylates hundreds of substrates, thereby regulating numerous cellular processes.[12] It is often found to be overexpressed in cancer cells, where it promotes pro-survival and proliferative signaling cascades through pathways such as PI3K/AKT/mTOR and NF-κB.[13] Quinoline carboxylic acid inhibitors of CK2 act as ATP-competitive inhibitors, blocking the phosphorylation of downstream targets and thus suppressing these pro-cancerogenic pathways.

CK2_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation CK2 CK2 CK2->AKT IKK IKK CK2->IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Inhibitor Quinoline Carboxylic Acid Inhibitor Inhibitor->CK2

Caption: CK2 inhibition disrupts pro-survival signaling pathways.

SIRT3 in Mitochondrial Homeostasis

SIRT3 is a key regulator of mitochondrial function, deacetylating a wide range of mitochondrial proteins to control metabolism, ATP production, and oxidative stress responses.[7][8][9] By inhibiting SIRT3, certain quinoline carboxylic acid derivatives can disrupt mitochondrial homeostasis, potentially leading to metabolic dysfunction and increased oxidative stress in cancer cells that are highly reliant on mitochondrial function.

SIRT3_Pathway SIRT3 SIRT3 Deacetylation of\nMitochondrial Proteins Deacetylation of Mitochondrial Proteins SIRT3->Deacetylation of\nMitochondrial Proteins Metabolism\n(e.g., FAO, TCA cycle) Metabolism (e.g., FAO, TCA cycle) Deacetylation of\nMitochondrial Proteins->Metabolism\n(e.g., FAO, TCA cycle) ATP Production ATP Production Deacetylation of\nMitochondrial Proteins->ATP Production ↓ Oxidative Stress ↓ Oxidative Stress Deacetylation of\nMitochondrial Proteins->↓ Oxidative Stress Inhibitor Quinoline Carboxylic Acid Inhibitor Inhibitor->SIRT3

Caption: SIRT3 inhibition impacts mitochondrial function and cellular metabolism.

HDACs in Epigenetic Regulation

HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] Quinoline carboxylic acid-based HDAC inhibitors can reverse this process, leading to histone hyperacetylation, re-expression of tumor suppressor genes, and ultimately cell cycle arrest and apoptosis.

HDAC_Pathway HDAC HDAC Histone Deacetylation Histone Deacetylation HDAC->Histone Deacetylation Chromatin Condensation Chromatin Condensation Histone Deacetylation->Chromatin Condensation Transcriptional Repression\n(e.g., Tumor Suppressor Genes) Transcriptional Repression (e.g., Tumor Suppressor Genes) Chromatin Condensation->Transcriptional Repression\n(e.g., Tumor Suppressor Genes) Inhibitor Quinoline Carboxylic Acid Inhibitor Inhibitor->HDAC

Caption: HDAC inhibition leads to chromatin relaxation and gene re-expression.

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinoline carboxylic acid inhibitors.

General Experimental Workflow

A typical workflow for evaluating a novel quinoline carboxylic acid inhibitor involves a tiered approach, starting with in vitro enzymatic assays to determine direct target inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and finally, target engagement studies to confirm interaction with the intended target in a cellular context.

Experimental_Workflow In Vitro\nEnzyme Inhibition Assay Determine IC50 against purified enzyme Cell-Based\nViability/Proliferation Assay (MTT) Determine cellular potency (IC50) and assess cytotoxicity In Vitro\nEnzyme Inhibition Assay->Cell-Based\nViability/Proliferation Assay (MTT) Cellular Target Engagement\n(CETSA) Confirm inhibitor binds to the target protein in cells Cell-Based\nViability/Proliferation Assay (MTT)->Cellular Target Engagement\n(CETSA)

Caption: A tiered experimental workflow for inhibitor characterization.

In Vitro Enzyme Inhibition Assays

1. DHODH Inhibition Assay (DCIP Reduction Method) [14][15][16][17][18]

  • Principle: The enzymatic activity of DHODH is monitored by the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600-650 nm is proportional to DHODH activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH.

    • Dihydroorotate (DHO).

    • 2,6-dichloroindophenol (DCIP).

    • Coenzyme Q10 (CoQ10).

    • Test inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the test inhibitor or DMSO (vehicle control).

    • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

    • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Protein Kinase CK2 Inhibition Assay (ADP-Glo™ Kinase Assay) [12][13][19]

  • Principle: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the kinase activity.

  • Reagents:

    • Recombinant human Protein Kinase CK2α or CK2α/β holoenzyme.

    • CK2 Substrate Peptide (e.g., RRRADDSDDDDD).

    • ATP.

    • Kinase Assay Buffer.

    • Test inhibitor dissolved in DMSO.

    • ADP-Glo™ Kinase Assay reagents.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the test inhibitor or DMSO.

    • Add a master mix containing the CK2 enzyme and substrate peptide to each well.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. SIRT3 Inhibition Assay (Fluorometric) [20][21][22][23][24][25]

  • Principle: This assay uses a fluorogenic peptide substrate derived from p53. Deacetylation of the substrate by SIRT3 is detected by a developer that releases a fluorescent signal.

  • Reagents:

    • Recombinant human SIRT3.

    • Fluorogenic SIRT3 substrate peptide.

    • NAD+.

    • SIRT Assay Buffer.

    • Developer solution.

    • Test inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add assay buffer, substrate peptide, and NAD+.

    • Add the test inhibitor or DMSO.

    • Initiate the reaction by adding recombinant SIRT3.

    • Incubate at 37°C for 15 minutes.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence intensity with a microplate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4. HDAC Inhibition Assay (Colorimetric) [26][27][28][29][30][31][32][33]

  • Principle: An acetylated histone substrate is coated on a microplate. Active HDACs in a sample (nuclear extract or purified enzyme) deacetylate the substrate. The amount of deacetylated product is detected using a specific antibody and a colorimetric readout.

  • Reagents:

    • Nuclear extracts or purified HDAC enzyme.

    • HDAC substrate-coated microplate.

    • Assay Buffer.

    • Specific antibody for deacetylated histone.

    • HRP-conjugated secondary antibody.

    • Colorimetric substrate (e.g., TMB).

    • Stop solution.

    • Test inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Add nuclear extracts or purified HDAC enzyme and the test inhibitor or DMSO to the substrate-coated wells.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Wash the wells and add the primary antibody. Incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

    • Wash the wells and add the colorimetric substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance is proportional to the HDAC activity.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Reagents:

    • Cell line of interest.

    • Complete cell culture medium.

    • Test inhibitor dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA) [34][35][36][37][38]

  • Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein. Binding of an inhibitor increases the thermal stability of its target protein, resulting in a higher melting temperature.

  • Procedure:

    • Treat intact cells or cell lysates with the test inhibitor or vehicle control.

    • Heat the samples across a range of temperatures.

    • Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein in each sample using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

    • Alternatively, an isothermal dose-response can be performed by treating cells with a range of inhibitor concentrations at a fixed temperature to determine the concentration required for target stabilization.

Conclusion

The quinoline carboxylic acid scaffold is a remarkably fruitful starting point for the development of potent and selective inhibitors against a variety of important therapeutic targets. This guide has provided a comparative overview of their activity against DHODH, protein kinase CK2, SIRT3, and HDACs, supported by quantitative data and detailed experimental protocols. By employing a systematic and rigorous evaluation workflow, researchers can effectively characterize the performance of novel quinoline carboxylic acid inhibitors and advance the development of new therapeutic agents. The provided methodologies and mechanistic insights are intended to serve as a valuable resource for the scientific community engaged in drug discovery and development.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.
  • Current Protocols in Pharmacology. (n.d.). John Wiley & Sons, Inc. Retrieved from [Link]

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2-Morpholin-4-ylquinoline-3-carbaldehyde
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2-Morpholin-4-ylquinoline-3-carbaldehyde
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